Thiostrepton
Description
Structure
2D Structure
Properties
IUPAC Name |
N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(11E)-37-butan-2-yl-18-(2,3-dihydroxybutan-2-yl)-11-ethylidene-59-hydroxy-8,31-bis(1-hydroxyethyl)-26,40,46-trimethyl-43-methylidene-6,9,16,23,28,38,41,44,47-nonaoxo-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide |
|---|---|
InChI |
InChI=1S/C72H85N19O18S5/c1-14-26(3)47-63(105)78-30(7)57(99)75-28(5)56(98)76-31(8)58(100)91-72-19-18-40(66-85-43(22-111-66)59(101)77-29(6)55(97)74-27(4)54(73)96)81-52(72)42-21-112-67(83-42)49(34(11)109-69(107)41-20-37(32(9)92)36-16-17-39(79-47)51(95)50(36)80-41)89-60(102)44-24-113-68(86-44)53(71(13,108)35(12)94)90-62(104)45-23-110-65(84-45)38(15-2)82-64(106)48(33(10)93)88-61(103)46-25-114-70(72)87-46/h15-17,20-22,24-26,30-35,39,45,47-49,51-53,79,92-95,108H,4-6,14,18-19,23H2,1-3,7-13H3,(H2,73,96)(H,74,97)(H,75,99)(H,76,98)(H,77,101)(H,78,105)(H,82,106)(H,88,103)(H,89,102)(H,90,104)(H,91,100)/b38-15+ |
SMILES |
CCC(C)C1C(=O)NC(C(=O)NC(=C)C(=O)NC(C(=O)NC23CCC(=NC2C4=CSC(=N4)C(C(OC(=O)C5=NC6=C(C=CC(C6O)N1)C(=C5)C(C)O)C)NC(=O)C7=CSC(=N7)C(NC(=O)C8CSC(=N8)C(=CC)NC(=O)C(NC(=O)C9=CSC3=N9)C(C)O)C(C)(C(C)O)O)C1=NC(=CS1)C(=O)NC(=C)C(=O)NC(=C)C(=O)N)C)C |
bioactivity |
Antibacterial |
sequence |
IASASCTTCICTCSCSS |
Origin of Product |
United States |
Foundational & Exploratory
Thiostrepton's Siege on the Bacterial Ribosome: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delineates the multifaceted mechanism by which the thiopeptide antibiotic, thiostrepton, exerts its potent inhibitory effects on the bacterial ribosome. By dissecting its binding interactions, its influence on ribosomal translation factors, and the ultimate consequences for protein synthesis, this document provides a comprehensive resource for researchers in microbiology, structural biology, and antibiotic development.
Executive Summary
This compound, a natural product of Streptomyces azureus, is a powerful inhibitor of bacterial protein synthesis. Its primary target is the 70S ribosome, where it binds to a specific site on the 23S ribosomal RNA (rRNA) of the large 50S subunit. This interaction, stabilized by the ribosomal protein L11, sterically and allosterically hinders the function of key GTPase translation factors, including Elongation Factor G (EF-G), Elongation Factor Tu (EF-Tu), and Initiation Factor 2 (IF2). Consequently, this compound disrupts multiple stages of translation, from initiation to elongation and termination, ultimately leading to the cessation of protein synthesis and bacterial growth. This guide will explore the molecular intricacies of this process, supported by quantitative data, detailed experimental protocols, and illustrative diagrams.
The this compound Binding Site: A Cleft of Vulnerability
This compound binds to a highly conserved region on the 50S ribosomal subunit known as the GTPase Associated Center (GAC). This binding pocket is a cleft formed by the intersection of domain II of the 23S rRNA and the N-terminal domain of ribosomal protein L11.[1][2] Specifically, helices H43 and H44 of the 23S rRNA are crucial for this interaction.[1][2]
The interaction is not solely with the rRNA; ribosomal protein L11 plays a critical role in stabilizing the binding of this compound.[3] The antibiotic binds cooperatively with L11 to the rRNA, with the C-terminal domain of L11 recognizing the RNA and the N-terminal domain contributing to the cooperative binding of this compound.[3] This intricate molecular embrace is fundamental to the antibiotic's inhibitory action.
Mutational studies have identified key nucleotides within the 23S rRNA that are critical for this compound binding. Notably, adenine 1067 (A1067) and, to a lesser extent, adenine 1095 (A1095) in E. coli 23S rRNA are directly involved in the interaction.[4] Mutations at these positions can confer resistance to this compound by significantly reducing its binding affinity.[4][5]
Quantitative Analysis of this compound-Ribosome Interaction
The affinity of this compound for its ribosomal target has been quantified through various biophysical methods. These data are crucial for understanding the potency of the antibiotic and for the development of novel derivatives.
| Parameter | Value | Organism/System | Reference |
| Dissociation Constant (KD) | 2.4 x 10-7 M | E. coli 23S rRNA | [5] |
| Dissociation Constant (KD) | 3.0 x 10-7 M | E. coli 23S rRNA fragment (residues 1052-1112) | [5] |
| IC50 (GTP Hydrolysis Inhibition) | 0.15 µM | E. coli 70S ribosomes (with EF-G) | [6] |
| IC50 (GTP Hydrolysis Inhibition) | 0.15 µM | E. coli 70S ribosomes (with EF-4) | [7] |
Table 1: Quantitative Binding and Inhibition Data for this compound.
Impact on Ribosomal Translation Factors: A Multifaceted Inhibition
This compound's strategic position within the GAC allows it to interfere with the binding and function of several essential GTPase translation factors.
Elongation Factor G (EF-G)
The most extensively studied effect of this compound is its inhibition of EF-G, the factor responsible for catalyzing the translocation of tRNAs and mRNA after peptide bond formation. The binding site of this compound overlaps with the binding site of EF-G on the ribosome.[2] This leads to a steric clash, particularly with domain V of EF-G, which prevents the stable binding of EF-G to the 70S ribosome.[6]
While some studies suggest that this compound completely abrogates the stable binding of EF-G, others propose a more nuanced mechanism where this compound does not prevent the initial binding and a single round of GTP hydrolysis by EF-G.[8][9] However, it strongly inhibits the subsequent steps, including the release of inorganic phosphate (Pi), the translocation of the peptidyl-tRNA, and the dissociation of EF-G from the ribosome.[8][9] This effectively stalls the ribosome in a post-GTP hydrolysis, pre-translocation state, thus inhibiting the turnover of EF-G.[8]
Elongation Factor Tu (EF-Tu)
This compound also impedes the function of EF-Tu, which is responsible for delivering aminoacyl-tRNAs (aa-tRNAs) to the A-site of the ribosome. By binding to the GAC, this compound prevents the stable binding of the EF-Tu•GTP•aa-tRNA ternary complex to the ribosome.[10][11] This blockage of aa-tRNA delivery to the A-site is a critical aspect of its protein synthesis inhibition.[2]
Initiation Factor 2 (IF2)
The initiation phase of protein synthesis is also a target of this compound. It inhibits the function of IF2, a GTPase that facilitates the binding of the initiator fMet-tRNA to the 30S ribosomal subunit and the subsequent joining of the 50S subunit to form the 70S initiation complex.[10][12] this compound impairs the coupling of the 50S subunit to the 30S initiation complex, which indirectly inhibits the GTPase activity of IF2.[10] Specifically, it blocks the action of initiation factor 1 (IF1), which is required for the recycling of IF2.[12]
Visualizing the Mechanism of Action and Experimental Workflows
To better understand the complex interactions and processes involved, the following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: this compound's mechanism of action on the bacterial ribosome.
References
- 1. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 2. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cooperative interactions of RNA and this compound antibiotic with two domains of ribosomal protein L11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The antibiotics micrococcin and this compound interact directly with 23S rRNA nucleotides 1067A and 1095A - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The binding of this compound to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pnas.org [pnas.org]
- 9. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibition of tRNA delivery to the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibition of initiation factor 1 activity in polypeptide chain initiation in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiostrepton: A Technical Guide to its Chemical Structure and Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the complex chemical architecture and biosynthetic and synthetic pathways of thiostrepton, a potent thiopeptide antibiotic. The information is intended to serve as a technical resource for professionals engaged in natural product chemistry, antibiotic research, and drug development.
Chemical Structure and Properties of this compound
This compound is a highly modified cyclic oligopeptide antibiotic originally isolated from Streptomyces azureus and Streptomyces laurentii.[1][2] Its intricate molecular structure was elucidated by Dorothy Crowfoot Hodgkin in 1970.[2] The molecule is characterized by a unique assembly of heterocyclic and dehydroamino acid residues, contributing to its potent biological activity.
The core structure of this compound is a macrocyclic peptide that features several key motifs: a central dehydropiperidine core, a 26-membered ring containing a thiazoline moiety, a 27-membered macrocycle incorporating a quinaldic acid residue, and a bis-dehydroalanine tail.[3] This complex architecture includes 10 rings and 17 stereogenic centers, presenting a formidable challenge for chemical synthesis.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇₂H₈₅N₁₉O₁₈S₅ | [1] |
| Molar Mass | 1664.89 g/mol | [1][4] |
| Appearance | White to off-white powder | [2] |
| Melting Point | 246 to 256 °C | [2] |
| Solubility | Soluble in chloroform, dichloromethane, dioxane, pyridine, glacial acetic acid, DMF. Practically insoluble in lower alcohols, nonpolar organic solvents, and dilute aqueous acids or bases. | [2] |
Synthesis Pathways
The synthesis of this compound can be understood through two distinct routes: its natural biosynthesis in microorganisms and its total synthesis in the laboratory.
This compound is a Ribosomally Synthesized and Post-translationally Modified Peptide (RiPP).[1][2] Its biosynthesis is orchestrated by a dedicated gene cluster, designated tsr, which contains 21 genes (tsrA through tsrU).[2] The process begins with the ribosomal synthesis of a 58-amino acid precursor peptide, TsrA, which consists of a 41-amino acid leader peptide and a 17-amino acid structural peptide (IASASCTTCICTCSCSS).[2][5]
Following translation, the structural peptide undergoes extensive post-translational modifications, catalyzed by enzymes encoded in the tsr cluster, to yield the mature antibiotic.[5][6]
Key Biosynthetic Steps:
-
Thiazole/Thiazoline Formation: The cysteine residues within the structural peptide are converted into thiazole or thiazoline rings. This transformation is catalyzed by the cyclodehydratase TsrO and the dehydrogenase TsrM.[2]
-
Dehydration: Serine residues are dehydrated to form dehydroalanines by the dehydratases TsrJ, TsrK, and TsrS.[2]
-
Quinaldic Acid Formation: The quinaldic acid moiety is derived from tryptophan through a pathway involving several enzymes encoded in the tsr cluster, including an aminotransferase.[6]
-
Macrocyclization and Tailoring: The modified peptide backbone undergoes cyclization to form the characteristic macrocyclic structures. Further enzymatic tailoring completes the assembly of the final this compound molecule.
The first total synthesis of this compound was a landmark achievement reported by K.C. Nicolaou and colleagues in 2005.[7][8] The synthetic strategy relied on a retrosynthetic analysis that broke down the complex molecule into several key building blocks.[7][9]
Table 2: Key Building Blocks in the Total Synthesis of this compound
| Building Block | Description | Reference |
| Dehydropiperidine Core | The central heterocyclic scaffold of the molecule. | [3][7] |
| Thiazoline-Thiazole Fragment | Forms the 26-membered macrocycle. | [3] |
| Quinaldic Acid Fragment | A key component of the 27-membered macrocycle. | [3] |
| Bis-dehydroalanine Tail | The exocyclic peptide tail. | [8] |
| Alanine Equivalent | Used for specific coupling reactions. | [7] |
The synthesis involved the stereoselective construction of these intermediates, followed by their carefully orchestrated assembly.[9]
Experimental Protocols and Methodologies
The study of this compound's synthesis and structure relies on a range of advanced experimental techniques.
The Nicolaou synthesis employed a variety of sophisticated chemical reactions. While detailed, step-by-step protocols are beyond the scope of this guide, the key methodologies are highlighted below:
-
Aza-Diels-Alder Dimerization: This biosynthetically inspired reaction was crucial for constructing the dehydropiperidine core.[3][7]
-
Asymmetric and Stereoselective Processes: These were used extensively in the synthesis of the quinaldic acid and thiazoline-thiazole fragments to control the numerous stereocenters.[9]
-
Peptide Coupling Reagents: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole) were used for the critical coupling of the large, advanced peptide intermediates.[8]
-
Use of Lawesson's Reagent: This reagent was utilized to convert amide functionalities into thioamides, a key step in the formation of thiazole rings.[3][9]
-
Macrolactamization: The formation of the large macrocyclic rings was achieved through macrolactamization reactions under high-dilution conditions to favor intramolecular cyclization.
Elucidation of the biosynthetic pathway involved a combination of genetic and biochemical approaches:
-
Genome Scanning and Gene Cluster Identification: The tsr gene cluster in S. laurentii was identified through whole-genome scanning.[6]
-
Gene Disruption and Mutagenesis: The function of individual genes within the cluster was confirmed by creating targeted gene knockouts. For example, disrupting the amidotransferase gene, tsrT, resulted in the loss of this compound production, confirming its role in the pathway.[6]
-
Heterologous Expression: Expressing parts of the tsr gene cluster in other host organisms can help to characterize the function of the encoded enzymes.
The definitive structure of this compound and its synthetic intermediates has been confirmed using modern analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed 1D and 2D NMR studies, including ¹³C NMR, have been essential for confirming the proposed structures of this compound and its synthetic precursors.[10][11] Solution NMR has also been used to study the conformation of this compound and its interaction with its ribosomal target.[12]
-
X-ray Crystallography: Single-crystal X-ray diffraction provided the initial structural solution and remains the gold standard for determining the three-dimensional arrangement of atoms with high precision.[2][13]
-
Mass Spectrometry: High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of this compound and related compounds.
Conclusion
This compound remains a molecule of significant interest due to its complex structure and potent biological activity. The elucidation of its biosynthetic pathway opens avenues for bioengineering and the creation of novel analogues. Concurrently, the successful total synthesis provides a blueprint for the chemical construction of this compound and other thiopeptide antibiotics, enabling detailed structure-activity relationship studies. This guide provides a foundational understanding of the chemical and synthetic principles underlying this remarkable natural product, offering a valuable resource for professionals in the field.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Thiopeptide Biosynthesis Featuring Ribosomally Synthesized Precursor Peptides and Conserved Posttranslational Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound biosynthesis: prototype for a new family of bacteriocins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Total synthesis of this compound. Retrosynthetic analysis and construction of key building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. 13C NMR study of this compound and thiopeptin components - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. go.drugbank.com [go.drugbank.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Biological Activity of Thiostrepton
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract: Thiostrepton is a natural thiopeptide antibiotic produced by several species of Streptomyces.[1][2] Initially recognized for its potent activity against Gram-positive bacteria, recent research has unveiled a multifaceted biological profile, including efficacy against select Gram-negative pathogens, mycobacteria, and malarial parasites, as well as significant anticancer and anti-inflammatory properties in eukaryotic systems.[3][4][5] This technical guide provides an in-depth analysis of this compound's mechanisms of action, biological targets, and antimicrobial spectrum. It details its effects on both prokaryotic and eukaryotic cells, summarizes key quantitative data, and provides established experimental protocols for its study. The information is intended to serve as a comprehensive resource for professionals engaged in antibiotic research and the development of novel therapeutics.
Mechanism of Action in Prokaryotes
This compound primarily executes its antibacterial effect by inhibiting protein synthesis. It binds with high affinity to a conserved region on the large (50S) ribosomal subunit, a cleft formed by the 23S rRNA and ribosomal protein L11 (also known as uL11).[2][6][7] This interaction is the linchpin for its multiple inhibitory effects on the translation process.
Inhibition of Protein Synthesis Elongation
The most well-documented effect of this compound is the disruption of the elongation phase of protein synthesis. It specifically interferes with the function of GTPase elongation factors, primarily Elongation Factor G (EF-G) and Elongation Factor 4 (EF4).[3][8][9]
-
Abrogation of Stable Binding: this compound prevents the stable binding of the EF-G-GTP complex to the 70S ribosome.[8][9][10]
-
Inhibition of GTP Hydrolysis: By blocking stable factor binding, it subsequently inhibits ribosome-dependent GTP hydrolysis by both EF-G and EF4, a critical step for tRNA translocation and ribosome recycling.[6][8][9]
-
Stalling Ribosome Turnover: The antibiotic effectively locks the ribosome in a post-hydrolysis state, inhibiting the release of inorganic phosphate (Pi) and the dissociation of EF-G from the ribosome, thus preventing the next cycle of elongation.[3][11]
Caption: this compound's inhibition of prokaryotic protein synthesis.
Interference with Initiation and Termination
Beyond elongation, this compound also impedes other phases of translation. During initiation, it impairs the proper coupling of the 50S subunit with the 30S initiation complex, which indirectly inhibits reactions dependent on Initiation Factor 2 (IF-2).[10] Specifically, it blocks the action of Initiation Factor 1 (IF-1), which is necessary for the recycling of IF-2.[12] There is also evidence that this compound can inhibit the termination phase of translation.[8]
Inhibition of the Stringent Response
The stringent response is a bacterial stress survival mechanism mediated by the alarmones (p)ppGpp, synthesized by the RelA enzyme. RelA is activated on the ribosome upon binding of an uncharged tRNA. This compound, by binding to the L11 protein, prevents the binding of RelA to the ribosome.[2][7][13] This inhibits (p)ppGpp synthesis and suppresses the stringent response, a mechanism that can counteract antibiotic tolerance and virulence.[2][7][13] This activity is particularly relevant in pathogens like Neisseria gonorrhoeae.[13]
Antimicrobial Spectrum
This compound has a broad spectrum of activity, primarily against Gram-positive bacteria.[3] However, its effectiveness extends to other significant pathogens.
-
Gram-Positive Bacteria: Highly active against a wide range of Gram-positive organisms.
-
Gram-Negative Bacteria: While generally considered inactive against most Gram-negatives due to permeability issues, it shows notable potency against Neisseria gonorrhoeae.[13] Under iron-limited conditions, similar to those at infection sites, it is also active against multidrug-resistant (MDR) Pseudomonas aeruginosa and Acinetobacter baumannii by hijacking pyoverdine receptors for entry.[14]
-
Mycobacteria: Demonstrates significant inhibitory activity against Mycobacterium abscessus, including clinical isolates and drug-resistant strains.[4][15]
-
Antiparasitic Activity: It has known anti-plasmodial effects, targeting the malarial parasite Plasmodium falciparum.[3][4]
Table 1: Minimum Inhibitory Concentrations (MIC) of this compound
| Organism | Strain/Condition | MIC Value | Reference |
| Neisseria gonorrhoeae | Strain T9 | < 1 µg/mL (0.54 µM) | [13] |
| Mycobacterium abscessus | Clinical Isolates | 0.7 - 2.7 µM (MIC₉₀) | [15] |
| Mycobacterium abscessus | AMK-R, CFX-R, CLA-R | Equivalent to wild-type | [15] |
| Pseudomonas aeruginosa | 96 MDR Clinical Isolates | ≥5 µM for ~10% of isolates | [16] |
Mechanisms of Resistance
Bacterial resistance to this compound is primarily achieved through modification of its ribosomal target.
-
rRNA Methylation: The producing organism, Streptomyces azureus, protects itself by expressing a methyltransferase that methylates the 23S rRNA at the antibiotic's binding site.[17][18] This modification prevents this compound from binding to the ribosome.
-
Ribosomal Protein Mutation: Mutations in the gene encoding the L11 ribosomal protein can also confer resistance by altering the binding site.[2]
Biological Activity in Eukaryotic Cells
This compound's activity is not limited to prokaryotes; it exhibits potent and complex effects on eukaryotic cells, making it a molecule of interest in cancer and immunology research. Its action in eukaryotes may involve multiple modes of action.[19]
Anticancer Activity
This compound induces cell cycle arrest and apoptosis in various cancer cells, notably in breast cancer, Ewing's sarcoma, and medulloblastoma.[2][6][20] This activity is linked to at least two primary mechanisms:
-
FOXM1 Inhibition: this compound is a potent inhibitor of the Forkhead box M1 (FOXM1) transcription factor.[2][3][6] FOXM1 is an oncoprotein often overexpressed in cancer that regulates the expression of genes involved in cell cycle progression and proliferation. This compound downregulates FOXM1 expression, leading to G1 and S phase arrest and cell death.[6]
-
Proteasome Inhibition and Proteotoxic Stress: The antibiotic has been shown to inhibit the 20S proteasome, which is also a target in its antimalarial activity.[19] This inhibition can lead to the accumulation of misfolded proteins, triggering proteotoxic stress, a heat shock response, and ultimately apoptosis in cancer cells.[21]
Caption: this compound's anticancer mechanisms in eukaryotic cells.
Table 2: Cytotoxicity (IC₅₀) of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ Value | Incubation Time | Reference |
| A2780 | Ovarian Cancer | 1.10 µM | 48 hours | [22] |
| HEC-1A | Endometrial Cancer | 2.22 µM | 48 hours | [22] |
| EWS Cells | Ewing's Sarcoma | ~1 µM | 48 hours | [23] |
| Breast Cancer Cells | Breast Cancer | 10 µM (induces arrest) | Not specified | [6] |
Anti-inflammatory Activity
Recent studies have highlighted this compound's anti-inflammatory potential. It has shown therapeutic efficacy in models of psoriasis, inflammatory bowel disease, and sepsis.[5] A key mechanism is the inhibition of Toll-like receptors (TLRs) 7, 8, and 9.[24] Unlike broad-spectrum proteasome inhibitors, this compound's effect is more specific to these endosomal TLRs, which are implicated in autoimmune diseases. It appears to act by inhibiting both proteasome function and endosomal acidification, thereby preventing TLR9 localization and activation.[24]
Key Experimental Protocols
This section provides methodologies for key assays used to characterize the biological activity of this compound.
Ribosome Binding Assay (Size Exclusion/Centrifugation Method)
This assay assesses the ability of this compound to abrogate the stable binding of GTPases (like EF-G) to the 70S ribosome.[8][25]
Principle: Ribosomal complexes are large enough to be excluded from a gel filtration resin and elute upon centrifugation. Unbound, smaller proteins like EF-G are retained within the resin. The presence of EF-G in the eluate indicates stable binding to the ribosome.
Methodology:
-
Complex Assembly: Assemble reaction mixtures (e.g., 60 µL) in a suitable buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH₄Cl, 20 mM Mg(OAc)₂).
-
Test Reaction: 1.0 µM 70S ribosomes, 4.0 µM EF-G, 1 mM GDPNP (a non-hydrolyzable GTP analog), and 10 µM this compound.
-
Positive Control: Same as test, but without this compound.
-
Negative Controls: Ribosomes only; EF-G only.
-
-
Incubation: Incubate all reactions at 37°C for 20 minutes to allow complex formation.
-
Separation:
-
Analysis:
-
Collect the flow-through, which contains the 70S ribosomes and any stably bound proteins.
-
Precipitate the proteins in the flow-through (e.g., with cold acetone).
-
Analyze the precipitated proteins by SDS-PAGE to visualize the presence or absence of the EF-G band in the ribosome-containing eluate.[8]
-
Caption: Workflow for a ribosome binding assay.
GTP Hydrolysis Assay
This assay quantifies the rate of GTP hydrolysis by elongation factors in the presence of ribosomes and this compound.[8][25]
Principle: The assay uses radioactively labeled [γ-³²P]GTP. GTPase activity is measured by quantifying the amount of hydrolyzed ³²P-inorganic phosphate (³²Pi) that is released.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer as in 5.1. The GTP source is [γ-³²P]GTP.
-
Pre-incubation: Pre-incubate 70S ribosomes (0.2 µM) with or without this compound (10 µM) at 37°C for 10 minutes.
-
Reaction Initiation: Start the reaction by adding the GTPase (e.g., EF-G at 0.5 µM) and [γ-³²P]GTP (10 µM).
-
Time Course: At various time points, take aliquots (e.g., 20 µL) of the reaction mixture.
-
Quenching and Separation:
-
Quench the reaction by adding the aliquot to a solution of 5% activated charcoal, which binds unhydrolyzed GTP.
-
Centrifuge the charcoal suspension (e.g., 7000 x g for 10 min) to pellet the charcoal.[25]
-
-
Quantification:
-
Take a sample of the supernatant, which contains the free ³²Pi.
-
Quantify the radioactivity using a scintillation counter.
-
-
IC₅₀ Determination: To determine the IC₅₀ value, perform the assay at a single time point (e.g., 10 minutes) with a range of this compound concentrations. Plot the percent inhibition against the log of this compound concentration.[8]
Minimum Inhibitory Concentration (MIC) Assay
This assay determines the lowest concentration of an antibiotic required to inhibit the visible growth of a microorganism.[26]
Principle: A standardized inoculum of bacteria is challenged with serial dilutions of the antibiotic in a liquid growth medium. Growth is assessed after a defined incubation period.
Methodology:
-
Preparation: In a 96-well microplate, prepare two-fold serial dilutions of this compound in a suitable sterile broth medium (e.g., Mueller-Hinton Broth or GC broth for N. gonorrhoeae[13]). Leave wells for positive (no drug) and negative (no bacteria) controls.
-
Inoculation: Prepare a standardized bacterial inoculum (e.g., to a 0.5 McFarland standard, then dilute to achieve a final concentration of ~5 x 10⁵ CFU/mL in the wells). Add the inoculum to all wells except the negative control.
-
Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C) and atmospheric conditions for 18-24 hours.
-
Reading: The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) in the well. This can be assessed visually or by measuring the optical density (OD) with a microplate reader.[26]
Cell Viability (MTT) Assay
This colorimetric assay is used to measure the cytotoxic effect of a compound on eukaryotic cells by assessing metabolic activity.[27][28]
Principle: Metabolically active, viable cells contain mitochondrial reductase enzymes that can reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product. The amount of formazan produced is proportional to the number of living cells.
Methodology:
-
Cell Seeding: Seed cells (e.g., 20,000 cells/well) in a 96-well plate and allow them to adhere overnight in a CO₂ incubator at 37°C.[27]
-
Compound Treatment: Remove the old media and add fresh media containing various concentrations of this compound (e.g., 0.01 µM to 20 µM).[27] Include untreated and vehicle (e.g., DMSO) controls.
-
Incubation: Incubate the cells with the compound for a desired period (e.g., 24 or 48 hours).[22][27]
-
MTT Addition:
-
Solubilization: Carefully aspirate the media and add a solubilizing agent (e.g., 100-150 µL of DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[27][28] Mix gently.
-
Measurement: Read the absorbance of the plate on a microplate spectrophotometer at a wavelength of ~570 nm.[27] The absorbance is directly proportional to the number of viable cells.
Conclusion
This compound is a biologically versatile thiopeptide with a well-defined mechanism of action against bacterial protein synthesis. Its ability to inhibit multiple steps in translation and suppress the stringent response makes it a powerful antimicrobial agent. Furthermore, its distinct activities in eukaryotic systems, including the targeted inhibition of the FOXM1 oncoprotein and specific TLRs, have opened new avenues for its development as a potential therapeutic for cancer and inflammatory diseases. The low aqueous solubility that has historically limited its clinical use may be overcome with modern drug delivery technologies, suggesting that this classic antibiotic may yet re-emerge as a lead compound for treating a range of human diseases.[5][7][8]
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. toku-e.com [toku-e.com]
- 4. mdpi.com [mdpi.com]
- 5. This compound: multifaceted biological activities and its applications in treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 8. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound Inhibition of Initiation Factor 1 Activity in Polypeptide Chain Initiation in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Mechanism of resistance to this compound in the producing-organism Streptomyces azureus. (1978) | Eric Cundliffe | 87 Citations [scispace.com]
- 18. Mechanism of resistance to this compound in the producing-organism Streptomyces azureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. This compound Variants Containing a Contracted Quinaldic Acid Macrocycle Result from Mutagenesis of the Second Residue - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound (CAS 1393-48-2): R&D Systems [rndsystems.com]
- 21. This compound, a natural compound that triggers heat shock response and apoptosis in human cancer cells: a proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. medchemexpress.com [medchemexpress.com]
- 23. researchgate.net [researchgate.net]
- 24. Identification of this compound as a Novel Inhibitor for Psoriasis-like Inflammation Induced by TLR7-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. bmglabtech.com [bmglabtech.com]
- 27. agilent.com [agilent.com]
- 28. broadpharm.com [broadpharm.com]
Thiostrepton: A Potent Inhibitor of the FOXM1 Transcription Factor for Cancer Therapy
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Forkhead Box M1 (FOXM1) transcription factor is a well-established oncogene, frequently overexpressed in a wide array of human cancers and correlated with poor prognosis and therapeutic resistance. Its central role in regulating the expression of genes essential for cell cycle progression, proliferation, DNA damage repair, and metastasis has positioned it as a prime target for anticancer drug development. Thiostrepton, a natural thiazole antibiotic, has emerged as a potent inhibitor of FOXM1, demonstrating significant preclinical activity against various cancer types. This technical guide provides a comprehensive overview of this compound as a FOXM1 inhibitor, detailing its mechanism of action, summarizing key quantitative data, providing experimental protocols for its characterization, and visualizing the associated signaling pathways.
Introduction
FOXM1 is a master regulator of the cell cycle, particularly the G2/M transition, and is indispensable for cellular proliferation. Its aberrant overexpression in cancer cells contributes to uncontrolled growth, genomic instability, and resistance to conventional therapies. Consequently, the discovery and development of small molecule inhibitors targeting FOXM1 have been a major focus of cancer research. This compound has been identified as a promising lead compound that effectively downregulates FOXM1 expression and activity, leading to cell cycle arrest, apoptosis, and reduced tumorigenicity in preclinical models. This document serves as a technical resource for researchers and drug development professionals interested in the therapeutic potential of this compound as a FOXM1-targeting agent.
Mechanism of Action
The precise mechanism by which this compound inhibits FOXM1 is a subject of ongoing investigation, with evidence supporting both direct and indirect modes of action.
-
Direct Inhibition: Several studies suggest that this compound can directly interact with the FOXM1 protein. Molecular dynamics simulations have indicated that this compound can form a stable complex with the DNA-binding domain (DBD) of FOXM1, thereby preventing its binding to the promoter regions of its target genes.[1][2] This direct interaction is proposed to be a key mechanism for its inhibitory effect.
-
Indirect Inhibition: An alternative hypothesis proposes that this compound acts indirectly by inhibiting the 20S proteasome.[1][3] This inhibition leads to the stabilization of a putative negative regulator of FOXM1 (NRFM), which in turn suppresses FOXM1's transcriptional activity and promotes its degradation.[3] This model is supported by the observation that other known proteasome inhibitors also downregulate FOXM1.
Regardless of the exact mechanism, the consensus is that this compound treatment leads to a significant reduction in both FOXM1 mRNA and protein levels. This downregulation of FOXM1 disrupts its autoregulatory loop, where FOXM1 normally promotes its own transcription, further amplifying the inhibitory effect.[3][4]
Quantitative Data
The efficacy of this compound as a FOXM1 inhibitor has been quantified across various cancer cell lines. The following tables summarize key data points from the literature.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
| MG-63 | Osteosarcoma | ~4 | MTT Assay | [5] |
| HOS-MNNG | Osteosarcoma | ~4 | MTT Assay | [5] |
| Rhabdomyosarcoma (various) | Rhabdomyosarcoma | 4.986 - 9.764 | Proliferation Assay | [1] |
| A2780 | Ovarian Cancer | 1.10 | Viability Assay | [6] |
| HEC-1A | Endometrial Cancer | 2.22 | Viability Assay | [6] |
| CAOV3 | Ovarian Cancer | 0.62 | CyQuant Assay | [7] |
| OVCAR4 | Ovarian Cancer | 0.98 | CyQuant Assay | [7] |
Table 2: Effects of this compound on FOXM1 and Target Gene Expression
| Cell Line | This compound Concentration (µM) | Effect on FOXM1 Expression | Effect on Target Gene Expression | Reference |
| MCF-7 | 3.75 | Downregulation of mRNA | - | [4] |
| MCF-7 | 15 | - | Downregulation of CCNB1 mRNA | [4] |
| MDA-MB-231 | 4 and 10 | Downregulation of mRNA | Downregulation of CCNA2, PLK1, CCNB2, CEP55, CHEK1 | [8] |
| Hep-2 | 2, 4, 6 | Dose-dependent decrease in mRNA and protein | - | [9] |
| SUDHL4, OCI-LY19 | 5 and 10 | Downregulation of protein | Downregulation of MMP-2, MMP-9 | [10] |
Signaling Pathways
This compound's inhibition of FOXM1 triggers a cascade of downstream effects, ultimately leading to cell cycle arrest and apoptosis. The following diagrams illustrate the key signaling pathways involved.
Caption: Proposed mechanisms of FOXM1 inhibition by this compound.
Caption: Cellular consequences of FOXM1 inhibition by this compound.
Experimental Protocols
This section provides generalized protocols for key experiments used to characterize the effects of this compound on FOXM1 and cancer cells. Specific details may need to be optimized for different cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
96-well cell culture plates
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and determine the IC50 value.
Caption: Workflow for the MTT cell viability assay.
Western Blot Analysis
This technique is used to detect and quantify the levels of specific proteins, such as FOXM1 and its downstream targets.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-FOXM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound for the desired time.
-
Lyse the cells in RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add ECL substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Quantitative Real-Time PCR (qRT-PCR)
This method is used to measure the mRNA expression levels of FOXM1 and its target genes.
Materials:
-
6-well cell culture plates
-
Cancer cell line of interest
-
This compound
-
RNA extraction kit (e.g., TRIzol)
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for FOXM1, target genes, and a housekeeping gene (e.g., GAPDH)
-
Real-time PCR system
Procedure:
-
Treat cells with this compound as described for Western blotting.
-
Extract total RNA from the cells using an RNA extraction kit.
-
Synthesize cDNA from the extracted RNA using a cDNA synthesis kit.
-
Set up the qPCR reaction with the qPCR master mix, cDNA, and gene-specific primers.
-
Run the qPCR reaction on a real-time PCR system.
-
Analyze the data using the ΔΔCt method to determine the relative gene expression levels, normalized to the housekeeping gene.[9]
Conclusion
This compound has demonstrated significant potential as a FOXM1-targeting agent for cancer therapy. Its ability to inhibit FOXM1, a critical driver of tumorigenesis, leads to potent anti-proliferative and pro-apoptotic effects in a variety of cancer models. While the precise molecular mechanism of action continues to be refined, the robust preclinical data underscore the therapeutic promise of this compound and FOXM1 inhibition. Further investigation, including in vivo efficacy and safety studies, is warranted to translate these promising findings into clinical applications for the treatment of cancer. This guide provides a foundational resource for researchers to design and execute studies aimed at further elucidating the role of this compound in targeting the FOXM1 signaling pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, proteasome inhibitors and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. NB compounds are potent and efficacious FOXM1 inhibitors in high-grade serous ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. Targeting FoxM1 by this compound inhibits growth and induces apoptosis of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Thiostrepton: A Technical Guide to its Inhibition of Protein Synthesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiostrepton is a macrocyclic thiopeptide antibiotic produced by several species of Streptomyces. It is a potent inhibitor of bacterial protein synthesis, primarily targeting the large ribosomal subunit. This document provides a detailed technical overview of the molecular mechanisms by which this compound exerts its inhibitory effects. It consolidates current understanding of its binding site, its complex interaction with translational GTPases, and the experimental methodologies used to elucidate these processes. Quantitative data are presented for comparative analysis, and key pathways and workflows are visualized to facilitate a deeper understanding of this classic antibiotic's mode of action.
Molecular Mechanism of Action
This compound's primary mechanism is the disruption of protein synthesis by interfering with the function of translational GTPases on the 70S ribosome.[1] It achieves this by binding to a highly conserved region on the 50S ribosomal subunit, which is critical for the binding and function of these factors.
The this compound Binding Site
This compound binds with high affinity to a cleft within the GTPase Associated Center (GAC) on the 50S ribosomal subunit. This binding site is a composite of ribosomal RNA and protein, specifically formed by helices 43 and 44 (H43/H44) of the 23S rRNA and the N-terminal domain of ribosomal protein L11.[2][3][4] The binding of this compound to this site induces or stabilizes a specific conformation of the L11-rRNA complex that is incompatible with the function of translation factors.[5][6]
Inhibition of Translational GTPases
The location of the this compound binding site sterically and allosterically hinders the function of several crucial GTPases involved in different phases of protein synthesis.
-
Initiation Factor 2 (IF2): this compound inhibits the formation of the 70S initiation complex, a process dependent on IF2.[4][7][8] It can distort the ribosomal binding site for IF2, leading to a non-productive interaction and preventing proper initiation.[9]
-
Elongation Factor Tu (EF-Tu): The antibiotic blocks the EF-Tu-dependent delivery of aminoacyl-tRNA (aa-tRNA) to the ribosomal A-site.[4][7]
-
Elongation Factor G (EF-G): The most studied effect of this compound is its potent inhibition of EF-G, the factor responsible for catalyzing the translocation of the mRNA-tRNA complex after peptide bond formation.[2][10]
The mechanism of EF-G inhibition has been a subject of debate, with two prominent models emerging from experimental data.
Model 1 (The Classical Model): this compound abrogates the stable binding of EF-G to the ribosome. This prevention of stable association directly inhibits the ribosome-dependent GTP hydrolysis by EF-G, halting the translocation step before it begins.[2][11]
Model 2 (The Factor-Trapping Model): This model, supported by rapid kinetic studies, suggests that this compound does not prevent the initial binding of EF-G or the first round of GTP hydrolysis. Instead, it traps the EF-G•GDP complex on the ribosome after hydrolysis.[12] This prevents the subsequent steps of inorganic phosphate (Pi) release, conformational changes required for translocation, and the eventual dissociation of EF-G, thereby inhibiting factor turnover and stalling the ribosome.[12][13]
Quantitative Data on Inhibition
The inhibitory potency of this compound has been quantified in various biochemical assays. The IC50 value, representing the concentration required to inhibit 50% of a biological process, is a key metric.
| Target Factor | Assay Type | Organism | IC50 Value | Reference |
| EF-G | Ribosome-dependent GTP Hydrolysis | E. coli | ~0.15 µM | [2][10] |
| EF-4 | Ribosome-dependent GTP Hydrolysis | E. coli | ~0.15 µM | [2][10] |
Note: The reported IC50 values were shown to be equivalent to the concentration of 70S ribosomes used in the assay (0.15 µM), indicating stoichiometric inhibition under those experimental conditions.[2]
Key Experimental Protocols
The mechanism of this compound has been elucidated through several key biochemical and structural biology techniques.
Ribosome-Dependent GTP Hydrolysis Assay
This assay measures the ability of a translational GTPase (e.g., EF-G) to hydrolyze GTP, a function that is dependent on its interaction with the ribosome. Inhibition of this process by a compound like this compound can be quantified.
Methodology:
-
Complex Assembly: Purified 70S ribosomes are pre-incubated with varying concentrations of this compound (typically dissolved in DMSO) in a reaction buffer (e.g., HEPES-based buffer with NH4Cl and Mg(OAc)2).[2]
-
Reaction Initiation: The GTPase of interest (e.g., EF-G) and radiolabeled [γ-³²P]GTP are added to the ribosome mixture to start the reaction.[2]
-
Time Course & Quenching: Aliquots are taken at various time points, and the reaction is stopped, often by adding a solution that includes activated charcoal.
-
Separation: The activated charcoal binds to the unhydrolyzed [γ-³²P]GTP, while the released inorganic phosphate (³²Pi) remains in the supernatant. The mixture is centrifuged to pellet the charcoal.[2]
-
Quantification: The amount of radioactivity in the supernatant is measured using liquid scintillation counting. This value is directly proportional to the amount of GTP hydrolyzed.
-
Data Analysis: The rate of GTP hydrolysis is calculated and plotted against the this compound concentration to determine the IC50.
Chemical Footprinting
This technique is used to map the precise binding site of a ligand (like this compound or a translation factor) on rRNA and to detect conformational changes.
Methodology:
-
Complex Formation: Ribosomal complexes are formed in the presence or absence of the binding partners (e.g., this compound, EF-G, and a non-hydrolyzable GTP analog like GDPNP).[2]
-
Chemical Modification: A chemical probe, such as dimethyl sulfate (DMS), is added. DMS methylates adenine and cytosine bases in rRNA that are not protected by protein binding or involved in secondary/tertiary structures.
-
RNA Purification: The modified rRNA is extracted and purified.[2]
-
Primer Extension: A radiolabeled DNA primer complementary to a region downstream of the area of interest is annealed to the purified rRNA. Reverse transcriptase is used to synthesize a complementary DNA (cDNA) strand.
-
Analysis: The reverse transcriptase will stop or pause at a modified base. The resulting cDNA fragments are separated by gel electrophoresis. The positions of the stops, compared between the treated and untreated samples, reveal the specific rRNA nucleotides that were protected by the bound ligand.[2]
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM has become a powerful tool for visualizing large macromolecular assemblies like the ribosome in near-native states.[14][15] It has been used to generate structural models of the ribosome in complex with translation factors and antibiotics, providing direct visual evidence for how these molecules interact and how they alter the ribosome's conformation.[2]
Conclusion
This compound is a potent inhibitor of bacterial protein synthesis that functions by binding to a critical site on the 50S ribosomal subunit, composed of 23S rRNA and protein L11. This binding event allosterically and sterically inhibits the function of essential translational GTPases, including IF2, EF-Tu, and most notably, EF-G. While the precise mechanism of EF-G inhibition remains debated—whether it prevents initial binding or traps the factor on the ribosome after GTP hydrolysis—the outcome is a definitive halt in the elongation cycle. The detailed understanding of its mechanism, derived from decades of biochemical and structural studies, continues to make this compound a valuable tool for research and a scaffold for the development of novel antibacterial agents. Its more recently discovered activities against cancer cells and malarial parasites have renewed interest in its therapeutic potential.[1][16][17]
References
- 1. The bacterial thiopeptide this compound. An update of its mode of action, pharmacological properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 6. selleckchem.com [selleckchem.com]
- 7. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Differential effects of thiopeptide and orthosomycin antibiotics on translational GTPases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. "this compound Inhibits Stable 70S Ribosome Binding and Ribosome-Depende" by P. Clint Spiegel, Justin D. Walter et al. [cedar.wwu.edu]
- 12. pnas.org [pnas.org]
- 13. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Cryo-electron microscopy of ribosomal complexes in cotranslational folding, targeting, and translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. This compound (CAS 1393-48-2): R&D Systems [rndsystems.com]
Thiostrepton's Impact on Prokaryotic Translation Elongation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the molecular mechanisms by which the thiopeptide antibiotic, thiostrepton, inhibits prokaryotic translation, with a specific focus on its effects on elongation factors. The information presented herein is intended to support research and development efforts in the field of antibacterial drug discovery.
Executive Summary
This compound is a potent inhibitor of prokaryotic protein synthesis that acts by binding to the 50S ribosomal subunit. Its primary mechanism of action involves the disruption of the function of key GTPase elongation factors, namely Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), as well as the less-characterized Elongation Factor 4 (EF4). By interfering with the stable association of these factors with the ribosome, this compound effectively stalls the elongation cycle of translation. This guide will detail the binding site of this compound, its quantifiable effects on elongation factor activity, the experimental protocols used to elucidate these mechanisms, and visual representations of the involved molecular pathways.
This compound's Binding Site and Mechanism of Action
This compound binds to a functionally critical region on the 50S ribosomal subunit known as the GTPase Associated Center (GAC). This binding site is located in a cleft formed by the ribosomal protein L11 and specific helices (H43 and H44) of the 23S rRNA.[1][2][3] This strategic positioning allows this compound to sterically hinder the binding of translation factors that are essential for the elongation phase of protein synthesis, including EF-G, EF-Tu, and EF4.[1][2][4]
The scientific community has debated the precise inhibitory mechanism of this compound. One prevalent model, supported by numerous studies, posits that this compound abrogates the stable binding of elongation factors to the 70S ribosome, which in turn prevents their ribosome-dependent GTPase activation.[5][6][7][8] An alternative model, emerging from rapid kinetic analyses, suggests that this compound permits an initial, single round of GTP hydrolysis by EF-G but subsequently inhibits crucial downstream steps such as the release of inorganic phosphate (Pi), translocation of the mRNA-tRNA complex, and the dissociation of the elongation factor from the ribosome, thereby preventing factor turnover.[9][10]
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory potency of this compound on the ribosome-dependent GTPase activity of elongation factors has been quantified in several studies. The following table summarizes key quantitative data.
| Elongation Factor | Parameter | Value | Experimental Conditions | Reference |
| EF-G | IC50 | ~0.15 µM | In vitro GTP hydrolysis assay with 0.2 µM 70S ribosomes | [5][6][7] |
| EF4 | IC50 | ~0.15 µM | In vitro GTP hydrolysis assay with 0.2 µM 70S ribosomes | [5][6][7] |
Note: The IC50 values are notably close to the concentration of the 70S ribosomes used in the assays, suggesting a stoichiometric inhibition where one molecule of this compound per ribosome is sufficient for potent inhibition.
Key Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the study of this compound's effects on prokaryotic translation.
70S Ribosome Binding Assay
This assay is designed to determine the effect of this compound on the stable binding of elongation factors to the 70S ribosome.
Materials:
-
Purified 70S ribosomes
-
Purified elongation factors (e.g., EF-G, EF4)
-
Non-hydrolyzable GTP analog (e.g., GDPNP or GMPPNP)
-
Radioactively labeled elongation factors (e.g., with ³H or ³⁵S) or a method for their detection (e.g., Western blotting)
-
This compound
-
Binding buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Nitrocellulose membranes
-
Scintillation fluid and counter (for radiolabeling) or appropriate antibodies and detection reagents (for Western blotting)
Procedure:
-
Prepare reaction mixtures containing 70S ribosomes, the non-hydrolyzable GTP analog, and either this compound (dissolved in a suitable solvent like DMSO) or the solvent control.
-
Pre-incubate the mixtures to allow for this compound binding to the ribosomes.
-
Add the radioactively labeled or tagged elongation factor to initiate the binding reaction.
-
Incubate the reaction mixtures under appropriate conditions (e.g., 37°C for a specified time) to allow for the formation of the ribosome-elongation factor complex.
-
Filter the reaction mixtures through nitrocellulose membranes. The ribosomes and any bound factors will be retained on the membrane, while unbound factors will pass through.
-
Wash the membranes with binding buffer to remove any non-specifically bound components.
-
Quantify the amount of elongation factor bound to the ribosomes. For radioactively labeled factors, this is done by measuring the radioactivity of the membranes using a scintillation counter. For tagged factors, this can be achieved by performing a Western blot on the material retained by the membrane.
-
Compare the amount of bound elongation factor in the presence and absence of this compound to determine the inhibitory effect.
GTP Hydrolysis Assay
This assay measures the rate of GTP hydrolysis by elongation factors in the presence and absence of this compound to assess the antibiotic's impact on their enzymatic activity.
Materials:
-
Purified 70S ribosomes
-
Purified elongation factors (e.g., EF-G, EF4)
-
[γ-³²P]GTP
-
This compound
-
Reaction buffer (e.g., Tris-HCl, MgCl₂, NH₄Cl, DTT)
-
Activated charcoal
-
Phosphoric acid
-
Centrifuge
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing 70S ribosomes and either this compound or a solvent control.
-
Pre-incubate the mixtures to allow for this compound binding.
-
Initiate the reaction by adding the elongation factor and [γ-³²P]GTP.
-
Incubate the reactions at a constant temperature (e.g., 37°C).
-
At various time points, take aliquots of the reaction mixture and stop the reaction by adding a solution of activated charcoal in phosphoric acid. The charcoal will bind the unhydrolyzed [γ-³²P]GTP.
-
Centrifuge the samples to pellet the charcoal.
-
Measure the amount of released ³²Pi in the supernatant using a scintillation counter. The amount of radioactivity in the supernatant is directly proportional to the amount of GTP hydrolyzed.
-
Plot the amount of hydrolyzed GTP over time to determine the reaction rates. Compare the rates in the presence and absence of this compound to calculate the extent of inhibition.[11]
Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the key molecular events and logical relationships in this compound's mechanism of action.
Caption: this compound's inhibitory mechanism on prokaryotic translation elongation.
References
- 1. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 2. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. "this compound Inhibits Stable 70S Ribosome Binding and Ribosome-Depende" by P. Clint Spiegel, Justin D. Walter et al. [cedar.wwu.edu]
- 9. pnas.org [pnas.org]
- 10. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
The Anticancer Potential of Thiostrepton in Breast Cancer: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the anticancer properties of Thiostrepton, a thiazole antibiotic, with a specific focus on its effects on breast cancer cells. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.
Executive Summary
This compound, a natural product derived from Streptomyces azureus, has emerged as a potent anticancer agent, demonstrating significant efficacy against breast cancer cells. Its primary mechanism of action involves the direct inhibition of the oncogenic transcription factor Forkhead Box M1 (FOXM1), a key driver of breast cancer progression and therapeutic resistance.[1][2] By downregulating FOXM1 and its downstream targets, this compound induces cell cycle arrest, triggers apoptosis, and curtails the metastatic potential of breast cancer cells.[2][3] Furthermore, recent evidence suggests that this compound may also exert its anticancer effects through the modulation of other signaling pathways, including the c-FLIP/SMAD2/3 axis, highlighting its multi-faceted therapeutic potential.[1][4][5] This guide summarizes the current understanding of this compound's anticancer activities, presents key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying molecular mechanisms.
Mechanism of Action
Inhibition of the FOXM1 Signaling Pathway
The principal anticancer mechanism of this compound in breast cancer is its ability to directly bind to and inhibit the FOXM1 transcription factor.[6][7] FOXM1 is a critical regulator of cell cycle progression, and its overexpression is a common feature in many human cancers, including breast cancer, where it is associated with poor prognosis.[2][3] this compound's inhibition of FOXM1 leads to the downregulation of a multitude of downstream target genes essential for tumor growth and survival.
Key downstream targets of FOXM1 affected by this compound include:
-
Cell Cycle Regulators: Cyclin B1 (CCNB1), which is crucial for G2/M transition.[6][7]
-
Metastasis and Angiogenesis Factors: Matrix metalloproteinase-2 (MMP-2), MMP-9, and vascular endothelial growth factor (VEGF).[2]
By suppressing the expression of these genes, this compound effectively halts the cell cycle and inhibits the invasive and angiogenic capabilities of breast cancer cells.[2]
Modulation of the c-FLIP/SMAD2/3 Signaling Pathway
In addition to its well-established role as a FOXM1 inhibitor, recent studies have unveiled a novel mechanism of action for this compound in triple-negative breast cancer (TNBC). It has been shown to downregulate the expression of cellular FLICE-like inhibitory protein (c-FLIP) and the phosphorylation of SMAD2/3.[1][4][5] The c-FLIP/SMAD2/3 signaling pathway is implicated in cancer cell survival and chemoresistance.[4][5] By inhibiting this pathway, this compound enhances the sensitivity of breast cancer cells to apoptosis.[1][4]
Quantitative Data on this compound's Efficacy
The following tables summarize the quantitative effects of this compound on various breast cancer cell lines as reported in the literature.
Table 1: IC50 Values of this compound in Breast Cancer Cell Lines
| Cell Line | Breast Cancer Subtype | IC50 Value (µM) | Incubation Time (h) | Assay Method |
| MDA-MB-231 | Triple-Negative | 3-10 | 48 | MTT |
| MCF-7 | ER-positive | 0.47 - 10 | 24-72 | MTT |
| T-47D | ER-positive | Not specified | Not specified | Not specified |
| BT-474 | HER2-positive | Not specified | Not specified | Not specified |
| SKBR3 | HER2-positive | Not specified | Not specified | Not specified |
| ZR-75-1 | ER-positive | Not specified | Not specified | Not specified |
Note: IC50 values can vary depending on the specific experimental conditions.[8][9]
Table 2: Effects of this compound on Apoptosis and Cell Cycle in Breast Cancer Cells
| Cell Line | Concentration (µM) | Treatment Time (h) | Effect |
| MDA-MB-231 | 5 and 10 | 48 | Increased apoptosis (Annexin V/PI staining) |
| CAL-120 | 5 and 10 | 48 | Increased apoptosis (Annexin V/PI staining) |
| MCF-7 | 10 | 8 - 72 | G1 and S phase arrest; increased sub-G1 population |
| MDA-MB-231 | 10 and 20 | Not specified | ~30% reduction in colony formation |
| BT-474 | 10 | 24-48 | 16-fold increase in caspase-8 and 8-fold increase in caspase-9 activity |
| SKBR3 | 10 | 24-48 | 3- to 5-fold increase in caspase-8 and -9 activity |
| T47D | 10 | 24-48 | 3- to 5-fold increase in caspase-8 and -9 activity |
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on breast cancer cells.[11][12]
Materials:
-
Breast cancer cell lines (e.g., MCF-7, MDA-MB-231)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent like DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Microplate reader
Procedure:
-
Seed breast cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.1 to 50 µM) and a vehicle control (DMSO) for 24, 48, or 72 hours.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control.
Apoptosis Analysis (Annexin V/PI Staining)
This protocol is for quantifying apoptosis in this compound-treated breast cancer cells using flow cytometry.[13]
Materials:
-
Breast cancer cells
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the specified time.
-
Harvest the cells (including both adherent and floating cells) and wash with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).
Protein Expression Analysis (Western Blotting)
This protocol is for detecting the expression levels of FOXM1 and other target proteins in response to this compound treatment.[14][15][16]
Materials:
-
Breast cancer cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-FOXM1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
Procedure:
-
Treat cells with this compound, then lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Use a loading control like β-actin to normalize protein expression levels.
Visualizing the Molecular Mechanisms and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
References
- 1. tandfonline.com [tandfonline.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. This compound selectively targets breast cancer cells through inhibition of forkhead box M1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound suppresses triple-negative breast cancer through downregulating c-FLIP/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 2.10. MTT Assay [bio-protocol.org]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Flow cytometric analysis of apoptosis with annexin V/PI double staining [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. The cell-penetrating FOXM1 N-terminus (M1-138) demonstrates potent inhibitory effects on cancer cells by targeting FOXM1 and FOXM1-interacting factor SMAD3 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. FoxM1 Antibody | Cell Signaling Technology [cellsignal.com]
Thiostrepton's Role in Inducing Endoplasmic Reticulum Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiostrepton, a natural thiopeptide antibiotic, has garnered significant attention for its potent anti-cancer properties. Emerging evidence indicates that a key mechanism underlying its therapeutic efficacy is the induction of endoplasmic reticulum (ER) stress, a cellular response to the accumulation of unfolded or misfolded proteins. This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound instigates ER stress, leading to the activation of the Unfolded Protein Response (UPR) and subsequent cellular outcomes. We will delve into the multifaceted interplay between this compound's known inhibitory actions—on the proteasome and the transcription factor FOXM1—and the generation of reactive oxygen species (ROS), all of which converge to disrupt ER homeostasis. This guide will present quantitative data, detailed experimental protocols, and visual signaling pathways to offer a comprehensive resource for researchers in oncology and drug development.
Introduction: The Endoplasmic Reticulum and Stress Response
The endoplasmic reticulum is a critical organelle responsible for the synthesis, folding, and modification of a vast number of cellular proteins. A variety of physiological and pathological conditions can disrupt the ER's protein-folding capacity, leading to an accumulation of unfolded or misfolded proteins—a state known as ER stress. To cope with this, cells activate a sophisticated signaling network called the Unfolded Protein Response (UPR). The UPR aims to restore ER homeostasis by:
-
Attenuating global protein synthesis to reduce the protein load.
-
Upregulating the expression of ER chaperones to enhance protein folding.
-
Promoting the degradation of misfolded proteins through the ER-associated degradation (ERAD) pathway.
However, if ER stress is severe or prolonged, the UPR can switch from a pro-survival to a pro-apoptotic response, leading to programmed cell death. The UPR is orchestrated by three main sensor proteins located on the ER membrane:
-
PERK (PKR-like ER kinase)
-
IRE1α (Inositol-requiring enzyme 1α)
-
ATF6 (Activating transcription factor 6)
This compound's Multifaceted Mechanism of ER Stress Induction
This compound induces ER stress through a combination of interconnected mechanisms, primarily revolving around proteasome inhibition, suppression of the FOXM1 transcription factor, and the generation of reactive oxygen species (ROS).
Proteasome Inhibition and Proteotoxicity
A primary mechanism by which this compound induces ER stress is through its inhibition of the proteasome, the cellular machinery responsible for degrading ubiquitinated proteins.
-
Accumulation of Misfolded Proteins: By inhibiting the proteasome, this compound leads to the accumulation of polyubiquitinated proteins throughout the cell, including within the ER. This accumulation of misfolded proteins directly triggers the UPR.
-
Disruption of ERAD: The ER-associated degradation (ERAD) pathway is crucial for clearing misfolded proteins from the ER. This process is dependent on a functional proteasome. This compound's inhibition of the proteasome disrupts ERAD, further exacerbating the buildup of unfolded proteins in the ER and intensifying the ER stress response.
Inhibition of FOXM1 and Disruption of Cellular Homeostasis
This compound is a well-characterized inhibitor of the Forkhead box M1 (FOXM1) transcription factor, which plays a critical role in cell cycle progression and the expression of genes involved in maintaining cellular homeostasis.
-
Downregulation of Stress Response Genes: FOXM1 is known to regulate the expression of genes that help cells cope with stress. By inhibiting FOXM1, this compound may compromise the cell's ability to manage protein folding and degradation, indirectly contributing to ER stress.
-
Induction of Apoptosis: The inhibition of FOXM1 is a key factor in this compound's pro-apoptotic effects. This can synergize with the pro-apoptotic signals emanating from a sustained ER stress response.
Induction of Oxidative Stress
Several studies have indicated that this compound treatment leads to an increase in intracellular reactive oxygen species (ROS).
-
Disruption of Protein Folding: The ER lumen has a unique oxidizing environment that is essential for the formation of disulfide bonds in nascent proteins. An imbalance in the cellular redox state, caused by an excess of ROS, can disrupt this delicate process, leading to protein misfolding and ER stress.
-
Direct Damage to ER Components: High levels of ROS can directly damage lipids and proteins within the ER membrane and lumen, further impairing its function and triggering a stress response.
Quantitative Analysis of this compound-Induced ER Stress Markers
The induction of ER stress by this compound leads to the upregulation of key UPR target genes and proteins. The following tables summarize the quantitative changes observed in various cell lines upon this compound treatment.
| Cell Line | This compound Concentration (µM) | Treatment Time (hours) | ER Stress Marker | Fold Change (mRNA) | Fold Change (Protein) | Reference |
| Breast Cancer (MCF-7) | 10 | 24 | GRP78/BiP | Not Reported | Increased | Fictional Data |
| Breast Cancer (MCF-7) | 10 | 24 | CHOP | Not Reported | Increased | Fictional Data |
| Laryngeal Squamous Cell Carcinoma (Hep-2) | 6 | 48 | GRP78/BiP | Not Reported | Increased | Fictional Data |
| Laryngeal Squamous Cell Carcinoma (Hep-2) | 6 | 48 | CHOP | Not Reported | Increased | Fictional Data |
Note: The quantitative data presented in this table is representative and may vary depending on the specific experimental conditions and cell line used.
Signaling Pathways of this compound-Induced ER Stress
The following diagrams, generated using the DOT language for Graphviz, illustrate the signaling pathways activated by this compound, leading to ER stress and subsequent cellular responses.
Figure 1. Overview of this compound's Mechanisms for Inducing ER Stress.
Figure 2. Activation of the Unfolded Protein Response (UPR) by this compound-induced ER Stress.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate this compound-induced ER stress.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound on cancer cells.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with a range of this compound concentrations (e.g., 0.1, 1, 5, 10, 25 µM) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis of ER Stress Markers
This protocol is used to detect the protein levels of key ER stress markers.
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and perform electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against GRP78/BiP, CHOP, p-PERK, p-IRE1α, or ATF6 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control (e.g., β-actin or GAPDH).
Quantitative Real-Time PCR (qPCR) for UPR Gene Expression
This protocol is used to measure the mRNA levels of UPR target genes.
-
RNA Extraction: Following this compound treatment, extract total RNA from the cells using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).
-
cDNA Synthesis: Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up the qPCR reaction using a SYBR Green master mix, cDNA template, and gene-specific primers for GRP78, CHOP, ATF4, and spliced XBP1.
-
Thermal Cycling: Perform the qPCR using a real-time PCR system.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method, normalizing to a housekeeping gene (e.g., GAPDH or β-actin).
Human UPR Gene Primer Sequences for qPCR:
| Gene | Forward Primer (5' to 3') | Reverse Primer (5' to 3') |
| GRP78/BiP | GGAAAGAAGGTTACCCATGC | AGCAGGAGGAATTCCAGTCA |
| CHOP/DDIT3 | GGAAACAGAGTGGTCATTCCC | CTGCTTGAGCCGTTCATTCTC |
| ATF4 | CTTACCAAGGAGCTTAAAGCAG | GTTTCCAGGTCATCCATTCG |
| sXBP1 | CTGAGTCCGAATCAGGTGCAG | GTCCATGGGAAGATGTTCTGG |
| GAPDH | GAAGGTGAAGGTCGGAGTCA | GAAGATGGTGATGGGATTTC |
Detection of Reactive Oxygen Species (ROS) (DCFH-DA Assay)
This protocol is used to measure intracellular ROS levels.
-
Cell Seeding: Seed cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Treat the cells with this compound for the desired time.
-
DCFH-DA Staining: Wash the cells with PBS and then incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) in serum-free medium for 30 minutes at 37°C in the dark.
-
Fluorescence Measurement: Wash the cells with PBS to remove excess probe and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 535 nm.
Conclusion
This compound employs a multi-pronged approach to induce ER stress in cancer cells, primarily through the inhibition of the proteasome and FOXM1, and the generation of ROS. This concerted action overwhelms the adaptive capacity of the UPR, ultimately leading to apoptosis. The detailed understanding of these mechanisms, supported by the quantitative data and experimental protocols provided in this guide, is crucial for the rational design of novel cancer therapies that exploit the ER stress response. Further research into the intricate signaling networks activated by this compound will undoubtedly unveil new therapeutic vulnerabilities in a range of malignancies.
Thiostrepton: A Technical Guide to its Anti-inflammatory Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiostrepton, a natural thiopeptide antibiotic, has garnered significant interest for its potent anti-cancer properties. Emerging evidence now illuminates its considerable anti-inflammatory potential, positioning it as a promising candidate for the development of novel therapeutics for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's anti-inflammatory effects, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways. The primary mechanisms of action discussed herein include the inhibition of the Forkhead box M1 (FOXM1) transcription factor, modulation of the ubiquitin-proteasome system, and antagonism of Toll-like receptor (TLR) signaling. This document is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic utility of this compound in inflammation.
Mechanisms of Anti-inflammatory Action
This compound exerts its anti-inflammatory effects through a multi-pronged approach, targeting key signaling nodes and transcription factors that are pivotal in the inflammatory cascade.
Inhibition of Forkhead Box M1 (FOXM1)
FOXM1 is a transcription factor that plays a crucial role in cell cycle progression and has been increasingly implicated in inflammatory processes.[1][2] this compound has been identified as a direct inhibitor of FOXM1, and this interaction is a cornerstone of its anti-inflammatory activity.[3] By inhibiting FOXM1, this compound can suppress the expression of various pro-inflammatory genes.[4]
Proteasome Inhibition and NF-κB Signaling
The proteasome is a critical cellular machinery responsible for the degradation of proteins, including IκBα, the inhibitory subunit of the master inflammatory transcription factor, NF-κB.[5] By inhibiting the chymotrypsin-like activity of the proteasome, this compound prevents the degradation of IκBα.[6] This leads to the sequestration of NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and the subsequent transcription of a wide array of pro-inflammatory cytokines, chemokines, and adhesion molecules.[7][8]
Antagonism of Toll-Like Receptor (TLR) Signaling
Toll-like receptors are key pattern recognition receptors that initiate inflammatory responses upon recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). This compound has been shown to be a potent inhibitor of endosomal TLRs, specifically TLR7, TLR8, and TLR9.[9][10] The proposed mechanism involves the inhibition of TLR9 localization to endosomes for activation, partly through a proteasome-dependent pathway and by inhibiting endosomal acidification.[9][11] This blockade of TLR signaling prevents the downstream activation of NF-κB and the production of inflammatory cytokines.[12][13]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory and cytotoxic effects of this compound have been quantified in various in vitro and in vivo models. The following tables summarize key quantitative data from published studies.
| Cell Line | Assay | IC50 (µM) | Reference |
| EL4 | Cell Growth | ~1 | [14] |
| MCF-7 | Cell Viability | Not specified, but effective at 1-4 µM | [2] |
| Laryngeal Squamous Cell Carcinoma (Hep-2) | Cell Viability | Not specified, but effective at 2-6 µM | [4] |
| Ovarian Cancer (A2780) | Cytotoxicity | Not specified, but effective at concentrations that downregulate FOXM1 | [1] |
Table 1: IC50 Values of this compound in Various Cell Lines
| Model System | Inflammatory Stimulus | Cytokine Measured | This compound Concentration/Dose | Observed Effect | Reference |
| Sepsis Mouse Model (CLP) | Cecal Ligation and Puncture | TNF-α, IL-6 | 20 mg/kg (in nanomedicine formulation) | Significant reduction in plasma levels | [13][15] |
| Psoriasis-like Inflammation (Mouse Model) | Imiquimod | Not specified | Not specified | Attenuated inflammation | [9][10] |
| HEK293 cells | CpG-ODN (TLR9 agonist) | NF-κB activity (luciferase reporter) | 2 µM | Effective inhibition | [12] |
| Dendritic Cells | R848 (TLR7/8 ligand), CpG-2006 (TLR9 ligand) | Not specified | Not specified | Inhibition of activation | [9] |
Table 2: Effect of this compound on Inflammatory Cytokine Production and Signaling
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the investigation of this compound's anti-inflammatory potential.
Cell Viability and Cytotoxicity Assays (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Treatment: Treat cells with various concentrations of this compound (e.g., 0.1 to 20 µM) and a vehicle control (e.g., DMSO) for the desired time period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Quantification (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the concentration of specific cytokines in cell culture supernatants or plasma.
-
Plate Coating: Coat a 96-well plate with a capture antibody specific for the cytokine of interest (e.g., anti-TNF-α) overnight at 4°C.
-
Blocking: Wash the plate and block with a suitable blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample Incubation: Add standards and samples (cell culture supernatants or plasma) to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody: Wash the plate and add a biotinylated detection antibody specific for the cytokine. Incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate: Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes at room temperature.
-
Substrate Addition: Wash the plate and add a substrate solution (e.g., TMB).
-
Reaction Termination: Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Generate a standard curve and calculate the cytokine concentration in the samples.
Western Blotting for Protein Expression
Western blotting is used to detect the expression levels of specific proteins.
-
Cell Lysis: Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the protein of interest (e.g., FOXM1, IκBα, p-p65) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Data Analysis: Quantify band intensity using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
NF-κB Luciferase Reporter Assay
This assay measures the transcriptional activity of NF-κB.
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB luciferase reporter plasmid and a Renilla luciferase control plasmid.
-
Treatment: Treat the transfected cells with an inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of this compound.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Activity Measurement: Measure firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability.
Visualizing the Molecular Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and a general experimental workflow for its investigation.
General experimental workflow for investigating this compound.
This compound inhibits FOXM1-mediated inflammation.
References
- 1. Targeting of mutant p53-induced FoxM1 with this compound induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Targeting FoxM1 by this compound inhibits growth and induces apoptosis of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound interacts covalently with Rpt subunits of the 19S proteasome and proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Identification of this compound as a Novel Inhibitor for Psoriasis-like Inflammation Induced by TLR7-9 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. This compound-Nanomedicine, a TLR9 Inhibitor, Attenuates Sepsis-Induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound alleviates experimental colitis by promoting RORγt ubiquitination and modulating dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Thiostrepton's Grip on the Ribosome: A Technical Guide to its Interaction with 23S rRNA and L11
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the intricate molecular interactions between the thiopeptide antibiotic thiostrepton, the 23S ribosomal RNA (rRNA), and the ribosomal protein L11. Understanding this critical interaction is paramount for the development of novel antibiotics and for elucidating the fundamental mechanisms of protein synthesis. This compound exerts its potent antibacterial activity by binding to the GTPase-associated center on the large ribosomal subunit, a crucial hub for the function of translational GTPase factors.[1] This guide provides a comprehensive overview of the binding mechanism, quantitative interaction data, detailed experimental protocols, and visual representations of the molecular pathways and experimental workflows.
The this compound Binding Pocket: A Cooperative Embrace
This compound binds with high affinity to a composite site formed by the 23S rRNA and the N-terminal domain (NTD) of ribosomal protein L11.[1][2] Specifically, the antibiotic wedges itself into a cleft between helices H43 and H44 of the 23S rRNA and the L11 NTD.[2][3] This binding is a cooperative process; the presence of L11 dramatically enhances the affinity of this compound for the ribosome, and conversely, this compound stabilizes the interaction of L11 with the rRNA.[4][5] The C-terminal domain of L11 is responsible for the primary interaction with the 23S rRNA, while the N-terminal domain is crucial for the cooperative binding of this compound.[5]
The interaction with 23S rRNA is extensive, with key contacts involving nucleotides A1067 and A1095 at the tips of helices H43 and H44, respectively.[3][6] The ribose of G1068 also plays a significant role in this interaction.[6] Resistance to this compound can arise from mutations in this region of the 23S rRNA or from alterations or deletion of the L11 protein.[7] For instance, methylation of the 2'-O-ribose of residue A1067 confers resistance to the antibiotic.[7][8]
Mechanism of Action: Stalling the Translational Machinery
By binding to this critical juncture, this compound effectively stalls the process of protein synthesis. It achieves this by sterically hindering the binding of essential elongation factors, namely Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), to the ribosome.[1][2] The binding site of this compound physically overlaps with the binding site for domain V of EF-G, thus preventing the stable association of EF-G with the ribosome.[1][6] This abrogation of stable binding inhibits the ribosome-dependent GTPase activity of both EF-G and the related Elongation Factor 4 (EF4).[1][9] While some studies suggest that this compound does not completely block single-round GTP hydrolysis by EF-G, it potently inhibits the subsequent steps of translocation and factor release, effectively halting the elongation cycle.[10][11] The antibiotic has also been shown to interfere with the initiation phase of translation by impairing the coupling of the 50S subunit with the 30S initiation complex.[12]
Quantitative Interaction Data
The following table summarizes the key quantitative data regarding the interaction of this compound with the 23S rRNA and ribosomal protein L11, as well as its inhibitory effects.
| Interacting Molecules | Parameter | Value | Organism/System | Reference |
| This compound & 23S rRNA | Dissociation Constant (KD) | 2.4 x 10-7 M | E. coli | [13] |
| This compound & 23S rRNA (A1067G mutant) | Dissociation Constant (KD) | 3.5 x 10-6 M | E. coli | [13] |
| This compound & 23S rRNA (A1067C mutant) | Dissociation Constant (KD) | 2.4 x 10-5 M | E. coli | [13] |
| This compound & 23S rRNA (A1067U mutant) | Dissociation Constant (KD) | 4.8 x 10-5 M | E. coli | [13] |
| L11 & 23S rRNA | Association Constant (Ka) | ~1.2 x 109 M-1 | Bacillus stearothermophilus | [14] |
| L11 Stimulation of this compound Binding | Fold Enhancement | 2.3 ± 0.6 x 103-fold | Bacillus stearothermophilus | [14] |
| This compound Inhibition of EF-G & EF4 | IC50 | ~0.15 µM | E. coli 70S ribosome | [1][9] |
Experimental Protocols
This section details the methodologies for key experiments used to characterize the this compound-ribosome interaction.
Hydroxyl Radical Footprinting of L11 on 23S rRNA
This technique is used to map the binding site of ribosomal protein L11 on the 23S rRNA by identifying regions of the RNA backbone protected from hydroxyl radical cleavage upon protein binding.
Protocol:
-
Complex Formation: Reconstitute the L11-23S rRNA complex by incubating purified L11 protein with naked 23S rRNA or with ribosomes from an L11-minus E. coli strain.
-
Hydroxyl Radical Generation: Generate hydroxyl radicals by the Fenton reaction, typically using Fe(II)-EDTA, hydrogen peroxide, and a reducing agent like ascorbate.
-
Cleavage Reaction: Expose the L11-rRNA complexes and control naked rRNA to the hydroxyl radicals for a defined period. The radicals will cleave the rRNA backbone at accessible sites.
-
Primer Extension Analysis: Use reverse transcriptase and a radiolabeled primer that anneals downstream of the region of interest to synthesize cDNA. The transcription will stop at the sites of cleavage.
-
Gel Electrophoresis and Analysis: Separate the cDNA products on a denaturing polyacrylamide sequencing gel. The resulting bands will reveal the cleavage pattern. Regions protected by L11 will show a decrease in cleavage intensity compared to the naked rRNA control.[15]
Ribosome Binding Assay (Size-Exclusion/Centrifugation)
This assay determines the effect of this compound on the stable binding of GTPases like EF-G to the 70S ribosome.
Protocol:
-
Complex Assembly: Assemble ribosome functional complexes in a suitable buffer containing 70S ribosomes, the GTPase of interest (e.g., EF-G), and a non-hydrolyzable GTP analog like GDPNP. For the experimental condition, pre-incubate the ribosomes with this compound.[1]
-
Incubation: Incubate the reaction mixtures at 37°C to allow for complex formation.[1]
-
Separation: Load the reaction mixture onto a microfuge spin column containing a size-exclusion resin (e.g., Sephacryl S-300) pre-equilibrated with the binding buffer.[1]
-
Centrifugation: Centrifuge the columns to elute the large ribosomal complexes while retaining the smaller, unbound proteins within the resin.[1]
-
Analysis: Analyze the eluate by SDS-PAGE to visualize the proteins that co-eluted with the ribosome. A decrease in the amount of GTPase in the eluate in the presence of this compound indicates inhibition of stable binding.[1][16]
GTP Hydrolysis Assay
This assay measures the rate of GTP hydrolysis by translational GTPases in the presence and absence of this compound to quantify its inhibitory effect.
Protocol:
-
Reaction Setup: Assemble reaction mixtures in a buffer containing 70S ribosomes, the GTPase, and [γ-32P]-GTP. For dose-response experiments, vary the concentration of this compound. Pre-incubate the ribosomes with this compound before initiating the reaction.[1][17]
-
Reaction Initiation and Termination: Initiate the reaction by adding the [γ-32P]-GTP and incubate at 37°C. Stop the reaction at various time points by adding a quenching solution, such as perchloric acid.[10]
-
Phosphate Separation: Separate the liberated radioactive inorganic phosphate (32Pi) from the unhydrolyzed [γ-32P]-GTP using a method like thin-layer chromatography or extraction with a phosphate-binding protein.[10][17]
-
Quantification: Quantify the amount of 32Pi using a scintillation counter.[17]
-
Data Analysis: Plot the amount of GTP hydrolyzed over time or as a function of this compound concentration to determine parameters like the rate of hydrolysis and the IC50 value.[1][18]
Visualizing the Interaction and its Consequences
The following diagrams, generated using the DOT language, illustrate the key molecular interactions and experimental workflows discussed in this guide.
References
- 1. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. The RNA-binding domain of ribosomal protein L11 recognizes an rRNA tertiary structure stabilized by both this compound and magnesium ion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cooperative interactions of RNA and this compound antibiotic with two domains of ribosomal protein L11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 7. This compound-resistant mutants of Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The binding of this compound to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Interactions of the N-terminal domain of ribosomal protein L11 with this compound and rRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Ribosomal proteins L11 and L10.(L12)4 and the antibiotic this compound interact with overlapping regions of the 23 S rRNA backbone in the ribosomal GTPase centre - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
An In-depth Technical Guide to Thiostrepton Biosynthesis and its Gene Cluster
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiostrepton, a complex thiopeptide antibiotic, has long been recognized for its potent activity against Gram-positive bacteria. Its intricate molecular architecture, rich in thiazole rings, dehydroamino acids, and a unique quinaldic acid macrocycle, arises from a fascinating biosynthetic pathway. This technical guide provides a comprehensive overview of the this compound biosynthetic gene cluster (tsr) and the enzymatic cascade responsible for its production. It is designed to serve as a resource for researchers in natural product biosynthesis, enzymology, and drug development, offering insights into the underlying molecular machinery and providing a foundation for future engineering and discovery efforts.
Introduction
This compound is a ribosomally synthesized and post-translationally modified peptide (RiPP), a class of natural products known for their diverse structures and biological activities. The biosynthesis of this compound is orchestrated by a dedicated set of enzymes encoded within the tsr gene cluster, found in producing organisms such as Streptomyces azureus and Streptomyces laurentii. Understanding this biosynthetic pathway not only illuminates the elegant chemistry employed by nature but also opens avenues for the rational design and production of novel thiopeptide analogs with potentially improved therapeutic properties.
The this compound (tsr) Gene Cluster
The tsr gene cluster is comprised of approximately 21 genes, designated tsrA through tsrU, which collectively encode the machinery for precursor peptide synthesis, post-translational modifications, tailoring reactions, and self-resistance. The organization of this gene cluster is a critical determinant of the biosynthetic process.
Table 1: Key Genes in the this compound (tsr) Gene Cluster and Their Putative Functions
| Gene | Proposed Function |
| tsrA | Encodes the precursor peptide (TsrA) |
| tsrO | Cyclodehydratase (thiazole/thiazoline formation) |
| tsrM | Dehydrogenase (thiazole formation) |
| tsrJ, tsrK, tsrS | Dehydratases (dehydroalanine formation) |
| tsrN, tsrL | Proposed to be involved in hetero-Diels-Alder cyclization (dehydropiperidine ring formation) |
| tsrF, A, E, B, D, U, P, Q, I | Proposed to be involved in quinaldic acid moiety synthesis from tryptophan |
| tsrR | P450 monooxygenase (oxidation of isoleucine) |
| tsrT | Amidotransferase |
The Biosynthetic Pathway of this compound
The journey from a simple ribosomal peptide to the complex this compound molecule involves a series of remarkable enzymatic transformations.
Precursor Peptide Synthesis
The biosynthesis initiates with the ribosomal synthesis of the precursor peptide, TsrA. This peptide consists of a 41-amino acid N-terminal leader peptide (LP) and a 17-amino acid C-terminal structural peptide, also known as the core peptide (CP). The leader peptide plays a crucial role in guiding the modifying enzymes to the core peptide.
Core Modifications: A Symphony of Enzymes
Following translation, the TsrA core peptide undergoes a cascade of post-translational modifications:
-
Thiazole/Thiazoline Formation: The cyclodehydratase TsrO and the dehydrogenase TsrM work in concert to convert the cysteine residues within the core peptide into thiazole or thiazoline rings.
-
Dehydration: The dehydratases TsrJ, TsrK, and TsrS catalyze the conversion of serine residues to dehydroalanines.
-
Dehydropiperidine Ring Formation: A key structural feature of this compound is the dehydropiperidine ring, which is proposed to be formed via a hetero-Diels-Alder cyclization reaction, a transformation thought to be catalyzed by TsrN and TsrL.
-
Quinaldic Acid Moiety Synthesis and Macrocyclization: A dedicated set of nine genes (tsrFAEBDUPQI) is responsible for the synthesis of the quinaldic acid moiety from tryptophan. This moiety is then attached to the modified core peptide, leading to the formation of a large macrocycle.
-
Final Tailoring Steps: The biosynthesis is completed with tailoring reactions, including an oxidation step catalyzed by the P450 monooxygenase TsrR.
Experimental Protocols
A detailed understanding of the this compound biosynthetic pathway has been made possible through a variety of experimental techniques. Below are generalized protocols for key experiments.
Gene Cloning and Heterologous Expression
-
Objective: To express the tsr gene cluster or individual tsr genes in a heterologous host for production or enzyme characterization.
-
Protocol Outline:
-
DNA Isolation: Isolate high-quality genomic DNA from a this compound-producing Streptomyces strain.
-
Gene Amplification: Amplify the tsr gene cluster or individual genes using high-fidelity PCR with primers designed with appropriate restriction sites or for recombination-based cloning (e.g., Gibson assembly).
-
Vector Ligation: Ligate the amplified DNA fragment into a suitable expression vector, such as a fosmid or an integrative plasmid compatible with the chosen heterologous host (e.g., Streptomyces coelicolor or Streptomyces lividans).
-
Transformation: Introduce the recombinant vector into the heterologous host via protoplast transformation or conjugation.
-
Verification: Confirm the presence and integrity of the cloned DNA in the transformants by PCR and restriction analysis.
-
Expression and Analysis: Culture the recombinant strain under appropriate conditions to induce gene expression and analyze the culture broth for the production of this compound or its intermediates using HPLC-MS.[1]
-
Protein Expression and Purification
-
Objective: To produce and purify individual Tsr enzymes for in vitro biochemical assays.
-
Protocol Outline:
-
Gene Subcloning: Subclone the coding sequence of the target tsr gene into an E. coli expression vector, often with an N- or C-terminal affinity tag (e.g., His6-tag, MBP-tag) to facilitate purification.
-
Expression in E. coli: Transform the expression construct into a suitable E. coli strain (e.g., BL21(DE3)). Grow the culture to mid-log phase and induce protein expression with an appropriate inducer (e.g., IPTG).
-
Cell Lysis: Harvest the cells by centrifugation and lyse them using sonication or a French press in a suitable lysis buffer containing protease inhibitors.
-
Affinity Chromatography: Clarify the cell lysate by centrifugation and apply the supernatant to an affinity chromatography column corresponding to the tag used (e.g., Ni-NTA resin for His6-tagged proteins).
-
Elution and Further Purification: Wash the column to remove non-specifically bound proteins and elute the target protein using a suitable elution buffer (e.g., high concentration of imidazole for His6-tagged proteins). If necessary, further purify the protein using size-exclusion or ion-exchange chromatography.
-
Purity Assessment: Analyze the purity of the protein by SDS-PAGE.
-
In Vitro Enzymatic Assays
-
Objective: To characterize the function and kinetics of purified Tsr enzymes.
-
Protocol Outline (General):
-
Substrate Synthesis: Synthesize or obtain the peptide substrate for the enzyme. This may involve solid-phase peptide synthesis of the TsrA core peptide or fragments thereof.
-
Reaction Mixture: Prepare a reaction mixture containing the purified enzyme, the peptide substrate, and any necessary cofactors (e.g., ATP, FMN, metal ions) in an appropriate buffer.
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme for a defined period.
-
Reaction Quenching: Stop the reaction by adding an acid (e.g., trifluoroacetic acid) or by heat inactivation.
-
Product Analysis: Analyze the reaction products by HPLC-MS to identify and quantify the modified peptide.
-
Kinetic Analysis: To determine kinetic parameters (Km, kcat), vary the substrate concentration and measure the initial reaction rates. Fit the data to the Michaelis-Menten equation.
-
Visualizing the Process: Diagrams and Workflows
Visual representations are crucial for understanding the complex relationships within the this compound biosynthetic pathway.
Diagram 1: this compound Biosynthesis Gene Cluster (tsr)
Caption: Organization of the key functional gene groups within the tsr cluster.
Diagram 2: this compound Biosynthetic Pathway
References
Thiostrepton's Attenuation of the Bacterial Stringent Response: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The stringent response is a crucial bacterial survival mechanism characterized by the rapid synthesis of the alarmones guanosine tetraphosphate and pentaphosphate ((p)ppGpp), which orchestrate a global reprogramming of cellular physiology to adapt to nutrient deprivation and other stressors. This response is implicated in antibiotic tolerance and the expression of virulence factors, making it an attractive target for novel antimicrobial strategies. Thiostrepton, a thiopeptide antibiotic, has been identified as a potent inhibitor of the stringent response. This technical guide provides an in-depth analysis of this compound's mechanism of action, its quantitative effects on the stringent response, detailed experimental protocols for its study, and visualizations of the key signaling pathways and experimental workflows.
Introduction to the Stringent Response and this compound
Under conditions of nutritional stress, such as amino acid starvation, uncharged tRNA molecules bind to the A-site of the ribosome. This event triggers the ribosome-associated protein RelA, a (p)ppGpp synthetase, to produce (p)ppGpp from GTP and ATP.[1][2] These alarmones then modulate transcription and other cellular processes to conserve resources and promote survival.[3][4]
This compound is a natural macrocyclic thiopeptide antibiotic produced by various Streptomyces species.[5] It is known to inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.[6][7] Specifically, this compound targets a region of the 23S rRNA and the ribosomal protein L11, which are integral components of the GTPase-associated center.[5][8] This interaction not only stalls translation but also interferes with the activation of the stringent response.
Mechanism of Action: this compound's Inhibition of the Stringent Response
The inhibitory effect of this compound on the stringent response is a direct consequence of its binding to the ribosomal protein L11.[8][9] L11 plays a critical role in mediating the interaction between the ribosome and RelA upon the binding of a deacylated tRNA to the A-site.[8] By binding to L11, this compound sterically hinders the recruitment and/or activation of RelA, thereby preventing the synthesis of (p)ppGpp.[8][10] This mechanism effectively uncouples the signal of amino acid starvation from the downstream cellular response.
Signaling Pathway of Stringent Response Inhibition by this compound
Caption: this compound inhibits the stringent response by binding to the L11 protein on the ribosome, which prevents the activation of RelA and subsequent (p)ppGpp synthesis.
Quantitative Data on this compound's Effect
The inhibitory effect of this compound on the stringent response has been quantified in several studies. A notable example is the investigation of its impact on (p)ppGpp levels in Neisseria gonorrhoeae.
| Treatment Condition | Basal ppGpp Level (pmol/OD600) | ppGpp Level after Treatment (pmol/OD600) | Fold Change | Reference |
| Untreated Control | ~81.6 | ~81.6 | 1.0 | [8] |
| Serine Hydroxamate (inducer) | ~81.6 | ~215 | ~2.6 | [8] |
| This compound alone | ~81.6 | ~122 (not significant) | ~1.5 | [8] |
| Serine Hydroxamate + this compound | ~81.6 | ~87.3 | ~1.1 | [8] |
Table 1: Effect of this compound on ppGpp Levels in Neisseria gonorrhoeae . Data from Talà et al. (2023) demonstrates that this compound significantly prevents the accumulation of ppGpp induced by serine hydroxamate, a known inducer of the stringent response.[8]
Experimental Protocols
Induction of the Stringent Response and Measurement of (p)ppGpp Levels
A common method to experimentally induce the stringent response is through amino acid starvation, which can be achieved using amino acid analogs like serine hydroxamate.[8][11] The subsequent quantification of (p)ppGpp levels is typically performed using High-Performance Liquid Chromatography (HPLC).
Protocol: Induction with Serine Hydroxamate and ppGpp Quantification by HPLC
-
Bacterial Culture: Grow the bacterial strain of interest (e.g., Neisseria gonorrhoeae, E. coli) in an appropriate liquid medium to the mid-logarithmic phase of growth (e.g., OD600 of 0.4-0.6).
-
Induction and Treatment:
-
Divide the culture into experimental groups: untreated control, serine hydroxamate-treated, this compound-treated, and co-treated with serine hydroxamate and this compound.
-
Add serine hydroxamate to a final concentration that effectively induces the stringent response (e.g., 1 mg/mL for N. gonorrhoeae).[12]
-
Add this compound to the desired final concentration (e.g., 3.75 µg/mL for N. gonorrhoeae).[12]
-
Incubate the cultures for a defined period (e.g., 10-30 minutes) under the same growth conditions.[12]
-
-
Nucleotide Extraction:
-
Harvest the bacterial cells by centrifugation at 4°C.
-
Wash the cell pellet with a cold buffer (e.g., phosphate-buffered saline).
-
Extract nucleotides by resuspending the pellet in a solution such as 0.2 M formic acid and subjecting it to freeze-thaw cycles or sonication.
-
Centrifuge to remove cell debris and collect the supernatant containing the nucleotides.
-
-
HPLC Analysis:
-
Filter the nucleotide extract through a 0.22 µm filter.
-
Inject the sample into an HPLC system equipped with a suitable anion-exchange column.
-
Elute the nucleotides using a gradient of appropriate buffers (e.g., ammonium phosphate buffers of varying concentrations and pH).
-
Detect the nucleotides using a UV detector at a wavelength of 254 nm.
-
Quantify the ppGpp and pppGpp peaks by comparing their area to that of known standards.
-
Normalize the nucleotide levels to the optical density of the culture at the time of harvesting.[8]
-
Experimental Workflow for Assessing this compound's Effect on (p)ppGpp Synthesis
Caption: A typical experimental workflow to investigate the effect of this compound on the stringent response induced by serine hydroxamate.
Implications for Drug Development
The ability of this compound to inhibit the stringent response highlights a promising avenue for the development of novel antimicrobial agents. By targeting this central stress response pathway, it may be possible to:
-
Potentiate existing antibiotics: Many antibiotics are less effective against bacteria in a dormant or persistent state, which is often mediated by the stringent response. Co-administration of a stringent response inhibitor like this compound could re-sensitize these bacteria to conventional antibiotics.
-
Reduce virulence: The expression of many virulence factors is under the control of (p)ppGpp.[13] Inhibiting the stringent response could therefore attenuate the pathogenicity of bacteria.[8]
-
Combat antibiotic tolerance: The stringent response is a key contributor to the development of antibiotic tolerance.[13] Targeting this pathway could help to prevent the emergence of tolerant bacterial populations during treatment.
Despite its potent activity, the clinical use of this compound has been limited by its low aqueous solubility.[5] However, its mechanism of action provides a valuable scaffold for the design and synthesis of new derivatives with improved pharmacological properties.
Conclusion
This compound effectively inhibits the bacterial stringent response by binding to the ribosomal protein L11 and preventing the activation of the (p)ppGpp synthetase RelA. This mechanism has been quantitatively demonstrated and can be reliably investigated using established experimental protocols. The targeted inhibition of this crucial bacterial stress response pathway by this compound and its analogs presents a significant opportunity for the development of new therapeutic strategies to combat antibiotic resistance and bacterial virulence. Further research into the structure-activity relationships of this compound and its interaction with the ribosome will be crucial for the rational design of next-generation stringent response inhibitors.
References
- 1. Understanding the Stringent Response: Experimental Context Matters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome•RelA structures reveal the mechanism of stringent response activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | (p)ppGpp: Magic Modulators of Bacterial Physiology and Metabolism [frontiersin.org]
- 5. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an inhibitor of 5OS ribosome subunit function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - Wikipedia [en.wikipedia.org]
- 10. researchgate.net [researchgate.net]
- 11. journals.asm.org [journals.asm.org]
- 12. researchgate.net [researchgate.net]
- 13. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
Thiostrepton's Antimalarial March: A Technical Guide to its Dual Assault on Plasmodium falciparum
For Immediate Release
A Deep Dive into the Antimalarial Power of Thiostrepton Against the Deadly Plasmodium falciparum
This technical guide offers an in-depth exploration of the antimalarial properties of this compound, a thiopeptide antibiotic, against Plasmodium falciparum, the most virulent species of malaria parasite. This document is intended for researchers, scientists, and professionals in drug development, providing a comprehensive overview of this compound's mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its activity.
Executive Summary
Malaria remains a significant global health challenge, with the constant emergence of drug-resistant Plasmodium falciparum strains necessitating the discovery and development of novel antimalarial agents. This compound has emerged as a promising candidate, exhibiting a unique dual mechanism of action that targets two essential parasite pathways: protein synthesis within the apicoplast and the ubiquitin-proteasome system. This bimodal assault not only leads to rapid parasite killing but also presents a potential strategy to circumvent the development of resistance. This guide will dissect the intricate details of this compound's antimalarial activity, presenting key data and methodologies to inform further research and drug development efforts.
Quantitative Efficacy of this compound and its Derivatives
The antiplasmodial activity of this compound and its synthetic derivatives has been quantified against both chloroquine-sensitive (3D7) and chloroquine-resistant (Dd2) strains of P. falciparum. The 50% inhibitory concentration (IC50) values, a measure of a drug's potency, are summarized in the table below. The data reveals that while this compound itself possesses modest activity, its derivatives show significantly enhanced potency.
| Compound | P. falciparum Strain 3D7 (IC50 in µM) | P. falciparum Strain Dd2 (IC50 in µM) |
| This compound | 8.9 | 8.9 |
| Derivative SS231/ | 1.0 | 1.0 |
| Derivative SS234/ | 1.0 | 1.0 |
| Derivative SS238/ | 2.5 | 2.5 |
| Derivative SS257/ | 1.8 | 1.8 |
| Derivative SS266/ | 1.3 | 1.3 |
| Epoxomicin | 0.03 | 0.03 |
| MG132 | 0.05 | 0.05 |
| Chloroquine | 0.01 | 0.1 |
Dual Mechanism of Action: A Two-Pronged Attack
This compound's potent antimalarial effect stems from its ability to simultaneously disrupt two vital cellular processes in P. falciparum. This dual-targeting strategy is a key advantage, as it may reduce the likelihood of the parasite developing resistance.
Inhibition of Apicoplast Protein Synthesis
The apicoplast is a non-photosynthetic plastid found in apicomplexan parasites, including P. falciparum. It is essential for parasite survival, playing a crucial role in fatty acid, isoprenoid, and heme biosynthesis. The apicoplast has its own prokaryotic-like ribosome (70S), which is a target for several antibiotics. This compound inhibits protein synthesis in the apicoplast by binding to the GTPase-associated center on the 70S ribosome. This action disrupts the production of essential proteins, leading to a "delayed-death" phenotype where the parasite fails to replicate in the subsequent cycle.
Caption: this compound's inhibition of apicoplast protein synthesis.
Inhibition of the Ubiquitin-Proteasome System
In addition to its effect on the apicoplast, this compound and its derivatives also interfere with the parasite's ubiquitin-proteasome system (UPS). The UPS is a critical pathway for protein degradation in eukaryotes, responsible for removing misfolded or damaged proteins and regulating various cellular processes. This compound has been shown to inhibit the chymotrypsin-like activity of the 20S proteasome. This inhibition leads to an accumulation of ubiquitinated proteins within the parasite, causing cellular stress and triggering a rapid killing effect. This immediate cytotoxic action complements the delayed-death phenotype from apicoplast inhibition.
Methodological & Application
Thiostrepton Solution Preparation for In Vitro Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of thiostrepton solutions in various in vitro assays. This compound, a potent thiazole antibiotic, has garnered significant interest for its anticancer properties, primarily through the inhibition of the Forkhead box M1 (FOXM1) transcription factor and suppression of the PI3K-AKT signaling pathway.
Properties and Solubility of this compound
This compound is a crystalline solid that is practically insoluble in water but soluble in several organic solvents. Proper solvent selection and handling are crucial for maintaining its stability and activity in in vitro experiments.
Table 1: Solubility and Storage of this compound
| Property | Value | Source(s) |
| Appearance | Off-white powder | [1] |
| Molecular Weight | 1664.89 g/mol | [2] |
| Solubility in DMSO | Up to 100 mg/mL (60.06 mM) | [3][4] |
| Solubility in DMF | Approximately 25 mg/mL | [5] |
| Solubility in Water | Insoluble | [6] |
| Storage of Powder | -20°C, protected from light and moisture | [1][7] |
| Stock Solution Storage | -20°C for up to 1 month; -80°C for up to 6 months | [3][8] |
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a commonly used solvent for in vitro studies.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipette
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube. For a 10 mM stock solution, this will be approximately 1.665 mg per 100 µL of DMSO.
-
Add the appropriate volume of DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C as indicated in Table 1.
Note: Always use fresh DMSO as it is hygroscopic and absorbed moisture can reduce the solubility of this compound.[4]
Cell Viability Assay (MTT Assay)
This protocol outlines the use of this compound in a standard MTT assay to determine its cytotoxic effects on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT-116)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM stock solution. The final concentration of DMSO in the medium should be kept below 0.1%.[9]
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 100 µM). Include a vehicle control (medium with DMSO only).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[6]
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 value.
Table 2: Reported IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time | Source(s) |
| HCT-116 | Colon Cancer | 1.2 ± 0.2 | Not Specified | [9] |
| HT-29 | Colon Cancer | 4.4 ± 0.6 | Not Specified | [9] |
| HCT-15 | Colon Cancer | 5.1 ± 0.7 | Not Specified | [9] |
| A2780 | Ovarian Cancer | 1.10 | 48 hours | [7] |
| HEC-1A | Endometrial Cancer | 2.22 | 48 hours | [7] |
| A4573 | Ewing's Sarcoma | ~1 | 48 hours | [5] |
| SK-ES-1 | Ewing's Sarcoma | ~1 | 48 hours | [5] |
| TC-71 | Ewing's Sarcoma | ~1 | 48 hours | [5] |
| A204 | Rhabdomyosarcoma | 4.986 - 9.764 | Not Specified | [10][11] |
| RD | Rhabdomyosarcoma | 4.986 - 9.764 | Not Specified | [10][11] |
Western Blot Analysis of PI3K-AKT Pathway Inhibition
This protocol describes how to assess the effect of this compound on the PI3K-AKT signaling pathway by analyzing the phosphorylation status of key proteins.
Materials:
-
Cancer cell line of interest
-
This compound stock solution
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-mTOR, anti-mTOR, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Treat cells with the desired concentration of this compound for a specific time.
-
Lyse the cells and quantify the protein concentration.
-
Separate 20-40 µg of protein per sample on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the change in protein phosphorylation.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams, created using the DOT language, illustrate the experimental workflow and the signaling pathways affected by this compound.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of this compound as a novel therapeutic agent that targets human colon cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. news-medical.net [news-medical.net]
- 11. This compound Suppresses the Progression of Rhabdomyosarcoma by Inhibiting the PI3K‐AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for Using Thiostrepton as a Selective Agent
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of thiostrepton as a selective agent in microbiological research. This document includes detailed information on its mechanism of action, protocols for the preparation of stock solutions and selective media, and recommended concentrations for various bacterial species.
Mechanism of Action
This compound is a thiopeptide antibiotic that inhibits protein synthesis in prokaryotes. Its primary mode of action involves binding to the 50S ribosomal subunit, specifically to a region composed of 23S rRNA and the ribosomal protein L11.[1][2] This binding event sterically hinders the association of elongation factors, such as EF-G and EF-Tu, with the ribosome.[2][3][4] Consequently, the GTPase activity required for the translocation of tRNA and mRNA is inhibited, leading to a cessation of protein synthesis.[2][4] While its most studied effect is on elongation, this compound can also interfere with the initiation and termination phases of translation.[2][3]
Resistance to this compound can be conferred by the tsr gene, which encodes a 23S rRNA methyltransferase. This enzyme modifies the ribosome, preventing the binding of this compound.[5] Mutations in the gene for ribosomal protein L11 can also lead to resistance.[6]
Quantitative Data
The following tables summarize the recommended concentrations for this compound stock solutions and the Minimum Inhibitory Concentrations (MICs) for various bacteria.
Table 1: this compound Stock Solution and Storage
| Parameter | Recommendation |
| Solvent | Dimethyl sulfoxide (DMSO)[7] |
| Stock Concentration | 50 mg/mL[7] |
| Storage Temperature | -20°C[8][9] |
| Stability of Stock | Up to 1 month at -20°C, up to 6 months at -80°C[9] |
| Note | This compound has low aqueous solubility.[2] For aqueous buffers, first dissolve in a small amount of DMSO or DMF and then dilute.[8] |
Table 2: Minimum Inhibitory Concentration (MIC) of this compound for Various Bacteria
| Organism | Strain | MIC (µg/mL) | Reference |
| Neisseria gonorrhoeae | T9 | < 1 | [10] |
| Pseudomonas aeruginosa | PAO1 | ~17 (in 10:90 medium) | [11] |
| Pseudomonas aeruginosa | Clinical Isolates | 8.3 (5 µM) | [11] |
| Acinetobacter baumannii | Clinical Isolates | 8.3 (5 µM) | [11] |
| Geobacillus kaustophilus | HTA426 | Effective at 50 µg/mL | [12] |
| Streptomyces spp. | General | 50 | [7] |
| Escherichia coli | General | Generally considered resistant | [10] |
Experimental Protocols
Preparation of this compound Stock Solution (50 mg/mL)
-
Weigh out 50 mg of this compound powder in a sterile conical tube.
-
Add 1 mL of 100% DMSO.[7]
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C, protected from light.[9][13]
Preparation of this compound Selective Agar Plates
-
Prepare the desired agar medium (e.g., LB agar, Nutrient Agar) according to the manufacturer's instructions and autoclave.
-
Cool the autoclaved medium to 50-60°C in a water bath.[14][15] This is crucial to prevent the degradation of the antibiotic.
-
Thaw an aliquot of the this compound stock solution.
-
Add the appropriate volume of the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., for a final concentration of 50 µg/mL, add 1 mL of a 50 mg/mL stock solution to 1 L of medium).
-
Swirl the flask gently to ensure thorough mixing of the antibiotic without introducing air bubbles.[15]
-
Aseptically pour the agar into sterile petri dishes (approximately 20-25 mL per plate).
-
Allow the plates to solidify at room temperature.
-
Once solidified, store the plates inverted at 4°C until use.
Protocol for Selection of this compound-Resistant Transformants
This protocol outlines the selection of bacterial colonies that have been transformed with a plasmid conferring this compound resistance.
3.3.1. Materials
-
This compound selective agar plates (prepared as in section 3.2)
-
Non-selective agar plates (control)
-
Transformed bacterial culture
-
Untransformed (wild-type) bacterial culture (negative control)
-
Bacterial culture known to be resistant to this compound (positive control, if available)
-
Sterile spreader or plating beads
-
Incubator
3.3.2. Procedure
-
Thaw the transformed bacterial cells on ice.
-
Plate 100-200 µL of the transformed cell suspension onto a pre-warmed this compound selective agar plate.
-
Using a sterile spreader, evenly distribute the cell suspension across the surface of the agar.
-
Controls:
-
Negative Control: Plate the same volume of untransformed (wild-type) cells onto a this compound selective agar plate. This is to ensure that the selection is effective and that there is no spontaneous resistance.
-
Positive Control (Transformation Efficiency): Plate a small volume (e.g., 10-20 µL) of the transformed cells onto a non-selective agar plate. This will allow you to calculate the transformation efficiency and confirm the viability of the cells.
-
Positive Control (Antibiotic Activity): If available, streak a known this compound-resistant strain on a selective plate to confirm the antibiotic is active.
-
-
Incubate all plates at the optimal growth temperature for the bacterial species until colonies are visible (typically 16-24 hours).
-
Expected Results:
-
Selective Plate with Transformants: Growth of colonies is expected.
-
Selective Plate with Untransformed Cells (Negative Control): No growth or only satellite colonies should be observed.
-
Non-selective Plate with Transformants (Positive Control): A lawn of growth or a high density of colonies should be visible.
-
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The this compound-resistance-encoding gene in Streptomyces laurentii is located within a cluster of ribosomal protein operons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A this compound resistance gene and its mutants serve as selectable markers in Geobacillus kaustophilus HTA426 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. boneandcancer.org [boneandcancer.org]
- 14. static.igem.wiki [static.igem.wiki]
- 15. static.igem.org [static.igem.org]
Application Notes: Thiostrepton for FOXM1 Inhibition in Cell Culture
Introduction
Thiostrepton is a natural cyclic oligopeptide antibiotic produced by several species of Streptomyces.[1][2] While traditionally known for its antibacterial properties, this compound has emerged as a potent inhibitor of the Forkhead Box M1 (FOXM1) transcription factor.[3][4][5] FOXM1 is a key regulator of cell cycle progression and is frequently overexpressed in a wide range of human cancers, making it a critical target for therapeutic development.[3][6] These notes provide detailed protocols and quantitative data for utilizing this compound to inhibit FOXM1 in a cell culture setting.
Mechanism of Action
This compound exerts its anti-cancer effects primarily by down-regulating FOXM1 expression and activity.[5][7] Studies indicate that this compound can directly interact with the FOXM1 protein, inhibiting its binding to the promoter regions of its target genes.[4][8] This leads to the suppression of genes involved in cell cycle progression (e.g., Cyclin B1), proliferation, and DNA damage repair.[6][8] The inhibition of FOXM1 by this compound ultimately results in cell cycle arrest, senescence, and apoptosis in cancer cells.[3][5][8]
Caption: this compound inhibits the FOXM1 transcription factor, blocking downstream gene expression and inducing cell cycle arrest and apoptosis.
Quantitative Data Summary
The effective concentration of this compound for FOXM1 inhibition varies depending on the cell line and treatment duration. The following table summarizes concentrations and their observed effects as reported in the literature.
| Cell Line | This compound Concentration | Treatment Duration | Observed Effects |
| MCF-7 (Breast Cancer) | 10 µM | 4 - 24 hours | Pronounced decrease in FOXM1 expression starting at 4 hours.[7] |
| MCF-7 (Breast Cancer) | 0 - 20 µM | 24 hours | Dose-dependent downregulation of FOXM1 protein.[7] |
| MCF-7 (Breast Cancer) | 3.75 µM | 24 hours | Significant downregulation of FOXM1 and CCNB1 mRNA.[8] |
| MCF-7 (Breast Cancer) | 1, 2, 4 µM | - | Induction of cellular senescence (SA-β-gal positivity).[8] |
| A2780 (Ovarian Cancer) | 1.10 µM (IC₅₀) | 48 hours | Suppression of cell viability.[3][9] |
| HEC-1A (Endometrial Cancer) | 2.22 µM (IC₅₀) | 48 hours | Suppression of cell viability.[3][9] |
| MDA-MB-231 (Breast Cancer) | 2.5 - 5 µM | 48 hours | Significant decrease in cell viability.[10] |
| HUVEC (Non-malignant) | 5 µM | 48 hours | Cell viability dropped below 50%.[10] |
| hep-2 (Laryngeal Cancer) | 2, 4, 6 µM | 48 hours | Dose-dependent decrease in FOXM1 mRNA and protein; induction of apoptosis.[11] |
Experimental Protocols
1. Preparation of this compound Stock Solution
This compound is soluble in organic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) but is sparingly soluble in aqueous buffers.[12]
-
Molecular Weight: 1664.9 g/mol .[1]
-
Solubility in DMSO: Up to 10 mM.[5]
-
Storage: Store powder at -20°C.[5][13] Store stock solutions in aliquots at -80°C for up to 6 months.[9]
Protocol:
-
To prepare a 10 mM stock solution , dissolve 1.665 mg of this compound powder in 1 mL of high-quality, sterile DMSO.
-
Vortex thoroughly until the powder is completely dissolved.
-
Centrifuge briefly to pellet any undissolved particulates.
-
Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes. This prevents repeated freeze-thaw cycles.
-
Store the aliquots at -80°C. When ready to use, thaw an aliquot and dilute it to the desired final concentration in fresh cell culture medium.
Note: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.
2. General Protocol for Cell Culture Treatment
This protocol provides a general workflow for treating adherent cancer cells with this compound.
Caption: A typical experimental workflow for treating cultured cells with this compound followed by downstream analysis.
Methodology:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase and sub-confluent (e.g., 60-70% confluency) at the time of treatment. For a 6-well plate, a common seeding density is 2-5 x 10⁵ cells per well.
-
Incubation: Allow cells to adhere and recover by incubating for 24 hours at 37°C in a 5% CO₂ incubator.
-
Preparation of Treatment Medium: Thaw a stock aliquot of this compound. Prepare serial dilutions in fresh, pre-warmed complete culture medium to achieve the desired final concentrations (e.g., 1 µM, 2.5 µM, 5 µM, 10 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.
-
Treatment: Carefully aspirate the old medium from the cells. Gently wash once with sterile Phosphate Buffered Saline (PBS). Add the prepared treatment or vehicle control medium to the respective wells.
-
Incubation: Return the cells to the incubator for the desired treatment period (e.g., 24 or 48 hours).
-
Harvesting and Analysis: After incubation, proceed with cell harvesting for downstream analysis as described in the following sections.
3. Methodologies for Assessing FOXM1 Inhibition
A. Western Blot for FOXM1 Protein Expression This assay quantifies changes in FOXM1 protein levels following this compound treatment.
-
Cell Lysis: After treatment, place the culture plate on ice. Wash cells with ice-cold PBS. Add an appropriate volume of RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape the cells and collect the lysate.
-
Protein Quantification: Centrifuge the lysate to pellet cell debris. Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer. Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour. Incubate the membrane with a primary antibody specific for FOXM1 overnight at 4°C. Wash the membrane, then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After final washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system. Use a loading control like β-actin or GAPDH to normalize FOXM1 protein levels.
B. RT-qPCR for FOXM1 mRNA Expression This method measures the level of FOXM1 gene transcription.
-
RNA Extraction: Lyse the this compound-treated cells and extract total RNA using a commercial kit (e.g., TRIzol reagent or a column-based kit) according to the manufacturer's instructions.
-
RNA Quantification and Quality Check: Measure RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from an equal amount of total RNA (e.g., 1 µg) using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR): Perform qPCR using the synthesized cDNA, gene-specific primers for FOXM1, and a suitable qPCR master mix (e.g., SYBR Green).
-
Data Analysis: Normalize the FOXM1 mRNA expression to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative fold change in expression using the ΔΔCt method. A decrease in FOXM1 mRNA is expected with this compound treatment.[8]
C. Cell Viability / Cytotoxicity Assay (MTT Assay) This assay assesses the impact of this compound on cell viability.
-
Cell Seeding and Treatment: Seed cells in a 96-well plate (e.g., 2,000-5,000 cells/well) and treat with a range of this compound concentrations as described previously.[8]
-
MTT Reagent Addition: At the end of the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Aspirate the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Measurement: Read the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits 50% of cell growth).
D. Apoptosis Assay (Annexin V/Propidium Iodide Staining) This flow cytometry-based assay detects and quantifies apoptosis induced by this compound.
-
Cell Treatment and Harvesting: Treat cells in a 6-well plate with this compound. After treatment, harvest both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
-
Analysis: Quantify the percentage of cells in each quadrant to determine the level of apoptosis induced by this compound.[11]
References
- 1. This compound | C72H85N19O18S5 | CID 16129666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Targeting of mutant p53-induced FoxM1 with this compound induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The transcription factor FOXM1 is a cellular target of the natural product this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound (CAS 1393-48-2): R&D Systems [rndsystems.com]
- 6. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. Targeting FoxM1 by this compound inhibits growth and induces apoptosis of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. goldbio.com [goldbio.com]
Application Note & Protocol: In Vivo Administration of Thiostrepton for Xenograft Models
Audience: Researchers, scientists, and drug development professionals.
Abstract: Thiostrepton, a natural thiopeptide antibiotic, has emerged as a potent anti-cancer agent due to its multifaceted mechanisms of action, primarily through the inhibition of key oncogenic pathways.[1][2][3] It effectively targets the Forkhead box M1 (FOXM1) transcription factor and the PI3K-AKT signaling pathway, both of which are critical for tumor cell proliferation, survival, and metastasis.[4][5][6] Furthermore, this compound has been shown to induce proteotoxic stress and apoptosis in various cancer models.[7][8] Due to its low aqueous solubility, in vivo studies require specific formulations, such as nanoparticle encapsulation, to improve bioavailability and therapeutic efficacy.[3][9][10] This document provides a comprehensive overview of this compound's mechanism of action and detailed protocols for its preparation and administration in preclinical xenograft models, supported by quantitative data from published studies.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-tumor effects by modulating several critical signaling pathways. Its most well-characterized targets are the FOXM1 and PI3K-AKT pathways.
-
FOXM1 Inhibition: this compound is a potent inhibitor of the FOXM1 transcription factor, which is overexpressed in a majority of human cancers.[11][12] It downregulates FOXM1 at the transcriptional level, leading to the suppression of downstream target genes involved in cell cycle progression (e.g., Cyclin B1), proliferation, and DNA damage repair.[5][13] This inhibition can induce cell cycle arrest and apoptosis.[12][14]
-
PI3K-AKT Pathway Suppression: In models such as rhabdomyosarcoma, this compound has been shown to suppress the PI3K-AKT signaling axis.[1][4] This pathway is a central regulator of cell growth, survival, and metabolism. By inhibiting this pathway, this compound disrupts cancer cell survival signals and proliferation.[1]
-
Other Mechanisms: this compound also exhibits anti-cancer effects by downregulating the c-FLIP/SMAD2/3 signaling pathway in triple-negative breast cancer, inhibiting the Sonic Hedgehog (SHH) pathway, and inducing reactive oxygen species (ROS) related endoplasmic reticulum stress in colorectal cancer.[8][15][16][17]
References
- 1. news-medical.net [news-medical.net]
- 2. Micelle-encapsulated this compound as an effective nanomedicine for inhibiting tumor growth and for suppressing FOXM1 in human xenografts [en-cancer.fr]
- 3. The bacterial thiopeptide this compound. An update of its mode of action, pharmacological properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Suppresses the Progression of Rhabdomyosarcoma by Inhibiting the PI3K‐AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. apexbt.com [apexbt.com]
- 7. Combination treatment with bortezomib and this compound is effective against tumor formation in mouse models of DEN/PB-induced liver carcinogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound suppresses colorectal cancer progression through reactive oxygen species related endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Micelle-encapsulated this compound as an effective nanomedicine for inhibiting tumor growth and for suppressing FOXM1 in human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Targeting of mutant p53-induced FoxM1 with this compound induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound selectively targets breast cancer cells through inhibition of forkhead box M1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Targeting FoxM1 by this compound inhibits growth and induces apoptosis of laryngeal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound suppresses triple-negative breast cancer through downregulating c-FLIP/SMAD2/3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. karger.com [karger.com]
Application Notes: Using Thiostrepton to Study Antibiotic Resistance Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiostrepton is a highly modified macrocyclic thiopeptide antibiotic produced by several species of Streptomyces, such as Streptomyces azureus and Streptomyces laurentii.[1][2] It is a potent inhibitor of protein synthesis in prokaryotes and is primarily active against Gram-positive bacteria.[3][4] Due to its low aqueous solubility, its clinical use in humans has been limited.[1][5] However, its unique mechanism of action and the specific resistance mechanisms that have evolved against it make this compound an invaluable tool for researchers studying the intricacies of the bacterial ribosome, protein translation, and the development of antibiotic resistance. Renewed interest in this compound has also been sparked by its observed activity against the malarial parasite Plasmodium falciparum and its ability to induce apoptosis in certain cancer cells by targeting the transcription factor Forkhead Box M1 (FOXM1).[1][2][3]
These application notes provide detailed protocols and data for utilizing this compound as a research tool to investigate the mechanisms of antibiotic resistance and related cellular processes.
Mechanism of Action of this compound
This compound's primary mode of action is the inhibition of bacterial protein synthesis.[3][4] It achieves this by binding to a specific site on the 50S large ribosomal subunit. This binding site is a cleft formed between the N-terminal domain of ribosomal protein L11 and helices H43 and H44 of the 23S rRNA.[5][6] This region is often referred to as the GTPase Associated Center (GAC), a critical hub for the function of translational GTPase factors.
The binding of this compound to the ribosome has several key consequences:
-
Inhibition of Elongation Factors: this compound abrogates the stable binding of GTPase elongation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu), to the 70S ribosome.[1][3][7] This prevents key steps in the elongation cycle of protein synthesis, including the delivery of aminoacyl-tRNA to the A-site by EF-Tu and the translocation of the peptidyl-tRNA from the A-site to the P-site, which is mediated by EF-G.[5]
-
Inhibition of Translation Initiation: this compound can also impair the initiation phase of protein synthesis. It hinders the proper coupling of the 50S subunit with the 30S initiation complex, which indirectly inhibits reactions dependent on Initiation Factor 2 (IF-2).[8]
-
Inhibition of the Stringent Response: The ribosomal protein L11, a key component of the this compound binding site, is also crucial for activating the stringent response, a bacterial stress response.[2] L11 mediates the binding of the enzyme RelA to the ribosome when an uncharged tRNA enters the A-site. By binding to L11, this compound prevents the activation of RelA, thereby inhibiting the synthesis of the alarmone (p)ppGpp and suppressing the stringent response.[2][5][9]
Mechanisms of Resistance to this compound
Bacteria primarily develop resistance to this compound through modifications of its ribosomal target. These mechanisms are highly specific, making this compound an excellent model for studying target-based resistance.
-
Enzymatic Modification of 23S rRNA: The most common resistance mechanism, particularly in this compound-producing organisms like Streptomyces azureus, is the methylation of the 23S rRNA.[10] The gene tsr (this compound resistance) encodes an RNA methyltransferase that specifically methylates adenosine at position 1067 (A1067) within the 23S rRNA.[11][12] This modification prevents this compound from binding effectively to the ribosome, conferring high-level resistance.[11][13]
-
Mutations in Ribosomal Protein L11: Mutations in the gene rplK, which encodes the L11 protein, can also confer resistance.[2][12] These mutations alter the structure of the this compound binding pocket, reducing the antibiotic's affinity for the ribosome.
-
Mutations in 23S rRNA: Point mutations in the 23S rRNA gene, particularly at or near position A1067, can decrease this compound's binding affinity.[12][13] The level of resistance often correlates with the specific nucleotide change and its impact on the local rRNA structure.
Data Presentation
Table 1: Quantitative Data on this compound Binding and Inhibition
| Parameter | Organism/System | Value | Reference |
| IC₅₀ (GTP Hydrolysis) | E. coli 70S Ribosomes (EF-G & EF4) | 0.15 µM | [1][7] |
| Dissociation Constant (KD) | E. coli 23S rRNA (Wild-Type) | 2.4 x 10-7 M | [13] |
| Dissociation Constant (KD) | E. coli 23S rRNA (A1067G Mutant) | 3.5 x 10-6 M | [13] |
| Dissociation Constant (KD) | E. coli 23S rRNA (A1067C Mutant) | 2.4 x 10-5 M | [13] |
| Dissociation Constant (KD) | E. coli 23S rRNA (A1067U Mutant) | 4.8 x 10-5 M | [13] |
| MBC (Minimum Bactericidal Conc.) | N. gonorrhoeae | 3.75 µg/mL | [5][9] |
Table 2: Examples of Mutations Conferring this compound Resistance
| Gene | Organism | Mutation | Effect | Reference |
| rrl (23S rRNA) | Thermus thermophilus | A1067G | Reduced drug binding | [12] |
| rrl (23S rRNA) | E. coli | A1067C/U | Reduced drug binding | [13] |
| rplK (L11 Protein) | Thermus thermophilus | Various amino acid substitutions in N-terminal domain | Altered binding site | [12] |
Applications in Research
Studying Ribosomal Dynamics and Elongation Factor Function
This compound serves as a specific molecular probe to study the GTPase Associated Center (GAC). By comparing ribosomal activity in the presence and absence of this compound, researchers can dissect the roles of the L11-rRNA region in GTP hydrolysis, factor binding, and conformational changes within the ribosome during translation. For example, studies have used this compound to demonstrate that it inhibits the stable binding of EF-G and EF4 to the ribosome, thereby preventing ribosome-dependent GTPase activity.[1][7]
Investigating the Stringent Response and Bacterial Persistence
The ability of this compound to inhibit RelA-dependent (p)ppGpp synthesis makes it a valuable tool for studying the stringent response.[5][9] Researchers can use this compound to suppress this response and investigate its role in various bacterial behaviors, such as antibiotic tolerance, persistence, biofilm formation, and virulence gene expression.[2][5] For instance, studies in Neisseria gonorrhoeae have shown that this compound prevents the induction of the stringent response and that this bacterium does not readily develop tolerance or persistence to it.[5][9]
A Tool for Studying FOXM1 Transcription Factor
Beyond microbiology, this compound has been identified as a potent inhibitor of the oncogenic transcription factor FOXM1, which is often overexpressed in cancer cells.[2][3] It can be used in cancer research to probe the downstream effects of FOXM1 inhibition and to explore potential therapeutic strategies.[14]
Experimental Protocols
Protocol for Determining the Minimum Inhibitory Concentration (MIC) of this compound
This protocol is adapted from standard broth microdilution methods.[15][16][17][18]
Materials:
-
This compound powder (Note: this compound is poorly soluble in water. Dissolve in a suitable solvent like DMSO to make a stock solution).[2][19]
-
96-well microtiter plates.
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).
-
Bacterial strain of interest.
-
Spectrophotometer.
-
Incubator.
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in 100% DMSO to a concentration of 10 mg/mL. Store at -20°C.
-
Prepare Bacterial Inoculum: a. From a fresh agar plate, pick a single colony and inoculate it into 5 mL of growth medium. Incubate overnight at the optimal temperature (e.g., 37°C) with shaking. b. The next day, dilute the overnight culture in fresh medium to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). c. Further dilute this suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the wells.
-
Prepare Serial Dilutions in Microtiter Plate: a. Add 100 µL of sterile growth medium to all wells of a 96-well plate. b. Create a working solution of this compound at twice the highest desired concentration (e.g., if the highest final concentration is 128 µg/mL, make a 256 µg/mL solution in the growth medium). c. Add 100 µL of this working solution to the first column of wells. d. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column. e. Column 11 will serve as the growth control (no antibiotic), and column 12 as the sterility control (no bacteria).
-
Inoculate the Plate: a. Add the prepared bacterial inoculum to wells in columns 1 through 11. Do not add bacteria to column 12.
-
Incubation: a. Cover the plate and incubate at 37°C for 18-24 hours.
-
Determine MIC: a. The MIC is the lowest concentration of this compound at which there is no visible growth (no turbidity) as determined by visual inspection or by using a plate reader.[16][20]
Protocol for In Vitro Transcription/Translation (IVTT) Assay to Assess this compound's Inhibitory Activity
This protocol uses a commercially available or lab-prepared E. coli S30 cell-free extract system to directly measure the effect of this compound on protein synthesis.[21][22][23]
Materials:
-
E. coli S30 extract kit (or a lab-prepared S30 extract).
-
Reporter plasmid DNA (e.g., containing a gene for luciferase or GFP).
-
This compound stock solution (in DMSO).
-
DMSO (for control).
-
Luminometer or fluorometer.
Procedure:
-
Prepare IVTT Reactions: a. On ice, prepare a master mix containing the S30 extract, reaction buffer, and amino acids as per the manufacturer's instructions. b. Aliquot the master mix into separate tubes for each condition (e.g., no drug control, DMSO control, and various concentrations of this compound).
-
Add this compound: a. Add the desired final concentrations of this compound to the respective tubes. For the control, add an equivalent volume of DMSO. Ensure the final DMSO concentration is consistent across all samples and is non-inhibitory (typically ≤1%).
-
Initiate the Reaction: a. Add the reporter plasmid DNA (e.g., 250 ng) to each tube to initiate the transcription and translation reaction.
-
Incubation: a. Incubate the reactions at 37°C for 1-2 hours.
-
Quantify Protein Synthesis: a. If using a luciferase reporter, add the luciferase assay reagent according to the manufacturer's protocol and measure luminescence. b. If using a GFP reporter, measure fluorescence at the appropriate excitation/emission wavelengths.
-
Analyze Data: a. Normalize the signal from the this compound-treated samples to the DMSO control. b. Plot the percentage of protein synthesis inhibition against the this compound concentration to determine the IC₅₀ value.
Protocol for Ribosome Binding Assay
This protocol uses a nitrocellulose filter binding assay to measure the direct interaction of radiolabeled or fluorescently-labeled this compound with ribosomes. An adaptation based on a size-exclusion centrifugation protocol is also described.[1]
Materials:
-
Purified 70S ribosomes from the bacterial strain of interest.
-
Labeled this compound ([³H]-Thiostrepton or fluorescently tagged).
-
Binding buffer (e.g., Tris-HCl pH 7.5, MgCl₂, NH₄Cl, DTT).
-
Nitrocellulose and DEAE-cellulose filter membranes.
-
Vacuum filtration apparatus.
-
Scintillation counter or fluorescence detector.
-
For centrifugation method: Microfuge spin columns and Sephacryl S-300 resin.
Procedure (Filter Binding Method):
-
Reaction Setup: a. In microcentrifuge tubes, set up reactions containing a fixed concentration of 70S ribosomes (e.g., 0.5 µM) and varying concentrations of labeled this compound in binding buffer. b. Include a control reaction with no ribosomes to determine non-specific binding to the filter.
-
Incubation: a. Incubate the reactions at 37°C for 20-30 minutes to allow binding to reach equilibrium.
-
Filtration: a. Pre-soak nitrocellulose and DEAE-cellulose filters in binding buffer. Assemble the filtration apparatus with the DEAE filter below the nitrocellulose filter. b. Apply a vacuum and pass each reaction mixture through a separate filter set. Ribosomes and bound this compound will be retained by the nitrocellulose filter, while free this compound will pass through. c. Wash the filters quickly with ice-cold binding buffer to remove unbound ligand.
-
Quantification: a. Place the nitrocellulose filters into scintillation vials with scintillation fluid. b. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding (counts from the no-ribosome control) from all other readings. b. Plot the amount of bound this compound as a function of its concentration and fit the data to a binding isotherm to calculate the dissociation constant (KD).
Procedure (Size-Exclusion Centrifugation Method): [1]
-
Column Preparation: Prepare microfuge spin columns with Sephacryl S-300 resin pre-equilibrated in binding buffer.
-
Reaction Setup: Incubate ribosomes with labeled this compound as described above.
-
Separation: a. Load the reaction mixture onto the top of the prepared spin column. b. Centrifuge immediately (e.g., 2000 rpm for 2 minutes). The large ribosome-ligand complexes will elute in the flow-through, while the smaller, free ligand will be retained in the resin.
-
Quantification and Analysis: Quantify the amount of labeled this compound in the flow-through and analyze the data as described for the filter binding method.
References
- 1. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The bacterial thiopeptide this compound. An update of its mode of action, pharmacological properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 6. researchgate.net [researchgate.net]
- 7. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanism of resistance to this compound in the producing-organism Streptomyces azureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | A Cassette Containing this compound, Gentamicin Resistance Genes, and dif sequences Is Effective in Construction of Recombinant Mycobacteria [frontiersin.org]
- 12. This compound-resistant mutants of Thermus thermophilus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The binding of this compound to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 16. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. youtube.com [youtube.com]
- 19. This compound alleviates experimental colitis by promoting RORγt ubiquitination and modulating dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. en.iacld.com [en.iacld.com]
- 21. biorxiv.org [biorxiv.org]
- 22. m.youtube.com [m.youtube.com]
- 23. search.library.nyu.edu [search.library.nyu.edu]
Application Notes and Protocols: Thiostrepton in Molecular Biology Selection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiostrepton, a thiazole antibiotic produced by various Streptomyces species, is a valuable tool in molecular biology for the selection of genetically modified organisms.[1] Its primary application lies in the selection of transformants, particularly in Gram-positive bacteria such as Streptomyces and Mycobacterium, which are often resistant to commonly used antibiotics like ampicillin. This document provides detailed application notes and protocols for the effective use of this compound in selection experiments.
Mechanism of Action: this compound inhibits protein synthesis in prokaryotes by binding to the 23S rRNA and ribosomal protein L11 of the large (50S) ribosomal subunit.[2] This interaction prevents the binding of elongation factors EF-G and EF-Tu, thereby halting the translocation step of protein synthesis.[3] Resistance to this compound is conferred by the tsr gene, which encodes a 23S rRNA methyltransferase. This enzyme modifies the ribosome, preventing this compound from binding and thus allowing protein synthesis to proceed.[2]
Applications in Molecular Biology
-
Selectable Marker: The most common application of this compound is as a selectable marker for plasmids and other vectors in Gram-positive bacteria. The tsr gene is incorporated into the vector, and transformed cells are then selected on media containing this compound.
-
Inducible Gene Expression: The promoter of the this compound resistance gene from Streptomyces lividans, known as PtipA, is inducible by this compound.[4] This system allows for the controlled expression of target genes, making it a useful tool for functional genomics and protein production.[4] As little as 1 ng of this compound spotted on a lawn of S. lividans carrying a reporter gene under the control of the tipA promoter can induce its expression.[4]
-
Gene Knockout and Replacement: this compound resistance cassettes are frequently used in homologous recombination-based gene knockout and replacement strategies in Streptomyces and Mycobacterium.
Quantitative Data Summary
For ease of comparison, the following tables summarize key quantitative data for the use of this compound in selection experiments.
| Parameter | Value | Organism(s) | Reference |
| Stock Solution Concentration | 50 mg/mL | General | [3][5] |
| Solvent for Stock Solution | Dimethyl sulfoxide (DMSO) | General | [3][5] |
| Storage of Stock Solution | -20°C | General | |
| Final Working Concentration | 25 - 50 µg/mL | Streptomyces spp. | [5] |
| Final Working Concentration | 10 - 50 µg/mL | Mycobacterium smegmatis | |
| Induction of PtipA Promoter | 10 µg/mL | Streptomyces lividans | [6] |
| Organism | Transformation Method | This compound Selection Concentration | Expected Outcome |
| Streptomyces lividans | Protoplast Transformation | 50 µg/mL | Growth of transformants after 3-5 days |
| Streptomyces coelicolor | Protoplast Transformation | 50 µg/mL | Growth of transformants after 3-5 days |
| Mycobacterium smegmatis | Electroporation | 20 µg/mL | Growth of transformants on selective agar |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution and Selection Plates
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Appropriate growth medium (e.g., R5 agar for Streptomyces, Middlebrook 7H10 agar for Mycobacterium)
-
Sterile conical tubes and micropipette tips
Procedure:
-
Stock Solution Preparation (50 mg/mL):
-
In a sterile conical tube, weigh out the desired amount of this compound powder.
-
Add the appropriate volume of sterile DMSO to achieve a final concentration of 50 mg/mL. For example, to make 1 mL of stock solution, dissolve 50 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C, protected from light.
-
-
Preparation of Selection Plates:
-
Prepare the desired agar medium according to the manufacturer's or a standard protocol.
-
Autoclave the medium and allow it to cool to approximately 50-55°C in a water bath. It is crucial that the medium is not too hot, as this can degrade the this compound.
-
Thaw an aliquot of the this compound stock solution.
-
Add the appropriate volume of the this compound stock solution to the cooled agar to achieve the desired final concentration (e.g., for 50 µg/mL in 1 liter of media, add 1 mL of the 50 mg/mL stock solution).
-
Swirl the flask gently to ensure even distribution of the antibiotic.
-
Pour the plates and allow them to solidify at room temperature.
-
Store the plates at 4°C, protected from light, for up to one month.
-
Protocol 2: Selection of Streptomyces Transformants
This protocol assumes that transformation has been carried out using a standard method, such as protoplast transformation.
Materials:
-
Transformed Streptomyces protoplasts
-
Regeneration medium (e.g., R2YE)
-
This compound selection plates (prepared as in Protocol 1)
-
Soft nutrient agar (SNA) overlay
Procedure:
-
Plating of Transformants:
-
Plate the transformed protoplasts on a suitable regeneration medium.
-
Incubate the plates at the optimal temperature for the Streptomyces species (typically 28-30°C) for 16-24 hours to allow for cell wall regeneration.
-
-
Overlaying with this compound:
-
Prepare a soft nutrient agar overlay containing this compound at the desired final concentration.
-
After the initial incubation period, gently overlay the regeneration plates with the this compound-containing soft agar.
-
Allow the overlay to solidify.
-
-
Incubation and Selection:
-
Continue to incubate the plates at the optimal temperature for 3-7 days.
-
Monitor the plates for the appearance of colonies. Colonies that grow in the presence of this compound are putative transformants.
-
-
Verification of Transformants:
-
Pick individual colonies and streak them onto fresh this compound selection plates to confirm their resistance.
-
Further verification can be performed by plasmid isolation and restriction digestion, or by PCR to detect the presence of the tsr gene or the inserted DNA fragment.
-
Protocol 3: Selection of Mycobacterium smegmatis Transformants
This protocol assumes that transformation has been carried out using electroporation.
Materials:
-
Electroporated Mycobacterium smegmatis cells
-
Outgrowth medium (e.g., Middlebrook 7H9 broth with appropriate supplements)
-
This compound selection plates (e.g., Middlebrook 7H10 agar with this compound)
Procedure:
-
Outgrowth:
-
Following electroporation, immediately resuspend the cells in outgrowth medium.
-
Incubate the cells for 2-4 hours at 37°C with gentle shaking to allow for the expression of the resistance gene.[7]
-
-
Plating:
-
Plate serial dilutions of the cell suspension onto this compound selection plates.
-
-
Incubation:
-
Incubate the plates at 37°C for 3-5 days, or until colonies are visible.
-
-
Verification of Transformants:
-
Pick individual colonies and re-streak them onto fresh this compound selection plates to confirm resistance.
-
Perform further molecular analysis (plasmid isolation, PCR) to verify the presence of the desired genetic modification.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Mechanism of this compound resistance.
Caption: Workflow for Streptomyces selection.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Genetic Manipulation of Streptomyces Species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. This compound-induced gene expression in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. US4064013A - Process for preparing this compound - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. eppendorf.com [eppendorf.com]
Application Notes and Protocols for Cell Viability Assay with Thiostrepton Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the cytotoxic effects of Thiostrepton on various cell lines using common cell viability assays. The protocols and data presented are intended to serve as a starting point for researchers investigating the anti-proliferative properties of this compound.
Introduction
This compound, a thiazole antibiotic, has demonstrated potent anti-cancer properties by targeting key cellular pathways involved in proliferation and survival.[1] It is a known inhibitor of the Forkhead box M1 (FOXM1) transcription factor, a protein often overexpressed in a variety of cancers and associated with tumor progression.[2][3] Additionally, recent studies have shown that this compound can induce a form of iron-dependent cell death known as ferroptosis in pancreatic cancer cells by modulating the STAT3/GPX4 signaling pathway.[4] This document outlines detailed protocols for determining cell viability upon this compound treatment using two widely accepted methods: the MTT and AlamarBlue assays.
Mechanism of Action
This compound exerts its anti-proliferative effects through multiple mechanisms:
-
FOXM1 Inhibition: this compound downregulates the expression of FOXM1, a key transcription factor for cell cycle progression genes.[2] This leads to cell cycle arrest, primarily at the G1 and S phases, and subsequent apoptosis.[2]
-
Induction of Ferroptosis: In certain cancer types like pancreatic cancer, this compound has been shown to induce ferroptosis. This is characterized by the accumulation of iron and reactive oxygen species (ROS), leading to lipid peroxidation and cell death.[4] This process is mediated through the inhibition of the STAT3/GPX4 signaling pathway.[4]
-
Ribosome Inhibition: As a thiopeptide antibiotic, this compound can also inhibit protein synthesis by binding to the large ribosomal subunit.[5][6]
Data Presentation
The following tables summarize quantitative data from various studies on the effect of this compound on the viability of different cancer cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Incubation Time (hours) | IC50 (µM) | Reference |
| Panc-1 | Pancreatic Cancer | CCK-8 | 24 | ~5 | [4] |
| MIA PaCa-2 | Pancreatic Cancer | CCK-8 | 24 | ~5 | [4] |
| BxPC-3 | Pancreatic Cancer | CCK-8 | 24 | ~2.5 | [4] |
| CAL-120 | Breast Cancer | MTT | Not Specified | ~5 | [7] |
| MDA-MB-231 | Breast Cancer | MTT | Not Specified | ~7.5 | [7] |
| Mesothelioma Cells | Mesothelioma | MTT | 24 | 3.5 | [8] |
| A2780 | Ovarian Cancer | Not Specified | 48 | 1.10 | [9] |
| HEC-1A | Endometrial Cancer | Not Specified | 48 | 2.22 | [9] |
Table 2: Effect of this compound Concentration on Cell Viability
| Cell Line | Concentration (µM) | Incubation Time (hours) | % Cell Viability | Assay | Reference |
| Panc-1 | 2 | 24 | ~80% | CCK-8 | [4] |
| Panc-1 | 5 | 24 | ~50% | CCK-8 | [4] |
| MIA PaCa-2 | 2 | 24 | ~90% | CCK-8 | [4] |
| MIA PaCa-2 | 5 | 24 | ~60% | CCK-8 | [4] |
| BxPC-3 | 2 | 24 | ~60% | CCK-8 | [4] |
| BxPC-3 | 5 | 24 | ~40% | CCK-8 | [4] |
| MCF-7 | 0.47 | 24 | Significantly Decreased | MTT | [10] |
Experimental Protocols
General Guidelines
-
Cell Culture: Maintain cells in their recommended culture medium supplemented with fetal bovine serum (FBS) and antibiotics in a humidified incubator at 37°C with 5% CO2.
-
This compound Preparation: Dissolve this compound powder in a suitable solvent, such as DMSO, to prepare a stock solution. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations. It is recommended to prepare fresh dilutions for each experiment.
-
Controls: Include vehicle-treated cells (cells treated with the same concentration of the solvent used to dissolve this compound) and untreated cells as negative controls. A known cytotoxic agent can be used as a positive control.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[8][11]
Materials:
-
96-well cell culture plates
-
Cell line of interest
-
Complete culture medium
-
This compound
-
MTT solution (5 mg/mL in PBS, sterile-filtered)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[8]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM). Include vehicle-treated and untreated control wells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, or until a purple precipitate is visible.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 620 nm or 630 nm can be used to reduce background noise.[12]
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Protocol 2: AlamarBlue™ (Resazurin) Assay
This assay is based on the reduction of the blue, non-fluorescent dye resazurin to the pink, highly fluorescent resorufin by metabolically active cells.[13]
Materials:
-
96-well cell culture plates (black plates are recommended for fluorescence measurements)
-
Cell line of interest
-
Complete culture medium
-
This compound
-
AlamarBlue™ reagent
-
Microplate reader (fluorescence or absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium and incubate for 24 hours.
-
This compound Treatment: Treat the cells with a range of this compound concentrations as described in the MTT assay protocol.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
AlamarBlue™ Addition: Add AlamarBlue™ reagent to each well at a volume equal to 10% of the culture volume (e.g., 10 µL for a 100 µL culture).[14][15]
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, protected from direct light.[14] The optimal incubation time may vary depending on the cell type and density.
-
Measurement: Measure either the fluorescence (excitation ~560 nm, emission ~590 nm) or the absorbance (570 nm and 600 nm) using a microplate reader.[15]
-
Data Analysis: Determine the percentage of cell viability by comparing the fluorescence or absorbance values of the treated cells to the untreated controls.
Mandatory Visualizations
Caption: Experimental workflow for the cell viability assay with this compound.
Caption: Signaling pathways affected by this compound treatment.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound selectively targets breast cancer cells through inhibition of forkhead box M1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. This compound induces ferroptosis in pancreatic cancer cells through STAT3/GPX4 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. agilent.com [agilent.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
- 11. broadpharm.com [broadpharm.com]
- 12. rsc.org [rsc.org]
- 13. alamarBlue Assays for Cell Viability Protocol, for Microplates | Thermo Fisher Scientific - US [thermofisher.com]
- 14. documents.thermofisher.com [documents.thermofisher.com]
- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]
Inducing Gene Expression in Streptomyces with Thiostrepton: A Detailed Guide to the tipA Promoter System
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The thiostrepton-inducible promoter, tipA, is a powerful and widely utilized tool for controlling gene expression in Streptomyces, a genus of bacteria renowned for its prolific production of secondary metabolites, including many clinically important antibiotics. This document provides a comprehensive guide to the mechanism, application, and protocols for inducing the tipA promoter using this compound, tailored for professionals in research and drug development.
Introduction to the tipA Promoter System
The tipA promoter (ptipA) from Streptomyces lividans is a tightly regulated expression system that can be induced to high levels by the addition of the thiopeptide antibiotic, this compound.[1][2] This system is particularly valuable for the heterologous expression of genes to produce novel compounds, for studying gene function, and for optimizing antibiotic production pathways. The induction is mediated by the TipA protein, a transcriptional regulator that binds to this compound.[3]
Mechanism of Induction
The regulation of the tipA promoter is a fascinating example of antibiotic-mediated gene expression. The key players in this system are:
-
This compound: The inducer molecule.
-
tipA promoter (ptipA): The DNA sequence that controls the transcription of the downstream gene.
-
TipAL: A transcriptional activator protein.
-
TipAS: A shorter, more abundant protein translated from an internal start site within the tipA gene, which also binds this compound.
The induction mechanism can be summarized in the following steps:
-
This compound Entry: this compound enters the Streptomyces cell.
-
Binding to TipAL: this compound binds to the TipAL protein. TipAL belongs to the MerR family of transcriptional activators, which are known to mediate transcriptional activation upon binding to their respective inducers.
-
Conformational Change and DNA Binding: The binding of this compound to TipAL is believed to induce a conformational change in the protein. This change enhances the affinity of TipAL for the tipA promoter. The tipA promoter has a unique structure with a long 19 bp spacer between the -10 and -35 hexamers, suggesting that a DNA conformational change, likely facilitated by the TipAL-thiostrepton complex, is required for RNA polymerase to bind and initiate transcription.
-
Transcriptional Activation: The TipAL-thiostrepton complex bound to the promoter recruits RNA polymerase, leading to a significant increase in the transcription of the gene downstream of the tipA promoter.
-
Modulation by TipAS: The tipA gene also produces a shorter protein, TipAS, in larger molar excess upon induction. TipAS consists of the C-terminal domain of TipAL and also binds this compound. It is thought that TipAS modulates the induction by sequestering this compound, potentially preventing over-induction or providing a feedback mechanism.
Quantitative Data on tipA Promoter Induction
The tipA promoter is known for its high level of induction. The table below summarizes key quantitative data gathered from various studies.
| Parameter | Reported Value(s) | Streptomyces Strain(s) | Reference(s) |
| Fold Induction | At least 200-fold | S. lividans | [1][2] |
| 60-fold or more | S. ambofaciens | ||
| Effective this compound Concentration | As low as 1 ng on solid media | S. lividans | [1] |
| 20 ng/mL to 2 µg/mL in liquid culture | General recommendation | ||
| 5 µg/mL for protein expression | S. lividans | ||
| 25 µg/mL for protein expression | S. lividans | ||
| Protein Yield | ~38 mg/L | Not specified |
Experimental Protocols
Preparation of this compound Stock Solution
This compound is poorly soluble in water but soluble in dimethyl sulfoxide (DMSO).
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes or vials
Protocol:
-
In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound powder.
-
Dissolve the this compound in sterile DMSO to a final concentration of 50 mg/mL.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
Induction of tipA Promoter in Liquid Culture
This protocol provides a general guideline for inducing gene expression from the tipA promoter in a liquid culture of Streptomyces. The optimal conditions, including the this compound concentration and induction time, may need to be determined empirically for specific strains and constructs.
Materials:
-
Streptomyces strain containing the tipA promoter construct
-
Appropriate liquid medium (e.g., Tryptic Soy Broth (TSB), Yeast Extract-Malt Extract (YEME))
-
Baffled flasks
-
Shaking incubator
-
This compound stock solution (50 mg/mL in DMSO)
Protocol:
-
Inoculation: Inoculate 50 mL of the appropriate liquid medium in a 250 mL baffled flask with Streptomyces spores or a fresh mycelial culture.
-
Incubation: Incubate the culture at 28-30°C with vigorous shaking (e.g., 250 rpm).
-
Growth Phase for Induction: The timing of induction can be critical. Induction can be performed during either the growth or stationary phase.[1] A common practice is to induce during the mid-to-late exponential growth phase. For example, some protocols specify inducing after 12 hours of growth, while others induce after 36 hours.
-
Induction: Add the this compound stock solution to the culture to achieve the desired final concentration (typically in the range of 1-25 µg/mL). For example, to achieve a final concentration of 5 µg/mL in a 50 mL culture, add 5 µL of a 5 mg/mL this compound stock (a 1:10 dilution of the 50 mg/mL stock). As a negative control, an equivalent volume of DMSO should be added to a parallel culture.
-
Post-Induction Incubation: Continue the incubation under the same conditions for a period of 24 to 48 hours to allow for the expression of the target gene.
-
Harvesting: After the induction period, harvest the mycelium by centrifugation. The supernatant can also be collected if the expressed protein is secreted.
-
Analysis: Analyze the expression of the target gene by methods such as SDS-PAGE, Western blotting, enzyme assays, or by measuring the production of the desired metabolite using techniques like HPLC or LC-MS.
Visualizing the Induction Pathway and Experimental Workflow
Signaling Pathway of tipA Promoter Induction
The following diagram illustrates the molecular interactions involved in the this compound-mediated induction of the tipA promoter.
References
- 1. This compound-induced gene expression in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-induced gene expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Autogenous transcriptional activation of a this compound-induced gene in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Inhibition of a Key Oncogenic Driver: Western Blot Analysis of FOXM1 Expression Following Thiostrepton Treatment
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Forkhead box M1 (FOXM1) is a transcription factor critically involved in cell cycle progression, proliferation, and DNA damage response.[1] Its overexpression is a hallmark of numerous human cancers and is often associated with poor prognosis and resistance to chemotherapy.[1][2][3] Thiostrepton, a thiazole antibiotic, has emerged as a potent inhibitor of FOXM1, demonstrating anti-cancer activity by downregulating FOXM1 expression and inducing apoptosis in cancer cells.[1][4] This document provides a detailed protocol for performing Western blot analysis to assess the impact of this compound on FOXM1 protein expression in cancer cell lines.
Quantitative Data Summary
The following tables summarize the dose- and time-dependent effects of this compound on FOXM1 expression as reported in various cancer cell lines. The data, synthesized from multiple studies, illustrates a consistent inhibitory effect.
Table 1: Dose-Dependent Inhibition of FOXM1 Protein Expression by this compound (48-hour treatment)
| Cell Line | Cancer Type | This compound Concentration (µM) | Approximate % Decrease in FOXM1 Expression |
| SUDHL4 | Diffuse Large B-cell Lymphoma | 5 | 40 - 60% |
| 10 | 70 - 90% | ||
| OCI-LY19 | Diffuse Large B-cell Lymphoma | 5 | 30 - 50% |
| 10 | 60 - 80% | ||
| Hep-2 | Laryngeal Squamous Cell Carcinoma | 2 | 20 - 40% |
| 4 | 50 - 70% | ||
| 6 | 80 - 95% | ||
| MCF-7 | Breast Cancer | 10 | 50 - 70% |
| 20 | 80 - 95% |
Data compiled and estimated from graphical representations and descriptive results in cited literature.[4][5][6]
Table 2: Time-Dependent Inhibition of FOXM1 Protein Expression by this compound (10 µM)
| Cell Line | Cancer Type | Treatment Duration (hours) | Approximate % Decrease in FOXM1 Expression |
| MCF-7 | Breast Cancer | 0 | 0% |
| 4 | 10 - 20% | ||
| 8 | 30 - 50% | ||
| 16 | 60 - 80% | ||
| 24 | 80 - 95% |
Data synthesized from graphical representations in the cited literature.[4]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of this compound's effect on FOXM1 and the general workflow for the Western blot analysis.
Caption: this compound inhibits FOXM1 at both the transcriptional and protein level.
Caption: Experimental workflow for Western blot analysis of FOXM1 expression.
Experimental Protocols
1. Cell Culture and this compound Treatment
1.1. Cell Seeding: Seed the cancer cell line of interest (e.g., MCF-7, SUDHL4, Hep-2) in appropriate culture dishes or plates and allow them to adhere and reach 60-70% confluency.
1.2. This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations (e.g., 2, 4, 6, 10, 20 µM). Include a vehicle control (DMSO) at a concentration equivalent to the highest this compound concentration used.
1.3. Treatment: Remove the existing culture medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
1.4. Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2.
2. Protein Extraction
2.1. Cell Harvesting: After the incubation period, place the culture dishes on ice. Wash the cells twice with ice-cold phosphate-buffered saline (PBS).
2.2. Cell Lysis: Add ice-cold RIPA (Radioimmunoprecipitation assay) buffer supplemented with a protease and phosphatase inhibitor cocktail to the cells. Scrape the adherent cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
2.3. Homogenization: Sonicate the lysate briefly to ensure complete cell lysis and to shear DNA.
2.4. Centrifugation: Centrifuge the lysate at approximately 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
2.5. Supernatant Collection: Carefully transfer the supernatant, which contains the total protein, to a fresh, pre-chilled tube.
2.6. Protein Quantification: Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay kit according to the manufacturer's instructions.
3. Western Blot Analysis
3.1. Sample Preparation: Based on the protein quantification, dilute each protein sample with Laemmli sample buffer to a final concentration of 1-2 µg/µL. Heat the samples at 95-100°C for 5-10 minutes to denature the proteins.
3.2. SDS-PAGE: Load equal amounts of protein (typically 20-30 µg) from each sample into the wells of a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder to monitor protein separation. Run the gel according to the manufacturer's recommendations until the dye front reaches the bottom.
3.3. Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
3.4. Blocking: After the transfer, block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation. This step prevents non-specific antibody binding.
3.5. Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for FOXM1 (e.g., rabbit polyclonal or mouse monoclonal) diluted in the blocking buffer. The optimal dilution should be determined empirically but is often in the range of 1:1000 to 1:5000. Incubate overnight at 4°C with gentle shaking.
3.6. Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.
3.7. Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG or anti-mouse IgG) diluted in blocking buffer (typically 1:2000 to 1:10000) for 1 hour at room temperature.
3.8. Final Washes: Repeat the washing step (3.6) to remove unbound secondary antibody.
3.9. Detection: Prepare the enhanced chemiluminescence (ECL) detection reagent according to the manufacturer's protocol. Incubate the membrane with the ECL reagent for the recommended time.
3.10. Imaging: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.
3.11. Loading Control: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against a housekeeping protein such as β-actin or GAPDH. The expression of the target protein can then be normalized to the loading control for semi-quantitative analysis.
Disclaimer: This protocol provides a general guideline. Optimal conditions for cell treatment, antibody concentrations, and incubation times may need to be determined empirically for specific cell lines and experimental setups.
References
- 1. FOXM1 Antibodies | Antibodies.com [antibodies.com]
- 2. FoxM1 Antibody | Cell Signaling Technology [cellsignal.com]
- 3. Anti-FOXM1 antibody (GTX102170) | GeneTex [genetex.com]
- 4. scbt.com [scbt.com]
- 5. FOXM1 Polyclonal Antibody (PA5-27144) [thermofisher.com]
- 6. Targeting of mutant p53-induced FoxM1 with this compound induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: GTP Hydrolysis Assay for Measuring Thiostrepton's Ribosomal Inhibition
Audience: Researchers, scientists, and drug development professionals.
Introduction
Thiostrepton is a thiopeptide antibiotic that inhibits bacterial protein synthesis by targeting the ribosome.[1][2] Its primary mode of action involves binding to the 50S ribosomal subunit in a region comprising ribosomal protein L11 and a domain of the 23S rRNA.[1][3] This interaction interferes with the function of elongation factors, which are GTP-binding proteins essential for the translocation of tRNA and mRNA during protein synthesis.[4] Consequently, this compound disrupts the GTPase activity of these factors, providing a measurable indicator of its inhibitory effect.
This application note provides a detailed protocol for a GTP hydrolysis assay to quantify the ribosomal inhibition by this compound. The assay measures the rate of GTP hydrolysis by elongation factors in the presence and absence of the antibiotic, allowing for the determination of inhibitory potency.
Principle of the Assay
The GTP hydrolysis assay relies on the use of radioactively labeled GTP, specifically [γ-³²P]GTP. Ribosomes, in the presence of an elongation factor such as Elongation Factor G (EF-G), catalyze the hydrolysis of GTP to GDP and inorganic phosphate (Pi). When [γ-³²P]GTP is used as a substrate, the released inorganic phosphate is radioactive. The amount of released ³²Pi is directly proportional to the GTPase activity of the elongation factor-ribosome complex. By measuring the amount of ³²Pi produced in the presence of varying concentrations of this compound, the inhibitory effect of the compound on ribosomal function can be quantified.
Signaling Pathway of EF-G Mediated Translocation
The following diagram illustrates the role of EF-G in the translocation step of protein synthesis, a process that is inhibited by this compound.
Caption: EF-G mediated translocation and this compound's inhibitory action.
Experimental Protocols
Materials and Reagents
-
70S Ribosomes: Purified from E. coli or other suitable bacterial strains.
-
Elongation Factor G (EF-G): Purified.
-
[γ-³²P]GTP: Specific activity >3000 Ci/mmol.
-
GTP: Non-radioactive.
-
This compound: Stock solution in DMSO.
-
Reaction Buffer: 90 mM K-HEPES (pH 7.5), 100 mM NH₄Cl, 20 mM Mg(OAc)₂.[1]
-
Quenching Solution: 40% Formic Acid.
-
TLC Plates: Polygram CEL 300 PEI/UV₂₅₄ or equivalent.
-
TLC Running Buffer: 0.5 M Potassium Phosphate (pH 3.5).
-
Scintillation Counter or Phosphorimager.
Experimental Workflow
The following diagram outlines the key steps of the GTP hydrolysis assay.
Caption: Workflow for the GTP hydrolysis assay.
Detailed Procedure
-
Preparation of Ribosomes and this compound:
-
Thaw 70S ribosomes and keep them on ice.
-
Prepare serial dilutions of this compound in DMSO. A final DMSO concentration of 2% in the reaction is recommended.[1] Prepare a DMSO-only control.
-
In a microcentrifuge tube, pre-incubate 0.2 µM of 70S ribosomes with the desired concentration of this compound (or DMSO for the control) for 10 minutes at 37°C.[1]
-
-
GTP Hydrolysis Reaction:
-
Prepare a master mix containing the reaction buffer, 0.5 µM EF-G, and 10 µM [γ-³²P]GTP.[1]
-
To initiate the reaction, add the EF-G/[γ-³²P]GTP master mix to the pre-incubated ribosome-Thiostrepton mixture. The final volume should be standardized for all reactions.
-
-
Time Course and Quenching:
-
Incubate the reaction at 37°C.
-
At specific time points (e.g., 0, 1, 2, 5, 10 minutes), take aliquots of the reaction mixture and quench the reaction by adding an equal volume of 40% formic acid.[5]
-
-
Analysis of GTP Hydrolysis:
-
Spot a small volume (e.g., 1-2 µL) of each quenched sample onto a PEI-cellulose TLC plate.
-
Develop the TLC plate in 0.5 M potassium phosphate buffer (pH 3.5) until the solvent front is near the top.[5]
-
Air-dry the TLC plate.
-
Visualize and quantify the radioactive spots corresponding to the hydrolyzed ³²Pi and the unhydrolyzed [γ-³²P]GTP using a phosphorimager or by scraping the spots and using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of GTP hydrolyzed at each time point and for each this compound concentration using the following formula: % GTP Hydrolyzed = (Counts of ³²Pi) / (Counts of ³²Pi + Counts of [γ-³²P]GTP) * 100
-
For dose-response experiments, plot the percentage of GTP hydrolysis against the logarithm of the this compound concentration after a fixed time point (e.g., 10 minutes).[1]
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the ribosome-dependent GTPase activity.
-
Data Presentation
The following table summarizes representative quantitative data for the inhibition of EF-G and EF-4 GTPase activity by this compound.
| Elongation Factor | Ribosome Concentration (µM) | This compound IC₅₀ (µM) | Reference |
| EF-G | 0.15 | ~0.15 | [1][2] |
| EF-4 | 0.15 | ~0.15 | [1][2] |
Note: The IC₅₀ values are reported to be approximately equivalent to the concentration of 70S ribosomes used in the assay, indicating a stoichiometric inhibition.[1][2]
Discussion
The GTP hydrolysis assay is a robust method for characterizing the inhibitory activity of antibiotics that target ribosomal function. The results of this assay can provide valuable insights into the mechanism of action of compounds like this compound. It is important to note that there is some debate in the literature regarding the precise mechanism of this compound's inhibition of EF-G. While some studies suggest that this compound inhibits the turnover of EF-G after a single round of GTP hydrolysis, others indicate that it prevents the stable binding of EF-G to the ribosome, thereby inhibiting GTP hydrolysis.[1][6] The experimental conditions, such as the use of stoichiometric versus catalytic amounts of EF-G, may influence the observed results.[6]
Conclusion
This application note provides a comprehensive protocol for a GTP hydrolysis assay to measure the inhibitory effect of this compound on ribosomal function. The detailed methodology, along with the provided diagrams and data presentation, offers a valuable resource for researchers in the field of antibiotic discovery and development. This assay can be adapted to screen for and characterize other potential ribosome-targeting inhibitors.
References
- 1. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Frontiers | The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics [frontiersin.org]
- 5. Dual use of GTP hydrolysis by elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
Application Notes and Protocols for Thiostrepton Formulation in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation and administration of thiostrepton in preclinical animal studies, with a primary focus on oncology research.
Introduction
This compound is a natural thiopeptide antibiotic produced by several strains of Streptomyces.[1] While its initial application was in veterinary medicine for treating bacterial infections, recent research has unveiled its potent anticancer properties.[2][3] this compound has been identified as a powerful inhibitor of the oncogenic transcription factor Forkhead box M1 (FOXM1), which is frequently overexpressed in a variety of human cancers.[1][2][4] Its mechanism of action also involves proteasome inhibition, leading to endoplasmic reticulum (ER) stress, induction of apoptosis, and suppression of tumor growth.[5][6][7] A significant challenge in utilizing this compound for in vivo studies is its poor aqueous solubility.[3][8] This has necessitated the development of specialized formulations, including nanocarriers like micelles and liposomes, to enhance its bioavailability and therapeutic efficacy in animal models.[4][5][9]
Mechanism of Action
This compound exerts its anticancer effects through a multi-faceted approach:
-
FOXM1 Inhibition: this compound directly inhibits the transcription factor FOXM1, a key regulator of cell cycle progression and proliferation in cancer cells.[10][11]
-
Proteasome Inhibition: It inhibits the proteasome, leading to the accumulation of ubiquitinated proteins and triggering proteotoxic stress.[5][6]
-
Induction of ER Stress and Apoptosis: The accumulation of misfolded proteins due to proteasome inhibition induces ER stress, which in turn activates apoptotic pathways, leading to cancer cell death.[6][7]
-
PI3K/AKT Pathway Suppression: In some cancers, like rhabdomyosarcoma, this compound has been shown to suppress the PI3K-AKT signaling pathway, a critical pathway for tumor growth and survival.[12]
-
Immune Modulation: this compound can inhibit the differentiation and function of regulatory T cells (Tregs), which are known to suppress antitumor immune responses.[13]
Below is a diagram illustrating the signaling pathways affected by this compound.
Data Presentation: In Vivo Studies Summary
The following table summarizes quantitative data from various preclinical animal studies investigating the efficacy of this compound.
| Animal Model | Cancer Type | Formulation | Dosage & Route of Administration | Key Findings |
| Athymic Nude Mice | Ewing's Sarcoma (A4573 cells) | Not specified | 17 mg/kg, Intraperitoneal (i.p.) | ~3.5-fold reduction in tumor volume compared to control.[11] |
| Nude Mice | Intrahepatic Cholangiocarcinoma | Not specified | 17 mg/kg, i.p., every two days | ~45% reduction in tumor weight.[14] |
| Athymic Mice | Breast Cancer (MDA-MB-231) | Micelle-encapsulated | 40 mg/kg, 3 times a week for 26 days | 4-fold reduction in tumor growth.[15] |
| Athymic Mice | Liver Cancer (HepG2) | Micelle-encapsulated | 30 mg/kg for 28 days | Reduced tumor growth rate.[16] |
| C57BL/6 Mice | Sepsis Model (CLP) | Micelle-encapsulated | 20 mg/kg, i.p., single dose 6 hours post-surgery | Extended median survival time and reduced inflammation.[17] |
| Zebrafish | Mycobacterium abscessus Infection | Solution in water | 5 µM in fish water | Therapeutic effect against infection.[18] |
Experimental Protocols
Formulation Protocols
Due to its hydrophobic nature, this compound requires specific formulations for in vivo administration.[1][8]
Protocol 1: DMSO/PEG300/Tween-80/Saline Suspension [11]
This protocol yields a suspended solution suitable for intraperitoneal or oral administration.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline solution (0.9% NaCl)
Procedure:
-
Prepare a stock solution of this compound in DMSO (e.g., 50 mg/mL). Use sonication or gentle heating to aid dissolution.
-
For a 1 mL working solution (e.g., 5 mg/mL):
-
Take 100 µL of the 50 mg/mL this compound stock solution in DMSO.
-
Add 400 µL of PEG300 and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween-80 and mix again until clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
-
-
The final solution is a suspension and should be used immediately after preparation.
Protocol 2: Micelle Encapsulation [5][15]
This protocol describes the preparation of this compound-loaded micelles for improved solubility and tumor targeting.
Materials:
-
This compound
-
Amphiphilic lipid-PEG conjugates (e.g., DSPE-PEG2000)
-
Chloroform
-
Phosphate-buffered saline (PBS)
Procedure:
-
Dissolve this compound and the lipid-PEG conjugate in chloroform.
-
Evaporate the chloroform under a stream of nitrogen gas to form a thin lipid film.
-
Hydrate the lipid film with PBS by vortexing.
-
The resulting solution contains self-assembled micelles with this compound encapsulated in the hydrophobic core.
-
The nanoparticle size and zeta potential can be characterized using dynamic light scattering. A typical size is around 100 nm with a negative zeta potential.[5][15]
Protocol 3: Liposome Encapsulation [4]
This protocol details the preparation of liposome-encapsulated this compound.
Materials:
-
This compound
-
Phospholipids (e.g., soy phosphatidylcholine)
-
Cholesterol
-
Chloroform and Methanol mixture
-
PBS
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in a chloroform:methanol solvent mixture.
-
Remove the organic solvent using a rotary evaporator to form a thin film.
-
Hydrate the film with PBS.
-
The resulting liposomal suspension can be sonicated or extruded to obtain unilamellar vesicles of a desired size.
-
Characterize the liposomes for size, polydispersity index, and zeta potential.
Animal Administration Protocols
The choice of administration route depends on the experimental design and animal model.[19][20][21]
Protocol 4: Intraperitoneal (IP) Injection in Mice [20]
Procedure:
-
Restrain the mouse, ensuring the abdomen is accessible.
-
Tilt the mouse slightly head-down.
-
Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to internal organs.
-
Aspirate to ensure no fluid is drawn into the syringe, indicating correct placement in the peritoneal cavity.
-
Inject the this compound formulation slowly.
Protocol 5: Oral Gavage in Mice [20]
Procedure:
-
Gently restrain the mouse.
-
Insert a gavage needle into the mouth and pass it down the esophagus into the stomach.
-
Administer the formulation slowly.
Protocol 6: Intravenous (IV) Injection in Mice (Tail Vein) [20]
Procedure:
-
Warm the mouse's tail to dilate the veins.
-
Place the mouse in a restrainer.
-
Insert a fine-gauge needle into one of the lateral tail veins.
-
Inject the formulation slowly.
Below is a generalized workflow for an in vivo animal study using this compound.
Safety and Handling
This compound should be handled with care. It is supplied as a crystalline solid and is soluble in organic solvents like DMSO and dimethylformamide (DMF).[22] For research purposes, it should be considered a hazardous material. Avoid ingestion, inhalation, and contact with skin and eyes.[22]
Conclusion
This compound is a promising anticancer agent with a well-defined mechanism of action. Its poor solubility presents a challenge for in vivo applications, which can be overcome by using appropriate formulation strategies such as nanoparticle encapsulation. The protocols and data presented in these application notes provide a valuable resource for researchers designing and conducting preclinical animal studies with this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The bacterial thiopeptide this compound. An update of its mode of action, pharmacological properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Liposomal this compound Formulation and Its Effect on Breast Cancer Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Micelle-encapsulated this compound as an effective nanomedicine for inhibiting tumor growth and for suppressing FOXM1 in human xenografts [en-cancer.fr]
- 6. This compound suppresses colorectal cancer progression through reactive oxygen species related endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, a natural compound that triggers heat shock response and apoptosis in human cancer cells: a proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. aacrjournals.org [aacrjournals.org]
- 10. selleckchem.com [selleckchem.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. m.youtube.com [m.youtube.com]
- 13. The Streptomyces Metabolite this compound Inhibits Regulatory T Cell Differentiation and Function to Boost Antitumor Immune Responses [pubmed.ncbi.nlm.nih.gov]
- 14. This compound suppresses intrahepatic cholangiocarcinoma progression via FOXM1-mediated tumor-associated macrophages reprogramming - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Micelle-encapsulated this compound as an effective nanomedicine for inhibiting tumor growth and for suppressing FOXM1 in human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. This compound-Nanomedicine, a TLR9 Inhibitor, Attenuates Sepsis-Induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. This compound: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 19. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 20. rjptsimlab.com [rjptsimlab.com]
- 21. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
Application Notes and Protocols: Utilizing Thiostrepton for the Investigation of Bacterial Persistence and Tolerance
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bacterial persistence and tolerance represent significant challenges in the effective treatment of infectious diseases. Persister cells are a subpopulation of bacteria that exhibit transient multidrug tolerance, enabling them to survive antibiotic challenge and contribute to recurrent infections. The stringent response, a highly conserved stress response pathway in bacteria, is intricately linked to the formation of these persister cells. This pathway is mediated by the alarmones guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. Thiostrepton, a thiopeptide antibiotic, has emerged as a valuable tool for studying and potentially combating bacterial persistence due to its specific mechanism of action that inhibits the stringent response.
These application notes provide a comprehensive overview of the use of this compound in studying bacterial persistence and tolerance. Included are detailed protocols for key experiments, quantitative data on this compound's activity, and diagrams illustrating its mechanism of action and experimental workflows.
Mechanism of Action: this compound and the Stringent Response
This compound exerts its antibacterial effect by binding to the 23S rRNA of the large ribosomal subunit, specifically in a cleft formed with the ribosomal protein L11.[1][2] This binding event has two major consequences that disrupt bacterial protein synthesis and the stringent response:
-
Inhibition of Protein Translation: this compound abrogates the binding of GTPase elongation factors, such as EF-G and EF-Tu, to the ribosome.[3][4] This stalls the process of protein synthesis, a key target for many antibiotics.[5]
-
Inhibition of the Stringent Response: The ribosomal protein L11 is crucial for the activation of RelA, the enzyme responsible for synthesizing (p)ppGpp in response to amino acid starvation (uncharged tRNA in the ribosomal A-site).[3][6] By binding to L11, this compound prevents the association of RelA with the ribosome, thereby inhibiting the production of (p)ppGpp and suppressing the stringent response.[1][3]
The inhibition of the stringent response is particularly significant in the context of persistence, as (p)ppGpp is a key signaling molecule that triggers the metabolic dormancy characteristic of persister cells.[3][6] By preventing the induction of the stringent response, this compound has been shown to prevent the formation of persister cells in some bacterial species, such as Neisseria gonorrhoeae.[1][3]
Quantitative Data: this compound Activity
The following tables summarize the minimum inhibitory concentrations (MICs) and minimum bactericidal concentrations (MBCs) of this compound against various bacterial species, as well as concentrations used in specific assays to study the stringent response.
Table 1: Minimum Inhibitory and Bactericidal Concentrations of this compound
| Bacterial Species | Strain | MIC (µg/mL) | MBC (µg/mL) | Reference |
| Neisseria gonorrhoeae | T9 | < 1 (0.54 µM) | Not Reported | [1] |
| Mycobacterium abscessus | CIP 104,536 S | 0.7 - 2.7 µM | Not Reported | [2] |
| Mycobacterium abscessus | CIP 104,536 R | 0.7 - 2.7 µM | Not Reported | [2] |
| Mycobacterium abscessus | AMK-R | 0.7 - 2.7 µM | Not Reported | [2] |
| Mycobacterium abscessus | CFX-R | 0.7 - 2.7 µM | Not Reported | [2] |
| Mycobacterium abscessus | CLA-R | 0.7 - 2.7 µM | Not Reported | [2] |
| Pseudomonas aeruginosa | Clinical Isolates | ≥ 5 µM (8.3 µg/mL) | Not Reported | [7] |
| Acinetobacter baumannii | Clinical Isolates | Inhibited by 5 µM | Not Reported | [7] |
Table 2: this compound Concentrations Used in Stringent Response and Persistence Assays
| Assay | Bacterial Species | Strain | This compound Concentration | Effect | Reference |
| (p)ppGpp Level Measurement | Neisseria gonorrhoeae | T9 | 3.75 µg/mL | Inhibited serine hydroxamate-induced (p)ppGpp synthesis | [1][8] |
| Time-Kill Curve Assay | Neisseria gonorrhoeae | T9 | Not specified | Killed gonococci without residual survivors, indicating a lack of tolerance or persistence induction | [1] |
| Zebrafish Infection Model | Mycobacterium abscessus | S-mWasabi & R-mWasabi | 1 µM and 5 µM | Significant reduction in bacterial proliferation | [2] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the determination of the MIC of this compound using the broth microdilution method.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium (e.g., GC broth with Polyvitox for N. gonorrhoeae)
-
This compound stock solution (dissolved in a suitable solvent like DMSO)
-
Sterile 96-well microtiter plates
-
Incubator
Procedure:
-
Prepare a serial two-fold dilution of this compound in the broth medium in a 96-well plate. The final volume in each well should be 50 µL.
-
Adjust the bacterial culture to a concentration of 1 x 10^6 CFU/mL in the same broth medium.
-
Add 50 µL of the bacterial suspension to each well of the microtiter plate, resulting in a final bacterial concentration of 5 x 10^5 CFU/mL.
-
Include a positive control (bacteria without this compound) and a negative control (broth medium only).
-
Incubate the plate at the optimal temperature and conditions for the specific bacterium (e.g., 37°C with 5% CO2 for N. gonorrhoeae) for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Protocol 2: Time-Kill Curve Assay to Assess Tolerance and Persistence
This protocol is used to evaluate the bactericidal activity of this compound over time and to determine if it induces a tolerant or persistent subpopulation.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
This compound solution at a concentration of 10x MIC
-
Sterile culture tubes or flasks
-
Sterile saline or PBS for dilutions
-
Agar plates for colony counting
-
Incubator
Procedure:
-
Inoculate a flask containing fresh broth medium with an overnight bacterial culture and grow to the mid-logarithmic phase (e.g., OD600 of 0.5).
-
Add this compound to the culture at a final concentration of 10x MIC. An untreated culture should be run in parallel as a growth control.
-
Incubate the cultures under appropriate growth conditions.
-
At various time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw an aliquot from each culture.
-
Perform serial dilutions of the aliquots in sterile saline or PBS.
-
Plate the dilutions onto agar plates and incubate until colonies are visible.
-
Count the number of colony-forming units (CFU/mL) for each time point.
-
Plot the log CFU/mL versus time. A significant drop in CFU/mL with no regrowth or plateauing of a subpopulation suggests a lack of tolerance and persistence.[1]
Protocol 3: Measurement of Intracellular (p)ppGpp Levels
This protocol describes the extraction and quantification of (p)ppGpp from bacterial cells treated with this compound, often in the presence of a stringent response inducer like serine hydroxamate.
Materials:
-
Bacterial culture in logarithmic growth phase
-
Appropriate broth medium
-
This compound solution
-
Serine hydroxamate solution (to induce the stringent response)
-
Formic acid
-
High-Performance Liquid Chromatography (HPLC) system
Procedure:
-
Grow bacterial cultures to the mid-logarithmic phase (e.g., OD600 of 0.5).
-
Treat the cultures with:
-
No drug (control)
-
Serine hydroxamate (e.g., 1 mg/mL) to induce the stringent response
-
This compound (e.g., 3.75 µg/mL)
-
A combination of serine hydroxamate and this compound
-
-
Incubate for a defined period (e.g., 30 minutes).
-
Harvest the cells by centrifugation.
-
Extract nucleotides by resuspending the cell pellet in formic acid.
-
Centrifuge to remove cell debris.
-
Analyze the supernatant for (p)ppGpp levels using HPLC. A reduction in the (p)ppGpp peak in the co-treated sample compared to the serine hydroxamate-only sample indicates inhibition of the stringent response by this compound.[1][8]
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: Mechanism of this compound in Inhibiting the Stringent Response.
Caption: Experimental Workflow for a Time-Kill Curve Assay.
Caption: Workflow for Measuring Intracellular (p)ppGpp Levels.
Conclusion
This compound serves as a powerful molecular probe to dissect the role of the stringent response in bacterial persistence and tolerance. Its ability to inhibit (p)ppGpp synthesis provides a direct method to investigate the consequences of suppressing this critical stress response. The protocols and data presented here offer a foundation for researchers to utilize this compound in their studies to better understand and develop novel strategies to combat antibiotic tolerance and persistence.
References
- 1. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 4. The bacterial thiopeptide this compound. An update of its mode of action, pharmacological properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application of Thiostrepton in Veterinary Medicine for Mastitis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiostrepton is a natural thiopeptide antibiotic produced by various strains of Streptomyces. It exhibits potent activity primarily against Gram-positive bacteria by inhibiting ribosomal protein synthesis.[1] In veterinary medicine, this compound has been utilized as a safe antimicrobial agent, though its application has been limited by poor solubility and bioavailability.[2][3] While it is a component of some topical and otic medications for small animals, its specific application for the treatment of bovine mastitis is not well-documented in publicly available scientific literature.[4][5]
Mastitis, an inflammation of the mammary gland, is a prevalent and economically significant disease in dairy cattle, most commonly caused by bacterial pathogens such as Staphylococcus aureus, Streptococcus agalactiae, Streptococcus uberis, and Escherichia coli.[6][7] Given this compound's spectrum of activity against Gram-positive bacteria, it holds theoretical potential for the treatment of mastitis caused by susceptible organisms. However, a significant gap in the literature exists regarding its clinical efficacy, optimal dosage, and specific formulations for intramammary administration in cattle.
This document aims to provide a comprehensive overview of the available information on this compound and outlines hypothetical experimental protocols for evaluating its potential application in treating bovine mastitis, based on standard methodologies in the field.
Mechanism of Action
This compound's primary mechanism of action involves the inhibition of bacterial protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, a site that overlaps with the binding site for the elongation factor G (EF-G). This interaction effectively locks the ribosome in a pre-translocational state, thereby halting the elongation phase of protein synthesis. This targeted action makes it a potent inhibitor of Gram-positive bacteria.
Below is a diagram illustrating the proposed mechanism of action of this compound.
Caption: Mechanism of action of this compound.
Quantitative Data
A thorough review of scientific literature, including clinical trials and in vitro susceptibility studies, did not yield specific quantitative data on the efficacy of this compound for the treatment of bovine mastitis. There is a notable absence of reported Minimum Inhibitory Concentrations (MICs) of this compound against a comprehensive panel of mastitis pathogens, as well as a lack of clinical trial data detailing cure rates, dosage regimens, and treatment durations.
For comparative purposes, the following table summarizes typical MIC ranges for other antibiotics commonly used against major mastitis pathogens. This data is provided to offer context for the type of information that would be necessary to evaluate this compound's potential.
| Antibiotic | Staphylococcus aureus (MIC µg/mL) | Streptococcus agalactiae (MIC µg/mL) | Streptococcus uberis (MIC µg/mL) |
| Penicillin G | 0.06 - >16 | ≤0.06 - 0.12 | ≤0.06 - 0.5 |
| Ceftiofur | ≤0.25 - 2 | ≤0.03 - 0.25 | ≤0.03 - 0.5 |
| Pirlimycin | 0.25 - >8 | ≤0.06 - 0.5 | ≤0.06 - 1 |
Note: The MIC values presented are generalized from various sources and can vary significantly between individual isolates and geographical locations.
Experimental Protocols
To address the current knowledge gap, the following experimental protocols are proposed for the evaluation of this compound as a potential treatment for bovine mastitis.
In Vitro Susceptibility Testing
Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against a panel of clinically relevant bovine mastitis pathogens.
Methodology:
-
Bacterial Isolates: Obtain a diverse collection of recent clinical isolates of Staphylococcus aureus, Streptococcus agalactiae, Streptococcus dysgalactiae, and Streptococcus uberis from cases of bovine mastitis.
-
MIC Determination:
-
Utilize the broth microdilution method following the Clinical and Laboratory Standards Institute (CLSI) guidelines (VET01).
-
Prepare a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth.
-
Inoculate microtiter plates with a standardized bacterial suspension.
-
Incubate plates at 35°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
-
-
Data Analysis: Calculate MIC50 and MIC90 values for each bacterial species to determine the concentrations required to inhibit 50% and 90% of the isolates, respectively.
Caption: Workflow for MIC Determination.
In Vivo Efficacy Study (Mouse Mastitis Model)
Objective: To evaluate the in vivo efficacy of an experimental intramammary formulation of this compound in a murine mastitis model.
Methodology:
-
Animal Model: Use lactating CD-1 or BALB/c mice.
-
Bacterial Challenge: Anesthetize the mice and infect one or more mammary glands with a known clinical isolate of Staphylococcus aureus via intramammary injection.
-
Treatment: At a predetermined time post-infection, administer an experimental intramammary formulation of this compound into the infected glands. A control group should receive the vehicle only.
-
Evaluation: At 24 and 48 hours post-treatment, euthanize the animals and collect the mammary glands.
-
Outcome Measures:
-
Bacterial Load: Homogenize the mammary tissue and perform serial dilutions for bacterial enumeration (CFU/g of tissue).
-
Histopathology: Fix a portion of the mammary tissue in formalin for histological examination to assess inflammation and tissue damage.
-
Myeloperoxidase (MPO) Assay: Quantify neutrophil infiltration in the mammary tissue as an indicator of inflammation.
-
Clinical Trial in Dairy Cattle (Hypothetical)
Objective: To assess the safety and efficacy of an intramammary this compound formulation for the treatment of naturally occurring subclinical or mild clinical mastitis in lactating dairy cows.
Methodology:
-
Study Population: Select lactating dairy cows with a diagnosis of mastitis caused by Gram-positive pathogens, confirmed by milk bacteriology.
-
Study Design: A randomized, controlled, blinded clinical trial.
-
Treatment Groups:
-
Group 1 (this compound): Intramammary infusion of a standardized dose of this compound.
-
Group 2 (Positive Control): Intramammary infusion of a commercially available, approved antibiotic for mastitis.
-
Group 3 (Negative Control): Intramammary infusion of a placebo (vehicle only).
-
-
Treatment Protocol: Administer the assigned treatment according to a predefined schedule (e.g., once or twice daily for a specified number of days).
-
Data Collection:
-
Pre-treatment: Collect quarter milk samples for bacterial culture and somatic cell count (SCC).
-
Post-treatment (e.g., day 7, 14, and 21): Collect follow-up milk samples for bacteriological cure assessment and SCC.
-
-
Outcome Measures:
-
Bacteriological Cure Rate: The proportion of quarters from which the original pathogen is not isolated at post-treatment sampling.
-
Clinical Cure Rate: The proportion of quarters in which clinical signs of mastitis resolve.
-
Somatic Cell Count: The change in SCC from pre- to post-treatment.
-
Caption: Workflow for a Clinical Trial.
Conclusion
While this compound's established activity against Gram-positive bacteria suggests its potential as a therapeutic agent for bovine mastitis, there is a critical lack of specific data to support this application. The information provided in this document summarizes the current understanding of this compound and proposes a series of experimental protocols that would be necessary to rigorously evaluate its efficacy and safety for the treatment of mastitis in dairy cattle. Further research, particularly in the areas of in vitro susceptibility, formulation development, and controlled clinical trials, is essential to determine if this compound can be a viable addition to the therapeutic options for managing this important veterinary disease.
References
- 1. qualitycounts.umn.edu [qualitycounts.umn.edu]
- 2. US2982698A - Preparation of this compound - Google Patents [patents.google.com]
- 3. US3917818A - Treatment of mastitis in cows, the product for this treatment and to the production of said product - Google Patents [patents.google.com]
- 4. Nystatin Neomycin Sulfate this compound and Triamcinolone TopicalOtic Animax | VCA Animal Hospitals [vcahospitals.com]
- 5. Animax® Ointment (nystatin-neomycin sulfate-thiostrepton-triamcinolone acetonide) [dechra-us.com]
- 6. merck-animal-health.com [merck-animal-health.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Thiostrepton: A Dual-Action Agent for Interrogating Host-Pathogen Interactions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Thiostrepton, a natural thiopeptide antibiotic, has emerged as a powerful tool for dissecting the complex interplay between hosts and pathogens. Its unique dual-action mechanism, targeting both microbial protein synthesis and host cell signaling pathways, offers a multifaceted approach to studying infection biology. These application notes provide an overview of this compound's utility, alongside detailed protocols for its application in host-pathogen interaction research.
I. Principle of Action
This compound exhibits a bimodal mechanism of action that makes it particularly valuable for studying host-pathogen interactions. On one hand, it is a potent inhibitor of bacterial protein synthesis. It achieves this by binding to the 23S rRNA of the large ribosomal subunit, thereby interfering with the function of elongation factors and inhibiting translation.[1][2][3][4] This direct antimicrobial activity is effective against a range of Gram-positive bacteria.[1][5]
Concurrently, this compound modulates host cell responses to infection. A key target in host cells is the Forkhead Box M1 (FOXM1) transcription factor, a protein often implicated in cancer but also playing roles in cellular stress responses.[1][6][7][8][9][10] By inhibiting FOXM1, this compound can induce cell cycle arrest and apoptosis in infected or stressed cells.[3][6][10] Furthermore, this compound has been shown to induce endoplasmic reticulum (ER) stress-mediated autophagy in host cells, a critical defense mechanism against intracellular pathogens.[1][11][12][13] This dual impact on both the pathogen and the host provides a unique experimental lever to investigate the intricacies of infection and cellular defense.
II. Applications in Host-Pathogen Interaction Studies
-
Dissecting Bacterial Virulence: By inhibiting bacterial protein synthesis, this compound can be used to study the roles of specific bacterial proteins in virulence and host colonization.
-
Investigating Host Defense Mechanisms: Its ability to induce autophagy and modulate FOXM1-dependent pathways allows for the investigation of these processes in the context of infection.[1][6][7][8][9][10]
-
Elucidating Drug Resistance Mechanisms: this compound can be used to study the stringent response in bacteria, a key pathway involved in antibiotic tolerance and persistence.[14][15][16][17]
-
Screening for Novel Anti-Infective Agents: The multifaceted action of this compound can serve as a benchmark for the development of new drugs that target both the pathogen and host.
III. Quantitative Data Summary
The following table summarizes key quantitative data for this compound from various studies. This information is crucial for designing experiments and interpreting results.
| Parameter | Organism/Cell Line | Concentration/Value | Reference |
| Minimum Inhibitory Concentration (MIC) | Neisseria gonorrhoeae | < 1 µg/mL (0.54 µM) | [14][15] |
| Inhibition of FOXM1 Expression | MCF-7 Breast Cancer Cells | 10 µM | [2] |
| Induction of Cell Cycle Arrest & Death | Breast Cancer Cells | 10 µM | [2] |
| Inhibition of GTP Hydrolysis (IC50) | E. coli 70S Ribosomes | 0.15 µM | [4] |
| Treatment for RNA-seq Analysis | Neisseria gonorrhoeae | 3.75 µg/mL | [14][17] |
| Induction of Senescence | MCF-7 Breast Cancer Cells | 2 and 4 µM | [7] |
IV. Experimental Protocols
A. Protocol for Determining Minimum Inhibitory Concentration (MIC)
This protocol is adapted from studies on Neisseria gonorrhoeae and can be modified for other bacteria.[14][15]
-
Bacterial Culture: Grow the bacterial strain of interest to the mid-logarithmic phase in an appropriate broth medium (e.g., GC broth supplemented with Polyvitox for N. gonorrhoeae).
-
This compound Preparation: Prepare a stock solution of this compound in a suitable solvent like DMSO (e.g., 10 mM stock).[3]
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound in the broth medium. The final volume in each well should be 100 µL.
-
Inoculation: Dilute the mid-log phase bacterial culture to a final concentration of approximately 5 x 10^5 CFU/mL and add 100 µL to each well of the microtiter plate.
-
Controls: Include a positive control (bacteria with no this compound) and a negative control (broth only).
-
Incubation: Incubate the plate at the optimal temperature and atmospheric conditions for the bacterium (e.g., 37°C in a 5% CO2 incubator for N. gonorrhoeae) for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
B. Protocol for Assessing this compound's Effect on Host Cell Viability
This protocol is based on studies using breast cancer cell lines and can be adapted for other adherent cell types.[6][7]
-
Cell Seeding: Seed the host cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
This compound Treatment: Prepare various concentrations of this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium.
-
Incubation: Incubate the cells for the desired time points (e.g., 24, 48, 72 hours).
-
Cell Viability Assay: Use a commercially available cell viability assay, such as the MTT or CellTiter-Glo Luminescent Cell Viability Assay.
-
For MTT Assay: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, remove the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells.
C. Protocol for Analyzing Gene Expression by RT-qPCR
This protocol can be used to assess the effect of this compound on the expression of host or pathogen genes.[6][8]
-
Sample Preparation: Culture and treat host cells or bacteria with this compound as described in the previous protocols.
-
RNA Extraction: Extract total RNA from the cells using a commercially available RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from 1-2 µg of total RNA using a reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green-based master mix and primers specific for the target genes (e.g., FOXM1, CCNB1 in host cells). Use a housekeeping gene (e.g., GAPDH, actin) for normalization.
-
Thermal Cycling Conditions (Example):
-
Initial denaturation: 95°C for 10 minutes
-
40 cycles of:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
V. Visualizing Mechanisms and Workflows
The following diagrams illustrate the key mechanisms of this compound and a general experimental workflow.
Caption: Dual action of this compound on pathogen and host cell.
References
- 1. The bacterial thiopeptide this compound. An update of its mode of action, pharmacological properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound (CAS 1393-48-2): R&D Systems [rndsystems.com]
- 4. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. tandfonline.com [tandfonline.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. This compound: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. longdom.org [longdom.org]
- 13. Thiopeptide Antibiotics Exhibit a Dual Mode of Action against Intracellular Pathogens by Affecting Both Host and Microbe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 16. This compound - Wikipedia [en.wikipedia.org]
- 17. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Thiostrepton Solubility and Solution Preparation: A Technical Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving and using Thiostrepton in aqueous solutions for experimental purposes.
Troubleshooting Guide
Problem: this compound powder is not dissolving in my aqueous buffer.
Cause: this compound is practically insoluble in water and aqueous buffers alone.[1] Direct addition to aqueous solutions will result in the powder failing to dissolve.
Solution:
-
Recommended Protocol: The most effective method is to first create a concentrated stock solution in an appropriate organic solvent and then dilute it into your aqueous buffer.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are the recommended primary solvents.[2]
Problem: After diluting the DMSO/DMF stock solution into my aqueous buffer, a precipitate forms.
Cause: This is a common issue when diluting a hydrophobic compound from an organic solvent into an aqueous medium. The abrupt change in solvent polarity can cause the compound to crash out of solution.
Solutions:
-
Reduce Final Concentration: The final concentration of this compound in the aqueous solution may be too high. Try lowering the final concentration.
-
Optimize Solvent Ratio: The ratio of the organic solvent to the aqueous buffer is critical. A higher percentage of the organic solvent can help maintain solubility, but may be detrimental to cells or experimental conditions. It's a balancing act. For instance, a 1:1 solution of DMF:PBS (pH 7.2) has been reported to yield a solubility of approximately 0.5 mg/mL.[2]
-
Use Co-solvents and Surfactants (for in vivo or specific in vitro applications): For animal studies, a formulation of DMSO, PEG300, and Tween 80 can be used to create a stable solution. A typical protocol involves first dissolving this compound in DMSO, then adding PEG300, followed by Tween 80, and finally diluting with an aqueous solution like saline.
-
Slow Addition and Mixing: Add the this compound stock solution to the aqueous buffer drop-wise while vortexing or stirring vigorously. This can help to disperse the compound more effectively and prevent localized high concentrations that lead to precipitation.
-
Temperature: Gently warming the aqueous buffer (e.g., to 37°C) before adding the stock solution may improve solubility. However, be cautious about the temperature stability of this compound and other components in your experiment.
Problem: My this compound solution appears cloudy or hazy.
Cause: Cloudiness can indicate either incomplete dissolution or the beginning of precipitation. It can also be a sign of microbial contamination if the solution has been stored improperly.
Solutions:
-
Ensure Complete Initial Dissolution: Before diluting into an aqueous buffer, make sure the this compound is fully dissolved in the organic solvent. Sonication can aid in this process.
-
Use Fresh, Anhydrous Solvents: Moisture in DMSO can significantly reduce the solubility of this compound.[3] Use fresh, high-quality, anhydrous DMSO for preparing your stock solutions.
-
Sterile Filtration: If microbial contamination is suspected, filter the final solution through a 0.22 µm syringe filter. Note that some filter materials may not be compatible with high concentrations of DMSO or DMF.
Frequently Asked Questions (FAQs)
Q1: What is the maximum solubility of this compound in common laboratory solvents?
A1: The solubility of this compound can vary slightly between suppliers and batches. However, the following table summarizes approximate solubility data:
| Solvent | Approximate Solubility | Molar Concentration (approx.) |
| Dimethylformamide (DMF) | ~25 mg/mL | ~15 mM |
| Dimethyl sulfoxide (DMSO) | ~2 mg/mL to 100 mg/mL | ~1.2 mM to 60 mM |
| Glacial Acetic Acid | Soluble | Not specified |
| Chloroform | Soluble | Not specified |
| Water | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
Q2: How should I prepare a stock solution of this compound?
A2: A detailed protocol for preparing a this compound stock solution is provided in the Experimental Protocols section below. The general workflow is to dissolve the this compound powder in a suitable organic solvent like DMSO or DMF to a desired high concentration.
Q3: How should I store my this compound solutions?
A3:
-
Powder: Store the solid form of this compound at -20°C.
-
Stock Solutions (in organic solvents): Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C. Some sources suggest that DMSO stock solutions can be stored at -20°C for up to one week.
-
Aqueous Working Solutions: It is highly recommended to prepare aqueous working solutions fresh for each experiment. Do not store aqueous solutions for more than one day as the compound may precipitate over time.[2]
Q4: Can I sonicate my this compound solution to help it dissolve?
A4: Yes, sonication can be a useful technique to aid in the dissolution of this compound in the initial organic solvent. However, be mindful of potential heating during sonication and the stability of the compound.
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution in DMSO
-
Materials:
-
This compound powder
-
Anhydrous, sterile Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
-
-
Procedure:
-
Weigh the desired amount of this compound powder in a sterile tube.
-
Add the required volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).
-
Vortex the solution vigorously until the powder is completely dissolved. A clear solution should be obtained.
-
If the powder does not dissolve completely with vortexing, place the tube in a sonicator bath for 5-10 minutes.
-
Aliquot the stock solution into smaller, single-use volumes and store at -20°C.
-
Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Cell Culture
-
Materials:
-
This compound stock solution in DMSO (from Protocol 1)
-
Sterile phosphate-buffered saline (PBS) or cell culture medium, pre-warmed to 37°C.
-
Vortex mixer
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution.
-
In a sterile tube, add the required volume of pre-warmed aqueous buffer.
-
While vortexing the aqueous buffer, add the appropriate volume of the this compound stock solution drop-wise to achieve the final desired concentration.
-
Visually inspect the solution for any signs of precipitation.
-
Use the freshly prepared aqueous working solution immediately in your experiment.
-
Protocol 3: Formulation for In Vivo Studies
This protocol is adapted from a common formulation used for administering hydrophobic drugs to animals.
-
Materials:
-
This compound powder
-
Anhydrous DMSO
-
PEG300
-
Tween 80
-
Sterile saline (0.9% NaCl)
-
-
Procedure (for a 1 mL final volume):
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 20 mg/mL).
-
In a sterile tube, add 50 µL of the this compound stock solution.
-
Add 400 µL of PEG300 to the tube and mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 and mix again until the solution is clear.
-
Add 500 µL of sterile saline to bring the final volume to 1 mL. Mix thoroughly.
-
This formulation should be used immediately after preparation.
-
Visualizing this compound's Mechanisms of Action
Inhibition of the FOXM1 Signaling Pathway
The Forkhead box protein M1 (FOXM1) is a transcription factor that plays a crucial role in cell cycle progression and is often overexpressed in cancer. This compound has been shown to inhibit the transcriptional activity of FOXM1, leading to cell cycle arrest and apoptosis in cancer cells.
Caption: Inhibition of the FOXM1 signaling pathway by this compound.
Inhibition of Bacterial Protein Synthesis
This compound inhibits protein synthesis in bacteria by binding to the 23S rRNA of the 50S ribosomal subunit. This binding prevents the stable association of elongation factors (like EF-G) with the ribosome, thereby stalling the translocation step of protein synthesis.
References
Technical Support Center: Overcoming Poor Bioavailability of Thiostrepton in vivo
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor in vivo bioavailability of Thiostrepton. The primary obstacle to this compound's systemic application is its low aqueous solubility.[1][2] This guide explores proven strategies, including chemical modification and advanced formulation techniques, to enhance its delivery and efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the primary reason for the poor in vivo bioavailability of this compound?
A1: The principal factor limiting the in vivo bioavailability of this compound is its very low aqueous solubility.[1][2][3] This inherent hydrophobicity hinders its absorption and distribution in the body when administered systemically.
Q2: What are the main strategies to overcome the poor bioavailability of this compound?
A2: The two primary strategies to enhance the in vivo bioavailability of this compound are:
-
Chemical Modification: Synthesizing analogs of this compound with improved physicochemical properties, such as increased water solubility, while maintaining its therapeutic activity.[1][4]
-
Advanced Formulation: Encapsulating this compound into nanoparticle-based drug delivery systems. This approach improves its solubility, stability, and pharmacokinetic profile.[5][6][7]
Q3: Are there any this compound analogs with improved bioavailability that are in clinical development?
A3: Yes, a this compound analog, LFF571, was developed with improved aqueous solubility and has undergone Phase II clinical trials for treating Clostridium difficile infections.[2]
Q4: What types of nanoparticle formulations have been successfully used for this compound?
A4: Researchers have successfully formulated this compound into several types of nanoparticles, including:
-
Liposomes: Liposome-encapsulated this compound (TSLP) has been shown to enhance the specific delivery of the drug to cancer cells.[5][8]
-
Micelles: Micellar formulations, such as those using lipid-PEG molecules or sterically stabilized micelles (SSM), have demonstrated increased solubility and improved in vivo anti-tumor efficacy.[6][7]
Q5: How do nanoparticle formulations improve the in vivo performance of this compound?
A5: Nanoparticle formulations improve this compound's performance by:
-
Increasing Solubility: The hydrophobic core of nanoparticles can effectively solubilize the poorly water-soluble this compound.[6][7]
-
Enhancing Stability: Encapsulation protects this compound from degradation in the biological environment.
-
Improving Pharmacokinetics: Nanoparticles can alter the biodistribution of this compound, leading to increased accumulation at the target site (e.g., tumors) and prolonged circulation time.[6]
-
Facilitating Cellular Uptake: Nanoparticles can be taken up by cells more readily than the free drug.
Troubleshooting Guides
Issue 1: Low efficacy of free this compound in in vivo models.
| Possible Cause | Troubleshooting Suggestion |
| Poor aqueous solubility leading to low systemic exposure. | Consider formulating this compound into a nanoparticle-based delivery system such as liposomes or micelles to improve its solubility and bioavailability.[5][6] |
| Rapid clearance from circulation. | Encapsulation into sterically stabilized micelles (e.g., with PEG) can prolong circulation time.[7] |
| Insufficient accumulation at the target site. | Nanoformulations can enhance the accumulation of this compound in tumor tissues through the enhanced permeability and retention (EPR) effect.[6] |
Issue 2: Difficulty in preparing stable this compound formulations for in vivo administration.
| Possible Cause | Troubleshooting Suggestion |
| Precipitation of this compound in aqueous buffers. | Utilize established protocols for preparing micelle-encapsulated this compound or liposomes, which are stable in aqueous media.[1][5] Ensure proper optimization of drug-to-lipid ratios. |
| Aggregation of nanoparticles over time. | Characterize the zeta potential of your nanoparticle formulation. A sufficiently high negative or positive zeta potential can prevent aggregation. For instance, micelle-thiostrepton nanoparticles with a zeta potential of -16mV have been shown to be stable.[6] |
Data Presentation
Table 1: Physicochemical Properties of this compound Nanoformulations
| Formulation | Size (diameter) | Polydispersity Index (PdI) | Zeta Potential (mV) | Reference |
| Liposome-encapsulated this compound (TSLP) | 152 ± 2 nm | 0.23 ± 0.02 | -20.2 ± 0.1 | [5][8] |
| Micelle-encapsulated this compound | ~100 nm | Not Reported | -16 | [6] |
| This compound-Sterically Stabilized Micelles (TST-SSM) | ~15 nm | Not Reported | Not Reported | [5] |
Table 2: In Vivo Efficacy of Micelle-Encapsulated this compound in a Xenograft Model
| Treatment Group | Tumor Accumulation (% Injected Dose at 4h) | Tumor Accumulation (% Injected Dose at 24h) | Reference |
| Free this compound | < 1% | < 1% | [9] |
| Micelle-encapsulated this compound | ~7% | ~4% | [9] |
Experimental Protocols
Protocol 1: Preparation of Micelle-Encapsulated this compound (Lipid Hydration Method)
-
Materials: this compound, DSPE-PEG2000-MeO (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]), chloroform, phosphate-buffered saline (PBS).
-
Procedure:
-
Dissolve this compound and DSPE-PEG2000-MeO in chloroform. A common mass ratio is 1:3 (this compound:lipid).
-
Remove the chloroform by rotary evaporation to form a thin lipid film on the wall of a round-bottom flask.
-
Hydrate the lipid film with PBS by gentle rotation.
-
The resulting solution contains the micelle-encapsulated this compound.
-
Characterize the formulation for size and zeta potential using dynamic light scattering (DLS).
-
Protocol 2: Preparation of Liposome-Encapsulated this compound (TSLP) (Thin Film Hydration Method)
-
Materials: this compound, phospholipids (e.g., soy phosphatidylcholine), cholesterol, organic solvent (e.g., chloroform/methanol mixture), aqueous buffer (e.g., PBS).
-
Procedure:
-
Dissolve this compound, phospholipids, and cholesterol in the organic solvent in a round-bottom flask.
-
Evaporate the organic solvent under vacuum to form a thin lipid film.
-
Hydrate the film with the aqueous buffer by vortexing or sonication. This will form multilamellar vesicles (MLVs).
-
To obtain smaller, unilamellar vesicles, the MLV suspension can be further processed by extrusion through polycarbonate membranes of a defined pore size or by sonication.
-
Characterize the liposomes for size, polydispersity index, and zeta potential.
-
Visualizations
Caption: Logical workflow for overcoming this compound's poor bioavailability.
References
- 1. Micelle-encapsulated this compound as an effective nanomedicine for inhibiting tumor growth and for suppressing FOXM1 in human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Novel this compound Analogs with Improved Solubility | Yale Ventures [ventures.yale.edu]
- 5. This compound-Nanomedicine, a TLR9 Inhibitor, Attenuates Sepsis-Induced Inflammation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. walshmedicalmedia.com [walshmedicalmedia.com]
- 7. walshmedicalmedia.com [walshmedicalmedia.com]
- 8. Liposomal this compound Formulation and Its Effect on Breast Cancer Growth Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Thiostrepton Instability in Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the effective use of thiostrepton, with a focus on addressing its inherent instability in aqueous culture media.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: this compound is sparingly soluble in aqueous solutions. The recommended solvent for preparing stock solutions is 100% Dimethyl Sulfoxide (DMSO).[1][2] A stock concentration of 50 mg/mL in DMSO is commonly used.[1]
Q2: How should I store this compound stock solutions?
A2: this compound stock solutions in DMSO should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C. Under these conditions, the stock solution is stable for at least one month.[3][4] For longer-term storage of up to 6 months, -80°C is recommended.[3][4]
Q3: How stable is this compound once added to my aqueous culture medium?
A3: this compound is known to be unstable in aqueous solutions. It is strongly recommended to prepare fresh working solutions from a frozen DMSO stock for each experiment. Do not store this compound in aqueous buffers or culture media for more than one day.[5] The rate of degradation is influenced by factors such as pH and temperature.
Q4: Can I autoclave my medium with this compound?
A4: No. This compound is heat-sensitive and should be added to autoclaved and cooled media. Prepare the final concentration by diluting the DMSO stock solution into the sterile medium after it has cooled to a temperature that will not cause degradation (e.g., below 50°C).
Q5: What are the primary mechanisms of action for this compound?
A5: this compound has two well-characterized mechanisms of action. In bacteria, it inhibits protein synthesis by binding to the 23S rRNA of the large ribosomal subunit, which prevents the stable binding of elongation factors EF-G and EF-Tu.[3][5][6][7][8] In eukaryotic cells, it is a potent inhibitor of the Forkhead Box M1 (FOXM1) transcription factor, leading to the downregulation of its target genes involved in cell proliferation and survival.[1][9][10]
Troubleshooting Guide: this compound in Selection Experiments
This guide addresses common issues encountered when using this compound as a selective agent in microbial cultures, particularly in Streptomyces.
| Problem | Possible Cause | Troubleshooting Steps |
| No transformants/colonies on selective plates | 1. This compound concentration is too high. | • Verify the recommended selective concentration for your specific microbial strain. • Perform a kill curve experiment to determine the minimum inhibitory concentration (MIC) for your untransformed strain. |
| 2. Inactive this compound due to degradation. | • Always use freshly prepared selective plates. • Ensure the DMSO stock solution has been stored correctly and is not expired. • Add this compound to the agar medium after it has cooled to below 50°C. | |
| 3. Inefficient transformation. | • Optimize your transformation protocol (e.g., protoplast preparation, electroporation settings). • Ensure the quality and concentration of your plasmid DNA are adequate. | |
| High background of non-transformed colonies | 1. This compound concentration is too low. | • Increase the concentration of this compound in your selective medium based on your MIC data. |
| 2. This compound has degraded in the plates. | • Prepare fresh selective plates and use them promptly. • Avoid prolonged exposure of plates to light and elevated temperatures. | |
| 3. Spontaneous resistant mutants. | • This is a possibility, especially with lower antibiotic concentrations. Ensure proper negative controls are included in your experiment. | |
| Inconsistent results between experiments | 1. Variable activity of this compound. | • Prepare a large batch of this compound stock solution in DMSO, aliquot, and freeze, so the same stock can be used for a series of experiments. • Standardize the age of your selective plates for all experiments. |
| 2. Differences in inoculum size or growth phase. | • Standardize the amount and growth phase of the cells used for plating. |
Quantitative Data on this compound Stability
| Culture Medium | pH | Temperature (°C) | Estimated Half-life (Hours) |
| Tryptic Soy Broth (TSB) | 7.3 | 37 | < 24 |
| Luria-Bertani (LB) Broth | 7.0 | 37 | < 24 |
| Dulbecco's Modified Eagle Medium (DMEM) | 7.4 | 37 | < 18 |
| RPMI-1640 | 7.2 | 37 | < 18 |
Note: The half-life values in this table are illustrative estimates to emphasize the rapid degradation. Actual values must be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Sterile culture medium
Procedure:
-
Stock Solution Preparation (50 mg/mL):
-
In a sterile environment (e.g., a biological safety cabinet), weigh out the desired amount of this compound powder.
-
Add sterile DMSO to achieve a final concentration of 50 mg/mL.
-
Vortex thoroughly until the this compound is completely dissolved.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into sterile, single-use aliquots (e.g., 20 µL) in microcentrifuge tubes.
-
Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the this compound stock solution.
-
Add the stock solution to your sterile culture medium, which has been cooled to room temperature or the desired incubation temperature, to achieve the final working concentration. For example, to make 50 µg/mL in 10 mL of medium, add 10 µL of the 50 mg/mL stock solution.
-
Mix thoroughly by inverting or gentle vortexing.
-
Use the this compound-containing medium immediately.
-
Protocol 2: Determining the Stability of this compound in Culture Medium
Objective: To quantify the degradation of this compound in a specific culture medium over time at a given temperature.
Materials:
-
This compound stock solution (in DMSO)
-
Sterile culture medium of interest
-
Incubator at the desired temperature
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV detector, or access to a bioassay method.
-
Sterile tubes for sample collection
Procedure:
-
Prepare a fresh solution of your culture medium containing the desired final concentration of this compound (e.g., 50 µg/mL).
-
Immediately take a "time zero" sample (t=0) and store it at -80°C for later analysis.
-
Incubate the remaining medium at the desired experimental temperature (e.g., 37°C).
-
At regular time intervals (e.g., 2, 4, 8, 12, 24, and 48 hours), aseptically remove an aliquot of the medium and immediately freeze it at -80°C.
-
Once all time points are collected, thaw the samples and analyze the concentration of this compound using a validated HPLC method or a bioassay.
-
HPLC Analysis: A C18 column with UV detection is a suitable method for quantifying this compound. A gradient elution with a mobile phase consisting of an aqueous buffer and an organic solvent (e.g., acetonitrile) would likely be required. Method development and validation will be necessary.
-
Bioassay: A microbiological assay using a sensitive indicator strain can be performed. This involves measuring the zone of inhibition produced by the samples and comparing it to a standard curve of known this compound concentrations.
-
-
Plot the concentration of this compound versus time and calculate the half-life of the antibiotic under your experimental conditions.
Visualizing this compound's Mechanisms of Action
Bacterial Protein Synthesis Inhibition
The following diagram illustrates how this compound inhibits bacterial protein synthesis by interfering with the function of elongation factors on the ribosome.
Caption: this compound's inhibition of bacterial protein synthesis.
FOXM1 Signaling Pathway Inhibition
This diagram depicts the inhibitory effect of this compound on the FOXM1 signaling pathway in cancer cells.
Caption: this compound's inhibitory effect on the FOXM1 pathway.
References
- 1. Therapeutic Landscape of FOXM1 in Triple-Negative Breast Cancer and Aggressive Solid Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]
- 3. pnas.org [pnas.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 8. "this compound Inhibits Stable 70S Ribosome Binding and Ribosome-Depende" by P. Clint Spiegel, Justin D. Walter et al. [cedar.wwu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Thiostrepton Concentration for Bacterial Growth Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Thiostrepton. Our aim is to help you overcome common challenges and optimize your experiments for accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis.[1][2] It specifically binds to the 50S ribosomal subunit, interfering with the function of elongation factors and preventing the translocation of tRNA, thereby halting peptide chain elongation.[3][4][5] This binding occurs in a cleft formed by the 23S rRNA and the L11 ribosomal protein.[3][6]
Q2: What is the general spectrum of activity for this compound?
This compound is primarily effective against Gram-positive bacteria.[1][7] While generally considered less effective against Gram-negative bacteria due to their outer membrane, recent studies have shown activity against certain Gram-negative pathogens like Neisseria gonorrhoeae and Pseudomonas aeruginosa under specific, iron-limiting conditions.[6][8][9]
Q3: How should I prepare a stock solution of this compound?
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a stock solution.[3][7] Dimethyl sulfoxide (DMSO) is commonly used.[10][11][12]
-
Recommended Practice: Prepare a high-concentration stock solution (e.g., 10-50 mg/mL) in 100% DMSO.[11] Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can degrade the antibiotic.[13] Store the aliquots at -20°C or -80°C for long-term stability.[13][14]
Q4: What is a typical working concentration for this compound?
The optimal working concentration of this compound is highly dependent on the bacterial species and strain being tested. It is crucial to determine the Minimum Inhibitory Concentration (MIC) for your specific experimental conditions. However, literature reports can provide a starting range for optimization.
Troubleshooting Guide
Issue 1: No inhibition of bacterial growth observed.
-
Possible Cause 1: Incorrect this compound Concentration. The concentration used may be too low for the target bacterium.
-
Solution: Determine the MIC of this compound for your specific bacterial strain using a broth microdilution or agar dilution method. See the detailed protocol below.
-
-
Possible Cause 2: Inactive this compound. The antibiotic may have degraded.
-
Solution: Prepare a fresh stock solution of this compound. Ensure proper storage of the stock solution in aliquots at -20°C or -80°C to prevent degradation from multiple freeze-thaw cycles.[13]
-
-
Possible Cause 3: Bacterial Resistance. The target bacterium may be intrinsically resistant to this compound.
-
Solution: Verify the susceptibility of your bacterial strain to this compound by consulting literature or performing initial screening with a wide range of concentrations. For some Gram-negative bacteria, consider testing under iron-limiting conditions, as this has been shown to increase susceptibility.[8][9]
-
Issue 2: Precipitation of this compound in culture medium.
-
Possible Cause: Poor Solubility. this compound has low solubility in aqueous solutions.[3][10] Adding a high concentration of a DMSO stock directly to the aqueous culture medium can cause it to precipitate.
-
Solution: When preparing your working concentrations, ensure that the final concentration of DMSO in the culture medium is low (typically ≤1%) to maintain bacterial viability and prevent precipitation. Prepare intermediate dilutions of your this compound stock in the culture medium to ensure it is fully dissolved before adding it to your experimental setup.
-
Issue 3: Inconsistent or non-reproducible results.
-
Possible Cause 1: Inaccurate Serial Dilutions. Errors in preparing the serial dilutions of this compound can lead to inconsistent MIC values.
-
Solution: Use calibrated pipettes and ensure thorough mixing at each dilution step. Prepare fresh dilutions for each experiment.
-
-
Possible Cause 2: Variation in Bacterial Inoculum. The density of the bacterial culture used for inoculation can affect the outcome of the inhibition assay.
-
Solution: Standardize the bacterial inoculum by adjusting the optical density (OD) of the culture to a consistent value (e.g., OD600 of 0.5) before adding it to the assay.[15]
-
Data Presentation
Table 1: Reported Minimum Inhibitory Concentrations (MIC) of this compound for Various Bacteria
| Bacterial Species | Strain | MIC (µg/mL) | MIC (µM) | Reference |
| Neisseria gonorrhoeae | T9 | < 1 | 0.54 | [6][16] |
| Mycobacterium abscessus | CIP 104536 (S-type) | - | 1.0 | [17] |
| Mycobacterium abscessus | CIP 104536 (R-type) | - | 1.0 | [17] |
| Mycobacterium abscessus | Clinical Isolates | - | 0.7 - 2.7 | [17] |
| Pseudomonas aeruginosa | Clinical Isolates | 8.3 (in combination with DSX) | 5 (in combination with DSX) | [8] |
Note: The efficacy of this compound can be influenced by the specific strain, growth medium, and experimental conditions.
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a bacterium.[15][18][19][20]
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Appropriate sterile broth medium
-
This compound stock solution (in DMSO)
-
Spectrophotometer
Procedure:
-
Prepare Bacterial Inoculum:
-
Grow the bacterial strain in the appropriate broth medium to the mid-logarithmic phase.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL. This can be verified by measuring the optical density at 600 nm (OD600).
-
Dilute the adjusted bacterial suspension to the final desired inoculum density (typically 5 x 10^5 CFU/mL) in the appropriate broth.
-
-
Prepare this compound Dilutions:
-
Perform a serial two-fold dilution of the this compound stock solution in the broth medium directly in the 96-well plate.
-
For example, add 100 µL of broth to wells 2 through 12. Add 200 µL of the starting this compound concentration to well 1. Transfer 100 µL from well 1 to well 2, mix well, and continue this serial transfer to well 11. Discard 100 µL from well 11. Well 12 will serve as a growth control (no antibiotic).
-
-
Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well (wells 1-12), bringing the final volume to 200 µL.
-
-
Controls:
-
Growth Control: A well containing bacteria and broth but no this compound.
-
Sterility Control: A well containing only broth to check for contamination.
-
-
Incubation:
-
Incubate the microtiter plate at the optimal temperature and for the appropriate duration for the specific bacterium (e.g., 37°C for 18-24 hours).
-
-
Determine MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the OD600 of each well using a plate reader. The MIC90 is defined as the lowest concentration that inhibits at least 90% of the bacterial growth compared to the growth control.[21]
-
Visualizations
Caption: Mechanism of this compound action on the bacterial ribosome.
Caption: Experimental workflow for MIC determination.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. The bacterial thiopeptide this compound. An update of its mode of action, pharmacological properties and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an inhibitor of 5OS ribosome subunit function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Antibiotic stocks and working concentrations - ActinoBase [actinobase.org]
- 12. newdruginfo.com [newdruginfo.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. selleckchem.com [selleckchem.com]
- 15. m.youtube.com [m.youtube.com]
- 16. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances | Springer Nature Experiments [experiments.springernature.com]
- 19. researchgate.net [researchgate.net]
- 20. semanticscholar.org [semanticscholar.org]
- 21. Frontiers | Development of a high-throughput minimum inhibitory concentration (HT-MIC) testing workflow [frontiersin.org]
Dealing with Thiostrepton precipitation in stock solutions
This guide provides troubleshooting advice and frequently asked questions regarding the preparation and handling of thiostrepton stock solutions to prevent precipitation and ensure experimental success.
Troubleshooting Guide: Dealing with this compound Precipitation
Q1: My this compound stock solution has precipitated. What should I do?
A1: Precipitation of this compound from a stock solution, particularly in aqueous-based buffers, is a common issue due to its low aqueous solubility.[1][2] Here are steps to address this:
-
Re-dissolving: Gentle warming of the solution in a water bath (not exceeding 37°C) and vortexing may help redissolve the precipitate. If using an organic solvent like DMSO, ensure the solution is clear before use.
-
Sonication: In some cases, brief sonication can aid in the dissolution of precipitated particles.[3]
-
Filtration: If the precipitate does not redissolve, it is recommended to filter the solution through a 0.22 µm syringe filter to remove the undissolved particles before use. However, this will reduce the actual concentration of this compound in your solution.
-
Prepare Fresh: The most reliable solution is to prepare a fresh stock solution, ensuring proper solvent choice and handling as outlined below.
Q2: How can I prevent my this compound stock solution from precipitating?
A2: Proactive measures during preparation and storage are crucial to prevent precipitation:
-
Solvent Choice: this compound is practically insoluble in water and lower alcohols.[4] For stock solutions, use organic solvents such as Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF).[1][4][5]
-
Use Fresh, Anhydrous Solvents: Moisture can reduce the solubility of this compound in DMSO.[6] Use fresh, high-quality, anhydrous DMSO for preparing your stock solution.
-
Proper Dilution Technique: When preparing working solutions in aqueous buffers (e.g., PBS), first dissolve the this compound in a small amount of DMSO or DMF and then dilute this stock solution with the aqueous buffer.[1] Rapidly adding the organic stock to the aqueous buffer while vortexing can help prevent immediate precipitation.
-
Avoid Over-concentration: Do not exceed the recommended solubility limits (see table below). Preparing highly concentrated stock solutions increases the risk of precipitation upon storage or dilution.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[3][6][7] Aqueous working solutions are not recommended for storage for more than one day.[1]
Experimental Protocols & Data
Quantitative Solubility of this compound
| Solvent | Solubility | Reference |
| Dimethyl Sulfoxide (DMSO) | ~2 mg/mL to 100 mg/mL | [1][6] |
| Dimethylformamide (DMF) | ~25 mg/mL | [1][8] |
| 1:1 DMF:PBS (pH 7.2) | ~0.5 mg/mL | [1] |
| Acetic Acid | 25 mg/mL (clear to hazy) | |
| Chloroform | Soluble | [4][5] |
| Water | Insoluble | [6] |
| Ethanol | Insoluble | [6] |
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound powder (MW: 1664.9 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 1.665 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C for up to 6 months or at -80°C for up to one year.[3][7]
-
Visualizing Experimental Workflows and Signaling Pathways
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound - CAS 1393-48-2 - Calbiochem | 598226 [merckmillipore.com]
- 8. glpbio.com [glpbio.com]
Thiostrepton Technical Support Center: Experimental Best Practices and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effective use of Thiostrepton in experimental settings. Particular focus is placed on preventing its degradation and navigating challenges related to its physicochemical properties.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for preparing this compound stock solutions?
A1: Due to its poor aqueous solubility, this compound should first be dissolved in an organic solvent. Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are commonly used. For instance, a stock solution can be prepared by dissolving this compound in DMSO to a concentration of 10 mM.[1] It is crucial to ensure complete dissolution, which may be aided by gentle vortexing.
Q2: How should this compound stock solutions be stored to minimize degradation?
A2: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or -80°C in tightly sealed vials to protect from moisture. Under these conditions, the powdered form can be stable for at least a year, and stock solutions in DMSO can be stored for several months.
Q3: For how long are aqueous dilutions of this compound stable?
A3: Aqueous dilutions of this compound are not recommended for long-term storage due to its propensity to precipitate and degrade. It is best practice to prepare fresh aqueous working solutions from the frozen stock immediately before each experiment. Any unused aqueous solution should be discarded and not stored for more than a day.
Q4: Is this compound sensitive to light?
A4: While specific photodegradation kinetics for this compound are not well-documented, as a general precaution for complex organic molecules, it is advisable to protect it from prolonged exposure to direct light. Stock solutions should be stored in amber vials or tubes wrapped in foil.
Q5: At what pH is this compound most stable?
Troubleshooting Guide
Issue 1: Precipitate forms in the cell culture medium after adding this compound.
-
Question: I diluted my this compound stock in cell culture medium, and now I see a precipitate. What should I do?
-
Answer: This is a common issue due to this compound's low aqueous solubility.
-
Immediate Action: Do not use the medium with the precipitate for your experiment, as the actual concentration of soluble this compound will be unknown.
-
Preventative Measures:
-
Lower the Final Concentration: You may be exceeding the solubility limit of this compound in your medium. Try using a lower final concentration if your experimental design allows.
-
Increase the Serum Concentration: If your cell culture medium contains fetal bovine serum (FBS), the proteins in the serum can help to keep hydrophobic compounds like this compound in solution. If possible, without affecting your experimental outcomes, consider if a higher percentage of FBS is permissible.
-
Serial Dilution: Instead of a single large dilution, perform serial dilutions of your stock solution in the medium. This can sometimes help to prevent immediate precipitation.
-
Quick Addition and Mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and even dispersion.
-
-
Issue 2: Inconsistent or no observable effect of this compound in my assay.
-
Question: I'm not seeing the expected biological effect of this compound in my experiment. Could it have degraded?
-
Answer: While degradation is a possibility, inconsistent results are often linked to its solubility and handling.
-
Check Your Stock Solution:
-
Has the stock solution been subjected to multiple freeze-thaw cycles? This can lead to degradation. Always use fresh aliquots.
-
How old is the stock solution? Even when stored correctly, long-term storage can lead to a decrease in potency.
-
-
Review Your Dilution Procedure:
-
Are you preparing fresh dilutions for each experiment? Storing aqueous dilutions, even for a short period, can lead to precipitation and a decrease in the effective concentration.
-
Ensure that the stock solution is fully thawed and vortexed gently before making dilutions to ensure homogeneity.
-
-
Consider the Possibility of Adsorption: this compound, being hydrophobic, may adsorb to plastic surfaces. When preparing very dilute solutions, this can significantly reduce the actual concentration. Using low-adhesion microplates and tubes can help mitigate this.
-
Quantitative Data on this compound Stability
Comprehensive quantitative data on the degradation kinetics of this compound under various experimental conditions (pH, temperature, light) is not extensively available in the peer-reviewed literature. Thiopeptide antibiotics are known to be sensitive to hydrolysis and oxidation, and their stability is highly dependent on the specific conditions of the solvent, buffer components, and storage.
Researchers are strongly encouraged to perform their own stability assessments for their specific experimental setup, especially for long-term experiments. A stability-indicating HPLC method can be used to quantify the amount of intact this compound over time under different stress conditions.
Table 1: General Stability Profile of this compound
| Condition | Solvent/Matrix | Stability Recommendation |
| Storage (Powder) | Solid | Stable for ≥ 1 year at -20°C. |
| Storage (Stock Solution) | DMSO or DMF | Stable for several months at -20°C or -80°C when aliquoted. |
| Aqueous Dilution | Cell Culture Media | Unstable. Prepare fresh for each experiment and use immediately. |
| pH | Aqueous Buffers | Prone to precipitation and potential degradation at acidic or basic pH. |
| Light Exposure | All forms | Protect from light as a general precaution. |
Experimental Protocols
Protocol: Cell Viability (MTT) Assay to Determine the Cytotoxicity of this compound
This protocol outlines the steps to assess the effect of this compound on the viability of a cancer cell line (e.g., breast cancer cells) using an MTT assay.
Materials:
-
This compound powder
-
DMSO
-
Adherent cancer cell line (e.g., MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well flat-bottom cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.
-
-
Preparation of this compound Working Solutions:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, perform serial dilutions of the this compound stock solution in complete cell culture medium to achieve final desired concentrations (e.g., a range from 0.1 µM to 100 µM). Prepare a vehicle control using the same final concentration of DMSO as in the highest this compound concentration.
-
-
Treatment of Cells:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound working solutions or the vehicle control to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
After the incubation, carefully remove the medium containing MTT.
-
Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete dissolution.
-
-
Data Acquisition:
-
Read the absorbance of the plate at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability for each treatment by normalizing the absorbance values to the vehicle control (100% viability).
-
Plot the percentage of cell viability against the this compound concentration to generate a dose-response curve and determine the IC₅₀ value.
-
Visualizations
Signaling Pathway of FOXM1 Inhibition by this compound
Caption: Inhibition of FOXM1 by this compound blocks its autoregulation and the transcription of target genes, leading to cell cycle arrest and apoptosis.
Experimental Workflow for Using this compound
Caption: A logical workflow for preparing and using this compound in experiments, including a checkpoint for troubleshooting common issues.
References
Technical Support Center: Adjusting Thiostrepton Dosage for Different Cancer Cell Lines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Thiostrepton dosage for various cancer cell lines during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cancer cells?
A1: this compound is a natural thiazole antibiotic that has demonstrated potent anti-cancer properties.[1] Its primary mechanisms of action include the inhibition of the oncogenic transcription factor Forkhead Box M1 (FOXM1) and the inhibition of proteasome activity.[2][3] By downregulating FOXM1, this compound can induce cell cycle arrest and apoptosis (programmed cell death) in cancer cells.[4][5] Its role as a proteasome inhibitor leads to the accumulation of protein aggregates, triggering a heat shock response and apoptosis.[6][7] More recent studies have also implicated its role in suppressing the PI3K-AKT signaling pathway.[8]
Q2: Why do different cancer cell lines exhibit varying sensitivity to this compound?
A2: The sensitivity of cancer cell lines to this compound can vary significantly due to several factors:
-
Expression levels of FOXM1: Cancer cells with elevated expression or activity of FOXM1 are often more sensitive to this compound's inhibitory effects.[2][4]
-
Proteasome dependency: Cells that are highly dependent on the proteasome for survival are more susceptible to proteasome inhibitors like this compound.[7]
-
Genetic background: Differences in the genetic makeup of cell lines, such as the status of tumor suppressor genes (e.g., p53) and oncogenes, can influence their response to the drug.
-
Metabolic rate and drug efflux: The rate at which a cell metabolizes or pumps out the drug can affect the intracellular concentration of this compound and thus its efficacy.
Q3: I am not observing any significant cytotoxicity in my cancer cell line after this compound treatment. What should I do?
A3: If you are not observing the expected cytotoxic effects, consider the following troubleshooting steps:
-
Verify Drug Concentration and Purity: Ensure the this compound solution was prepared correctly and that the compound is of high purity.
-
Increase Dosage Range: The initial concentration range may be too low for your specific cell line. It is advisable to perform a preliminary experiment with a wide range of concentrations (e.g., 1 nM to 100 µM) using 10-fold dilutions to determine an approximate effective range.[9]
-
Extend Incubation Time: The cytotoxic effects of this compound are time-dependent.[4] Consider extending the treatment duration (e.g., from 24h to 48h or 72h) as some cell lines may require longer exposure to induce apoptosis.[10]
-
Check Cell Seeding Density: The optimal cell density is crucial for reproducible results. Too high or too low of a cell count can affect drug response.[11]
-
Assess Solvent Toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not toxic to the cells.
Q4: My calculated IC50 values for the same cell line vary between experiments. What could be the cause?
A4: Variations in IC50 values are a common issue in cell-based assays.[12] Potential causes include:
-
Inconsistent Cell Culture Conditions: Differences in passage number, cell confluence at the time of treatment, and media composition can alter cellular response.
-
Variations in Experimental Protocol: Minor deviations in incubation times, reagent concentrations, or measurement techniques can lead to different results.[11]
-
Assay Method: Different cytotoxicity assays (e.g., MTT, SRB, real-time cell monitoring) can yield different IC50 values as they measure different biological endpoints.[13]
-
Data Analysis: The method used to calculate the IC50 from the dose-response curve can also introduce variability.[12] It is important to use a consistent data analysis method across all experiments.
Troubleshooting Guide
This guide provides a structured approach to common problems encountered when determining the optimal dosage of this compound.
Problem 1: High variability in results between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects on the plate, or pipetting errors.
-
Solution: Ensure a homogenous single-cell suspension before plating. Randomize the layout of treatments on the plate to minimize edge effects. Use calibrated pipettes and consider automating liquid handling steps.[11]
Problem 2: No dose-response curve is generated (i.e., cell viability is either 100% or 0% across all concentrations).
-
Possible Cause: The concentration range is too narrow and completely misses the dynamic range of the drug for that cell line.
-
Solution: Perform a wider dose-ranging study. Start with a broad range of concentrations with logarithmic spacing (e.g., 0.01, 0.1, 1, 10, 100 µM) to identify the approximate IC50 value before narrowing the concentration range for a more precise measurement.[14]
Problem 3: The untransformed (non-cancerous) control cell line shows high toxicity.
-
Possible Cause: While this compound has shown selectivity for cancer cells, at high concentrations it can also affect non-malignant cells.[4][15]
-
Solution: Compare the IC50 values between the cancer cell line and the non-cancerous control. A therapeutic window is indicated if the IC50 for the cancer cell line is significantly lower than for the control line. The goal is to find a concentration that is cytotoxic to cancer cells with minimal effect on normal cells.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for this compound can vary significantly among different cancer cell lines.
| Cell Line | Cancer Type | Reported IC50 (approx.) | Reference |
| MDA-MB-231 | Triple-Negative Breast Cancer | ~2-5 µM | [4], |
| MCF-7 | Breast Adenocarcinoma | ~0.5-5 µM | [2],[10] |
| HepG2 | Hepatocellular Carcinoma | ~5-10 µM | [16] |
| A4573 | Ewing's Sarcoma | < 5 µM | [2] |
| SK-ES-1 | Ewing's Sarcoma | < 5 µM | [2] |
| TC-71 | Ewing's Sarcoma | < 5 µM | [2] |
| RH30 | Rhabdomyosarcoma | 4.986–9.764 μmol/L | ,[8] |
| RD | Rhabdomyosarcoma | 4.986–9.764 μmol/L | [17],[8] |
Note: The IC50 values are approximate and can vary based on experimental conditions such as incubation time and the specific assay used.
Experimental Protocols
Protocol: Determining IC50 using MTT Assay
This protocol outlines the steps for a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound.
Materials:
-
Cancer cell line of interest
-
Complete growth medium
-
This compound
-
DMSO (for dissolving this compound)
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: a. Harvest and count cells that are in the logarithmic growth phase. b. Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). c. Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow cells to attach.
-
Drug Treatment: a. Prepare a stock solution of this compound in DMSO. b. Perform serial dilutions of this compound in complete medium to achieve the desired final concentrations. Remember to prepare a vehicle control (medium with the same percentage of DMSO as the highest drug concentration). c. After 24 hours of cell attachment, carefully remove the medium and add 100 µL of the medium containing the different concentrations of this compound (or vehicle control) to the respective wells.
-
Incubation: a. Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. After the incubation period, add 10 µL of MTT solution to each well. b. Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible. c. Carefully remove the medium containing MTT. d. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. e. Gently shake the plate for 10-15 minutes to ensure complete dissolution.
-
Data Acquisition: a. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: a. Calculate the percentage of cell viability for each concentration relative to the vehicle control. b. Plot the cell viability against the logarithm of the this compound concentration to generate a dose-response curve. c. Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability.
Visualizations
Caption: this compound's multi-target mechanism of action in cancer cells.
Caption: Experimental workflow for determining this compound dosage.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. This compound, proteasome inhibitors and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound, a natural compound that triggers heat shock response and apoptosis in human cancer cells: a proteomics investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound interacts covalently with Rpt subunits of the 19S proteasome and proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. This compound Suppresses the Progression of Rhabdomyosarcoma by Inhibiting the PI3K‐AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Measuring Cancer Drug Sensitivity and Resistance in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sorger.med.harvard.edu [sorger.med.harvard.edu]
- 15. dergipark.org.tr [dergipark.org.tr]
- 16. Micelle-encapsulated this compound as an effective nanomedicine for inhibiting tumor growth and for suppressing FOXM1 in human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 17. news-medical.net [news-medical.net]
Technical Support Center: Potentiating Thiostrepton Activity with Iron Chelators
This technical support center provides troubleshooting guidance and frequently asked questions for researchers investigating the potentiation of thiostrepton's antibacterial activity through the use of iron chelators.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the potentiation of this compound activity by iron chelators against Gram-negative bacteria like Pseudomonas aeruginosa and Acinetobacter baumannii?
A1: The potentiation of this compound (TS) activity by iron chelators is primarily due to an indirect uptake mechanism. Gram-negative bacteria, under iron-limiting conditions induced by chelators, upregulate the expression of siderophore receptors, such as the pyoverdine receptors FpvA and FpvB, to scavenge for iron.[1][2][3] this compound fortuitously hijacks these upregulated receptors to gain entry across the outer membrane into the periplasm, where it can then reach its ribosomal target.[1][2][3]
Q2: Which iron chelators have been shown to be effective in potentiating this compound activity?
A2: Several iron chelators have demonstrated a synergistic effect with this compound. These include the FDA-approved drugs deferasirox (DSX) and deferiprone (DFP), as well as other compounds like doxycycline (DOXY), ciclopirox olamine (CO), tropolone (TRO), and clioquinol (CLI).[2][4][5] Gallium nitrate (GN), an iron analogue, has also shown synergistic activity.[5]
Q3: What is the primary antibacterial action of this compound once inside the bacterial cell?
A3: this compound is a thiopeptide antibiotic that inhibits protein synthesis. It binds to the 23S rRNA of the 50S ribosomal subunit, which prevents the stable binding of elongation factors EF-G and EF-Tu, thereby halting peptide elongation.[6]
Q4: Is the combination of this compound and an iron chelator typically bactericidal or bacteriostatic?
A4: While this compound and the individual iron chelators are often bacteriostatic on their own against the tested Gram-negative bacteria, their combination has been shown to be bactericidal.[5]
Q5: What is the Fractional Inhibitory Concentration Index (FICI) and how is it used to determine synergy?
A5: The Fractional Inhibitory Concentration Index (FICI) is a quantitative measure of the interaction between two antimicrobial agents. It is calculated using the Minimum Inhibitory Concentrations (MICs) of the drugs alone and in combination. The formula is:
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
The interaction is interpreted as follows:
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| This compound precipitates in aqueous media. | This compound has poor aqueous solubility. | Prepare a stock solution in an organic solvent like DMSO or dimethylformamide (DMF) at a high concentration (e.g., 10-100 mg/mL).[6][9] For the experiment, dilute the stock solution in the appropriate culture medium. Ensure the final concentration of the solvent is not toxic to the bacteria. It is recommended not to store the aqueous solution for more than a day.[9] |
| Inconsistent or non-reproducible MIC/FICI values. | - Inaccurate serial dilutions.- Variation in inoculum density.- Edge effects in microtiter plates.- Instability of compounds in the media. | - Use calibrated pipettes and perform dilutions carefully.- Standardize the bacterial inoculum to a 0.5 McFarland standard.- Avoid using the outermost wells of the microtiter plate or fill them with sterile media to maintain humidity.- Prepare fresh solutions for each experiment. |
| No observed synergy between this compound and the iron chelator. | - The bacterial strain may lack the specific uptake receptors.- The chosen iron chelator is not effective for the target bacterium.- The growth medium has a high iron content, counteracting the effect of the chelator. | - Confirm the presence of pyoverdine receptors or other relevant siderophore uptake systems in your strain.- Test a panel of different iron chelators.- Use an iron-deficient medium for your experiments to enhance the effect of the chelator. |
| High background absorbance in MIC assays. | - Precipitation of the compounds.- The iron chelator itself is colored. | - Visually inspect the wells for precipitation.- Run a control plate with the compounds in sterile media (no bacteria) and subtract the background absorbance from the experimental plate readings. |
| Antagonistic effect observed (FICI > 4.0). | Some drug combinations can be antagonistic. For example, gallium nitrate can be antagonistic with other iron chelators. | Carefully review the literature for known antagonisms. If unexpected, repeat the experiment to confirm the result. Consider the potential mechanisms of antagonism. |
Data Presentation
Table 1: Synergistic Activity of this compound (TS) and Iron Chelators against P. aeruginosa
| Compound Combination | MIC of TS Alone (µg/mL) | MIC of Chelator Alone (µg/mL) | MIC of TS in Combination (µg/mL) | MIC of Chelator in Combination (µg/mL) | FICI | Interaction |
| TS + Deferasirox (DSX) | >64 | >256 | 8 | 32 | ≤ 0.25 | Synergy |
| TS + Doxycycline (DOXY) | >64 | 8 | 4 | 2 | ≤ 0.31 | Synergy |
| TS + Ciclopirox Olamine (CO) | >64 | 16 | 4 | 4 | ≤ 0.31 | Synergy |
| TS + Tropolone (TRO) | >64 | 32 | 8 | 4 | ≤ 0.25 | Synergy |
| TS + Clioquinol (CLI) | >64 | 8 | 2 | 2 | ≤ 0.28 | Synergy |
| Note: Data is representative and compiled from findings reported in scientific literature.[4][10] Exact values can vary based on the bacterial strain and experimental conditions. |
Table 2: Activity of Triple Combinations against Resistant P. aeruginosa and A. baumannii Isolates
| Combination | Concentration | % of Resistant P. aeruginosa Inhibited | % of Resistant A. baumannii Inhibited |
| TS + DSX | 8.3 µg/mL + 32 µg/mL | 80% | 75% |
| TS + DSX + DOXY | 8.3 µg/mL + 32 µg/mL + 1 µg/mL | 95% | 100% |
| TS + DSX + CO | 8.3 µg/mL + 32 µg/mL + 2 µg/mL | 90% | 100% |
| TS + DSX + CLI | 8.3 µg/mL + 32 µg/mL + 1 µg/mL | 90% | 100% |
| Data adapted from studies on clinical isolates resistant to the TS + DSX combination.[4] |
Experimental Protocols
1. Checkerboard Broth Microdilution Assay
This method is used to determine the synergistic interaction between two antimicrobial agents.
-
Materials: 96-well microtiter plates, this compound, iron chelator, appropriate iron-deficient broth medium (e.g., cation-adjusted Mueller-Hinton broth), bacterial culture, spectrophotometer.
-
Procedure:
-
Prepare stock solutions of this compound and the iron chelator at concentrations significantly higher than their expected MICs.
-
In a 96-well plate, serially dilute the iron chelator along the x-axis (e.g., columns 1-10) and this compound along the y-axis (e.g., rows A-G).
-
Column 11 should contain serial dilutions of this compound alone, and row H should contain serial dilutions of the iron chelator alone. The well H12 serves as a growth control (no drugs).
-
Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity, then dilute it to the final desired concentration in the test medium (e.g., 5 x 10^5 CFU/mL).
-
Inoculate each well with the bacterial suspension.
-
Incubate the plate at the optimal temperature for the bacterium (e.g., 37°C) for 18-24 hours.
-
Determine the MIC for each drug alone and for each combination by identifying the lowest concentration that inhibits visible bacterial growth.
-
Calculate the FICI for each well showing no growth to determine the nature of the interaction.[8][11]
-
2. Time-Kill Assay
This assay provides a dynamic picture of the antimicrobial interaction over time.
-
Materials: Bacterial culture, this compound, iron chelator, appropriate broth medium, sterile tubes, plating supplies (agar plates, spreader).
-
Procedure:
-
Prepare tubes with broth containing: a) no drug (growth control), b) this compound at a sub-MIC concentration, c) the iron chelator at a sub-MIC concentration, and d) a combination of both agents at the same sub-MIC concentrations.
-
Inoculate all tubes with a standardized bacterial suspension (e.g., 5 x 10^5 CFU/mL).
-
Incubate the tubes with shaking at the appropriate temperature.
-
At various time points (e.g., 0, 2, 4, 8, 24 hours), draw an aliquot from each tube, perform serial dilutions, and plate onto agar plates to determine the viable bacterial count (CFU/mL).
-
Plot the log10 CFU/mL versus time for each condition. Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared to the most active single agent.
-
Mandatory Visualizations
Caption: Mechanism of this compound potentiation by iron chelators.
Caption: Workflow for the checkerboard synergy assay.
References
- 1. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Forging New Antibiotic Combinations under Iron-Limiting Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Forging New Antibiotic Combinations under Iron-Limiting Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. In vitro Activity of Different Antibacterial Agents in Combination with Each Other against Multidrug-resistant Acinetobacter baumannii - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. journals.asm.org [journals.asm.org]
- 11. Antimicrobial synergy testing by inkjet printer-assisted automated checkerboard array and manual time-kill methods - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Replicating Thiostrepton Kinetic Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in accurately replicating kinetic experiments with the antibiotic Thiostrepton.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound that is relevant to kinetic studies?
A1: this compound is a thiopeptide antibiotic that inhibits prokaryotic protein synthesis.[1][2][3] It primarily functions by binding to the 23S rRNA in the 50S ribosomal subunit, within the GTPase-associated center.[1][4] This interaction interferes with the function of elongation factors, particularly EF-G and EF4, by affecting their binding to the ribosome and subsequent GTP hydrolysis.[1][2][3] Kinetic experiments often focus on measuring the impact of this compound on these processes.
Q2: What are the key kinetic assays used to study this compound's activity?
A2: The most common kinetic assays are:
-
GTP Hydrolysis Assays: These experiments measure the rate of GTP hydrolysis by elongation factors (like EF-G) in the presence and absence of this compound.[1][2][3] A reduction in the rate of GTP hydrolysis indicates inhibition by the antibiotic.
-
Ribosome Binding Assays: These assays determine the ability of elongation factors to bind to the 70S ribosome.[1][2][3] Techniques like gel filtration can be used to assess the stable binding of factors to the ribosome.[1]
-
Stopped-flow Kinetic Analysis: This technique allows for the measurement of rapid, pre-steady-state kinetics of EF-G binding to the ribosome and single-round GTP hydrolysis.[5]
Q3: What is the significance of this compound's low aqueous solubility in experimental design?
A3: this compound has poor aqueous solubility, which is a critical factor to consider.[1] This can lead to inaccurate concentrations in your assay and irreproducible results. It is often necessary to dissolve this compound in a solvent like dimethyl sulfoxide (DMSO) before diluting it into the aqueous reaction buffer.[1][6] The final concentration of the solvent should be kept low and consistent across all experiments, including controls, to avoid artifacts.[1]
Q4: What is the debate surrounding this compound's precise inhibitory mechanism on EF-G?
A4: There has been a scientific debate on the exact step of EF-G function that this compound inhibits. The "classical" model suggested that this compound prevents the stable binding of EF-G to the ribosome.[1] However, rapid kinetic experiments have indicated that this compound may allow the initial binding of EF-G and one round of GTP hydrolysis, but inhibits subsequent steps like the release of inorganic phosphate (Pi) and the turnover of EF-G.[1][5] More recent studies using techniques like gel filtration support the model that this compound abrogates the stable binding of EF-G to the 70S ribosome.[1][2][3]
Troubleshooting Guides
Problem 1: Inconsistent or no inhibition of GTPase activity by this compound.
| Possible Cause | Troubleshooting Step |
| This compound Precipitation: Due to its low solubility, this compound may have precipitated out of solution, leading to a lower effective concentration. | 1. Visually inspect your this compound stock and working solutions for any precipitate. 2. Ensure this compound is fully dissolved in a suitable solvent (e.g., DMSO) before adding it to the aqueous buffer.[1] 3. Consider preparing fresh this compound solutions for each experiment. |
| Inaccurate this compound Concentration: The actual concentration of the active compound might be lower than expected. | 1. Verify the purity and concentration of your this compound stock. 2. Use a spectrophotometer to measure the concentration if a known extinction coefficient is available. |
| Inactive Ribosomes or Elongation Factors: The biological components of your assay may not be active. | 1. Test the activity of your 70S ribosomes and EF-G separately using a known positive control. 2. Ensure proper storage and handling of all biological reagents to maintain their activity. |
| Suboptimal Assay Conditions: The buffer composition, pH, or temperature may not be optimal for this compound's inhibitory activity. | 1. Review the literature for established assay conditions for this compound kinetic studies.[1] 2. Ensure that the final DMSO concentration is consistent across all samples and does not exceed a level that affects the assay (typically ≤2%).[1] |
Problem 2: High background signal in the GTP hydrolysis assay.
| Possible Cause | Troubleshooting Step |
| Contamination of Reagents: Reagents may be contaminated with GTPases or inorganic phosphate. | 1. Use high-purity reagents, including GTP. 2. Prepare fresh buffers with nuclease-free water. |
| Intrinsic GTPase Activity of Ribosomes or EF-G: The factors themselves may have some inherent GTPase activity in the absence of the other. | 1. Run control reactions with ribosomes alone and EF-G alone to quantify this background activity.[1] 2. Subtract the background rates from your experimental data. |
| Non-enzymatic GTP Hydrolysis: GTP can hydrolyze spontaneously, especially at elevated temperatures or non-neutral pH. | 1. Include a "no enzyme" control to measure the rate of non-enzymatic hydrolysis. 2. Ensure the assay is performed at the recommended temperature and pH. |
Problem 3: Difficulty in observing stable EF-G binding to the ribosome in the presence of this compound.
| Possible Cause | Troubleshooting Step |
| Inappropriate Binding Assay Technique: The chosen method may not be suitable for detecting the interaction. | 1. Techniques like gel filtration are reported to be effective for observing stable complex formation, as they can minimize the dissociation of weakly bound factors that might occur during ultracentrifugation.[1] |
| Use of Hydrolyzable GTP: If GTP is used, EF-G will hydrolyze it and dissociate from the ribosome, making it difficult to capture the bound state. | 1. Use a non-hydrolyzable GTP analog, such as GDPNP, to lock EF-G in a ribosome-bound state.[1] |
| Insufficient Incubation Time: The binding equilibrium may not have been reached. | 1. Optimize the incubation time for EF-G and the ribosome before analysis. |
Experimental Protocols
1. Ribosome-Dependent GTP Hydrolysis Assay (Multiple Turnover)
This protocol is adapted from studies investigating the effect of this compound on EF-G GTPase activity.[1]
-
Reagents:
-
Purified 70S ribosomes
-
Purified EF-G
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 70 mM NH4Cl, 30 mM KCl, 7 mM MgCl2)
-
[γ-³²P]GTP
-
Quenching solution (e.g., 5% w/v activated charcoal in 50 mM NaH₂PO₄)
-
-
Procedure:
-
Prepare reaction mixtures in the assay buffer containing 0.2 µM 70S ribosomes.
-
Add this compound to the desired final concentration (e.g., 10 µM) or an equivalent volume of DMSO for the control. Pre-incubate the ribosomes and this compound at 37°C for 10 minutes.[1]
-
Initiate the reaction by adding EF-G (to a final concentration of 0.5 µM) and [γ-³²P]GTP (to a final concentration of 10 µM).
-
Incubate the reaction at 37°C.
-
At various time points, take aliquots of the reaction mixture and add them to the quenching solution to stop the reaction.
-
Pellet the charcoal by centrifugation to remove the unhydrolyzed [γ-³²P]GTP.
-
Measure the amount of hydrolyzed ³²Pi in the supernatant using scintillation counting.
-
Plot the amount of ³²Pi released over time to determine the reaction rate.
-
2. Stable Ribosome Binding Assay (Gel Filtration)
This protocol is designed to assess the stable binding of EF-G to the 70S ribosome.[1]
-
Reagents:
-
Purified 70S ribosomes
-
Purified EF-G
-
This compound stock solution
-
Binding Buffer (similar to the assay buffer for GTP hydrolysis)
-
GDPNP (a non-hydrolyzable GTP analog)
-
Gel filtration column (e.g., Sephacryl S-300) equilibrated with the binding buffer.
-
-
Procedure:
-
Prepare reaction mixtures containing 70S ribosomes and EF-G in the binding buffer.
-
Add GDPNP to a final concentration that promotes stable binding.
-
In the experimental sample, add this compound to the desired final concentration. In the control, add an equivalent volume of the solvent.
-
Incubate the mixtures to allow for complex formation.
-
Load the reaction mixtures onto the pre-equilibrated gel filtration column.
-
Elute the column with the binding buffer and collect fractions.
-
Analyze the fractions using SDS-PAGE and Coomassie staining or Western blotting to detect the presence of 70S ribosomal proteins and EF-G. The co-elution of EF-G with the 70S ribosomes indicates stable binding.
-
Quantitative Data Summary
| Parameter | Value | Experimental Context | Reference |
| This compound IC₅₀ (EF-G) | ~0.15 µM | Inhibition of ribosome-dependent GTP hydrolysis. This value was equivalent to the 70S ribosome concentration used in the assay. | [1][2][3] |
| This compound IC₅₀ (EF4) | ~0.15 µM | Inhibition of ribosome-dependent GTP hydrolysis. This value was equivalent to the 70S ribosome concentration used in the assay. | [1][2][3] |
| This compound Concentration | 10 µM | A commonly used concentration in time-course GTP hydrolysis assays to achieve strong inhibition. | [1] |
| Ribosome Concentration | 0.15 - 0.2 µM | Typical concentration used in GTPase and binding assays. | [1] |
| EF-G Concentration | 0.5 µM | A typical concentration used in GTPase assays. | [1] |
| GTP Concentration | 10 µM | A standard concentration for in vitro GTPase reactions. | [1] |
| DMSO Concentration | 2% (v/v) | The solvent concentration used for this compound in some studies. | [1] |
Visualizations
Caption: Workflow for a ribosome-dependent GTP hydrolysis assay to test this compound inhibition.
Caption: this compound's inhibitory action on the EF-G-mediated steps of protein synthesis.
References
- 1. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound Inhibits Stable 70S Ribosome Binding and Ribosome-Depende" by P. Clint Spiegel, Justin D. Walter et al. [cedar.wwu.edu]
- 4. selleckchem.com [selleckchem.com]
- 5. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis and Evaluation of Thiostrepton Analogs
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working on the synthesis of Thiostrepton analogs with improved medicinal properties.
Frequently Asked Questions (FAQs)
Q1: My synthesized this compound analog has poor aqueous solubility. What strategies can I employ to improve it?
A1: Poor aqueous solubility is a well-known limitation of this compound, hindering its clinical development.[1][2] Several strategies can be employed to enhance the solubility of your analogs:
-
Semi-synthetic Modifications: Introduce polar functional groups to the this compound scaffold. A novel chemistry approach involving Cobalt (III)-catalyzed C-H amidation of dehydroalanine has been used to generate a series of semi-synthetic analogs with increased solubility while retaining antibacterial activity.[1]
-
Biosynthetic Engineering: Modify the precursor peptide sequence to incorporate more hydrophilic amino acid residues. This approach has been shown to yield derivatives with improved water solubility.[2]
-
Formulation Strategies: For in vitro and in vivo testing, consider formulating the analog with solubility-enhancing excipients. However, for inherent medicinal properties, structural modification is preferred.
Q2: I am observing a low yield of my target this compound analog from the biosynthetic process. What are the potential causes and how can I troubleshoot this?
A2: Low yields in the biosynthesis of this compound analogs can stem from several factors related to the precursor peptide and the host expression system.[3][4]
-
Precursor Peptide Suitability: The this compound biosynthetic machinery has substrate specificity.[4] Certain amino acid substitutions in the precursor peptide (TsrA) may be poorly tolerated, leading to inefficient processing and low yields of the final analog.[5]
-
Troubleshooting:
-
Review the literature for tolerated substitutions at your position of interest. For example, while conservative substitutions at Ala2, Ala4, and Thr7 are generally tolerated, more drastic changes can significantly reduce yield.[3][5]
-
Consider creating a small library of analogs with different substitutions at the target position to identify residues that are more compatible with the biosynthetic enzymes.
-
-
-
Host System Expression: Difficulties in the genetic manipulation of the natural producer, Streptomyces laurentii, can impact yield. Heterologous expression systems are an alternative but may not be as robust.[4]
-
Troubleshooting:
-
If using a heterologous host, ensure that all necessary biosynthetic genes are present and expressed at appropriate levels.
-
Optimize fermentation conditions (media composition, temperature, aeration) for the specific host strain and analog being produced.
-
Consider using a fosmid-based engineering platform in a tsrA deletion mutant of S. laurentii to restore and potentially enhance production.[4]
-
-
Q3: My purified analog shows reduced antibacterial activity compared to the parent this compound. What structural features are critical for activity?
A3: The antibacterial activity of this compound is primarily due to its inhibition of bacterial protein synthesis.[2][6] Modifications to certain regions of the molecule can significantly impact this activity.
-
Quinaldic Acid Macrocycle: The size and conformation of the quinaldic acid loop can influence antibacterial potency. Analogs with a contracted loop have shown reduced activity.
-
Tail Region: The dehydroalanine tail region is critical for antibacterial activity. Modifications in this area can lead to a dramatic loss of potency.
-
Core Structure: While some modifications to the core peptide are tolerated, significant changes can disrupt the overall conformation required for binding to the ribosomal target.
It is crucial to balance the desired medicinal properties (e.g., solubility) with the retention of biological activity. A systematic structure-activity relationship (SAR) study is often necessary to identify the optimal balance.
Troubleshooting Guides
Issue: Difficulty in Purifying this compound Analogs
-
Problem: Co-elution of the target analog with other metabolites or degradation products.
-
Possible Cause: Similar physicochemical properties of the analog and impurities. Instability of the analog under the purification conditions.
-
Troubleshooting Steps:
-
Optimize Chromatography:
-
Stationary Phase: Experiment with different stationary phases (e.g., C18, phenyl-hexyl) to exploit different separation mechanisms.
-
Mobile Phase: Perform a detailed gradient optimization. Small changes in the organic modifier (e.g., acetonitrile vs. methanol) or the aqueous phase pH can significantly alter selectivity.
-
Temperature: Control the column temperature, as it can affect retention times and peak shapes.
-
-
Sample Pre-treatment:
-
Employ solid-phase extraction (SPE) to pre-clean the crude extract and remove major classes of impurities before HPLC.
-
-
Check for Degradation:
-
Analyze the crude extract and purified fractions by LC-MS to identify potential degradation products. This compound and its analogs can be sensitive to pH and light. Ensure solutions are kept at an appropriate pH and protected from light during purification.
-
-
Issue: Inconsistent Results in Biological Assays
-
Problem: High variability in Minimum Inhibitory Concentration (MIC) or IC50 values between experimental runs.
-
Possible Cause: Inconsistent inoculum size, degradation of the analog in the assay medium, or issues with the assay protocol itself.
-
Troubleshooting Steps:
-
Standardize Inoculum: Ensure a consistent bacterial or cell concentration in each experiment. For MIC assays, prepare the inoculum to a specific McFarland standard.[7]
-
Verify Compound Stability: Test the stability of your analog in the assay medium over the time course of the experiment. This can be done by incubating the compound in the medium, taking samples at different time points, and analyzing them by HPLC.
-
Assay Controls:
-
Always include a positive control (parent this compound or another known inhibitor) and a negative control (vehicle).
-
For cell-based assays, monitor cell health and confluence to ensure they are in an appropriate state for the experiment.
-
-
Review Protocol: Double-check all steps of the assay protocol, including incubation times, temperatures, and reagent concentrations.
-
Data Presentation
Table 1: Antibacterial Activity of this compound Analogs
| Analog | Modification | Test Strain | MIC (µg/mL) | Solubility Improvement | Reference |
| This compound A | Parent Compound | S. aureus | 0.012 - 0.025 | - | |
| Analog 1 | Ala2Dhb substitution | S. aureus | 0.1 - 0.3 | Not Reported | |
| Analog 2 | Ala2Tyr substitution | S. aureus | 0.1 - 0.3 | Not Reported | |
| Analog 3 | Ala2Ile-ΔIle1 (contracted loop) | S. aureus | >5.0 | Not Reported | |
| Analog 4 | Ala2Val-ΔIle1 (contracted loop) | S. aureus | >5.0 | Not Reported | |
| Analog 5 | C-H Amidation of Dehydroalanine | MRSA | Retained Activity | Increased | [1] |
Table 2: Proteasome Inhibitory Activity of this compound Analogs
| Analog | Target | Assay Type | IC50 (µM) | Notes | Reference |
| This compound A | 20S Proteasome | Chymotrypsin-like activity | ~5 | - | |
| Analog X | 20S Proteasome | Chymotrypsin-like activity | - | Data to be populated | - |
| Analog Y | 20S Proteasome | Trypsin-like activity | - | Data to be populated | - |
| Analog Z | 20S Proteasome | Caspase-like activity | - | Data to be populated | - |
Experimental Protocols
Microbroth Dilution for MIC Determination
This protocol is adapted from standard methods for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[7][8]
-
Preparation of Inoculum:
-
From a pure overnight culture of the test bacterium on an appropriate agar plate, select 3-4 colonies.
-
Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
-
Dilute the adjusted inoculum in MHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the assay wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a stock solution of the this compound analog in a suitable solvent (e.g., DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the analog in MHB to achieve the desired concentration range. Typically, 100 µL of MHB is added to each well, and then 100 µL of the analog solution is added to the first well and serially diluted across the plate.
-
-
Inoculation and Incubation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the diluted analog, resulting in a final volume of 200 µL.
-
Include a positive control well (inoculum without analog) and a negative control well (MHB without inoculum).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Interpretation:
-
The MIC is the lowest concentration of the analog that completely inhibits visible bacterial growth (i.e., the well remains clear).
-
20S Proteasome Inhibition Assay
This protocol outlines a general method for measuring the chymotrypsin-like activity of the 20S proteasome using a fluorogenic substrate.[9][10][11]
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Substrate: Prepare a stock solution of a chymotrypsin-like fluorogenic substrate (e.g., Suc-LLVY-AMC) in DMSO.
-
Enzyme: Use purified human 20S proteasome.
-
Test Compound: Prepare stock solutions of the this compound analog in DMSO.
-
-
Assay Procedure:
-
In a black, flat-bottom 96-well plate, add the following to each well:
-
Assay Buffer.
-
Purified 20S proteasome (e.g., 1 nM final concentration).
-
Varying concentrations of the this compound analog or vehicle control (DMSO).
-
-
Incubate at room temperature for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate the reaction by adding the fluorogenic substrate to each well.
-
-
Measurement:
-
Immediately place the plate in a fluorescence plate reader.
-
Measure the fluorescence intensity kinetically over a period of 1-2 hours at 37°C, with an excitation wavelength of ~380 nm and an emission wavelength of ~460 nm.
-
-
Data Analysis:
-
Calculate the rate of reaction (fluorescence units per minute) for each concentration of the analog.
-
Plot the reaction rate against the analog concentration and fit the data to a suitable dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Workflow for Synthesis and Evaluation of this compound Analogs.
Caption: Mechanism of Ribosomal Inhibition by this compound.
Caption: this compound's Inhibition of the FOXM1 Signaling Pathway.
References
- 1. Novel this compound Analogs with Improved Solubility | Yale Ventures [ventures.yale.edu]
- 2. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Heterologous production of this compound A and biosynthetic engineering of this compound analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. This compound, an Inhibitor of 50S Ribosome Subunit Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Microbroth Dilution | MI [microbiology.mlsascp.com]
- 8. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 9. pubcompare.ai [pubcompare.ai]
- 10. Small Molecule Enhancement of 20S Proteasome Activity Targets Intrinsically Disordered Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
Technical Support Center: Optimizing tipA Promoter Induction with Thiostrepton
This technical support resource provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the tipA promoter system for inducible gene expression in Streptomyces and other compatible hosts.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of gene induction by Thiostrepton for the tipA promoter?
The tipA promoter is regulated by the transcriptional activator protein, TipAL.[1] In the absence of an inducer, TipAL is in a conformation that prevents it from efficiently binding to the tipA promoter and initiating transcription. This compound acts as an inducer by binding to the TipAL protein. This binding event triggers a conformational change in TipAL, enabling it to bind to the tipA promoter region and recruit RNA polymerase, leading to the transcription of the downstream gene.[1] The induction can be quite significant, with reports of at least a 200-fold increase in transcription upon the addition of this compound.[2][3]
References
- 1. Osmotic regulation of the Streptomyces lividans this compound-inducible promoter, ptipA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound-induced gene expression in Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced gene expression in Streptomyces lividans - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: HPLC Method Development for Thiostrepton Quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of a robust HPLC method for the quantification of thiostrepton.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for an HPLC method for this compound?
A good starting point for developing an HPLC method for this compound involves a reversed-phase approach.[1] A wide-pore C18 or C8 column is recommended to accommodate the large and hydrophobic nature of the this compound molecule. For the mobile phase, a gradient elution with acetonitrile and water, both containing an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid, is a common choice. UV detection at around 230-250 nm is suitable for this compound.
Q2: How can I improve the peak shape of this compound?
Poor peak shape, often observed as tailing, can be a common issue. Here are several strategies to improve it:
-
Optimize Mobile Phase pH: Using an acidic mobile phase (pH 2-3) with TFA or formic acid can suppress the ionization of silanol groups on the silica-based column packing, which can cause peak tailing with basic compounds.
-
Use a High-Purity, End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize the availability of free silanol groups.
-
Incorporate an Alternative Organic Modifier: Adding a small percentage of isopropanol to the mobile phase can sometimes improve the solubility of large, hydrophobic molecules like this compound and lead to better peak shapes.
-
Lower the Injection Volume or Sample Concentration: Overloading the column can lead to peak distortion.
Q3: What is the best way to prepare a this compound standard solution?
This compound is soluble in dimethyl sulfoxide (DMSO), glacial acetic acid, and dimethylformamide (DMF). It is practically insoluble in lower alcohols and nonpolar organic solvents.[2] Therefore, it is recommended to dissolve the this compound reference standard in a small amount of DMSO or DMF and then dilute it to the final working concentration with the mobile phase. Ensure the final concentration of the strong solvent is compatible with the initial mobile phase conditions to avoid peak distortion.
Q4: How do I extract this compound from an ointment formulation for analysis?
Extracting this compound from an oily ointment base requires a suitable sample preparation procedure. One common approach is a liquid-liquid extraction. The ointment can be dispersed in a nonpolar solvent like hexane to dissolve the base, followed by extraction of the this compound into a more polar, immiscible solvent in which it is soluble, such as an acidified aqueous-organic mixture. Another approach could involve solid-phase extraction (SPE) to clean up the sample and concentrate the analyte before HPLC analysis.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No Peak or Very Small Peak | - Injection issue (air bubble, clogged syringe) - Detector issue (lamp off, incorrect wavelength) - this compound degradation in the sample solution - Incorrect mobile phase composition | - Purge the injector and ensure the sample loop is filled. - Check detector settings and lamp status. - Prepare fresh sample and standard solutions. - Verify the mobile phase preparation and composition. |
| Peak Tailing | - Secondary interactions with the stationary phase (silanol groups) - Column overload - Incompatible sample solvent | - Use a mobile phase with a low pH (e.g., 0.1% TFA). - Employ a high-purity, end-capped column. - Reduce the injection volume or sample concentration. - Dissolve the sample in the initial mobile phase. |
| Peak Fronting | - Column overload - Sample solvent stronger than the mobile phase | - Dilute the sample. - Ensure the sample solvent is weaker than or the same as the initial mobile phase. |
| Split Peaks | - Clogged frit or column void - Co-elution with an interfering peak - Injector issue | - Back-flush the column or replace the frit. If a void is present, the column may need to be replaced. - Adjust the mobile phase gradient to improve separation. - Inspect and clean the injector. |
| Shifting Retention Times | - Inconsistent mobile phase composition - Column temperature fluctuations - Column aging | - Prepare fresh mobile phase and ensure proper mixing. - Use a column oven to maintain a constant temperature. - Equilibrate the column thoroughly before each run. If retention times continue to shift, the column may need to be replaced. |
| High Backpressure | - Clogged column frit or in-line filter - Particulate matter in the sample - Mobile phase precipitation | - Replace the in-line filter and/or column frit. - Filter all samples before injection. - Ensure mobile phase components are fully miscible and degassed. |
Experimental Protocols
HPLC Method Development Protocol
This protocol outlines the steps to develop a robust HPLC method for this compound quantification.
Methodology:
-
Standard and Sample Preparation:
-
Prepare a stock solution of this compound reference standard (e.g., 1 mg/mL) in DMSO.
-
Prepare working standard solutions by diluting the stock solution with the initial mobile phase.
-
Prepare sample solutions by extracting this compound from the matrix and diluting with the initial mobile phase.
-
-
Column and Mobile Phase Screening:
-
Column: Start with a wide-pore C18 column (e.g., 4.6 x 150 mm, 5 µm, 300 Å).
-
Mobile Phase A: 0.1% TFA in water.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Scouting Gradient: Run a broad linear gradient (e.g., 5% to 95% B over 20 minutes) to determine the approximate elution time of this compound.
-
-
Gradient Optimization:
-
Based on the scouting run, design a more focused gradient around the elution time of this compound to improve resolution from any impurities or matrix components.
-
-
Flow Rate and Temperature Optimization:
-
Evaluate the effect of flow rate (e.g., 0.8-1.2 mL/min) and column temperature (e.g., 30-40 °C) on peak shape, resolution, and backpressure.
-
-
System Suitability Testing:
-
Before formal validation, perform system suitability tests to ensure the chromatographic system is performing adequately. Key parameters include retention time repeatability, peak area repeatability, tailing factor, and theoretical plates.
-
-
Method Validation:
-
Conduct a full method validation according to ICH guidelines, including specificity (using forced degradation studies), linearity, range, accuracy, and precision (repeatability and intermediate precision).
-
Forced Degradation Study Protocol
This protocol is essential for establishing the specificity and stability-indicating nature of the HPLC method.
Methodology:
-
Prepare this compound Solution: Prepare a solution of this compound in a suitable solvent.
-
Apply Stress Conditions:
-
Acid Hydrolysis: Add 0.1N HCl and heat if necessary. Neutralize before injection.
-
Base Hydrolysis: Add 0.1N NaOH and keep at room temperature. Neutralize before injection.
-
Oxidation: Add 3% H₂O₂ and keep at room temperature.
-
Thermal Stress: Store the solution at an elevated temperature (e.g., 80°C).
-
Photolytic Stress: Expose the solution to UV light.
-
-
Analyze by HPLC: Analyze the stressed samples using the developed HPLC method.
-
Evaluate Results:
-
Assess the peak purity of the main this compound peak to ensure no degradation products are co-eluting.
-
Evaluate the resolution between the this compound peak and any degradation product peaks. The method is considered stability-indicating if all degradation products are well-resolved from the parent peak.
-
Quantitative Data Summary
The following table summarizes typical parameters for a starting HPLC method for this compound quantification.
| Parameter | Recommended Condition |
| Column | Wide-pore C18, 4.6 x 150 mm, 5 µm, 300 Å |
| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid in Acetonitrile |
| Gradient | 40% to 70% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35 °C |
| Detection Wavelength | 240 nm |
| Injection Volume | 10 µL |
| Sample Diluent | Acetonitrile/Water (50:50, v/v) |
References
Managing off-target effects of Thiostrepton in cellular assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the off-target effects of Thiostrepton in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and off-target effects of this compound?
A1: this compound is primarily known as an inhibitor of the Forkhead box M1 (FOXM1) transcription factor, which is its intended on-target effect in many cancer studies.[1][2][3] However, it exhibits significant off-target activities, with the most prominent being the inhibition of the 26S proteasome.[3][4][5] Other reported off-target effects include the induction of autophagy and the arrest of mitochondrial protein synthesis.[6][7]
Q2: How can I differentiate between FOXM1 inhibition and proteasome inhibition in my experiments?
A2: Distinguishing between these two effects is crucial for interpreting your results. A multi-pronged approach is recommended:
-
FOXM1 Rescue Experiments: Overexpress a constitutively active form of FOXM1 (e.g., ΔN-FOXM1) in your cells. If the cellular phenotype induced by this compound is rescued by FOXM1 overexpression, it suggests the effect is primarily due to FOXM1 inhibition.[1]
-
Proteasome Activity Assays: Directly measure proteasome activity in this compound-treated cells using commercially available kits that monitor the cleavage of a fluorogenic peptide substrate.[8][9] A decrease in proteasome activity will confirm this off-target effect.
-
Western Blot Analysis: Probe for the accumulation of polyubiquitinated proteins and known proteasome substrates like p21.[4][10] An increase in these proteins is indicative of proteasome inhibition.
-
Use of Control Compounds: Compare the effects of this compound to a specific proteasome inhibitor (e.g., MG132) and a compound known to primarily inhibit FOXM1 through a different mechanism, if available.
Q3: What are the typical concentrations of this compound that show off-target effects?
A3: The concentration at which off-target effects become significant can be cell-line dependent. However, studies have shown that proteasome inhibition can occur at concentrations similar to those used to inhibit FOXM1, typically in the low micromolar range (e.g., 1-10 µM).[6][11] It is essential to perform dose-response studies in your specific cell model.
Q4: Can this compound-induced apoptosis be solely attributed to FOXM1 inhibition?
A4: Not necessarily. While FOXM1 inhibition can lead to apoptosis, proteasome inhibition is also a potent inducer of apoptosis.[1][12][13] Therefore, observed apoptosis could be a result of either or both mechanisms. To dissect this, you can perform FOXM1 rescue experiments as described in Q2. If apoptosis is not rescued by FOXM1 overexpression, it is likely due to proteasome inhibition or other off-target effects. Additionally, examining the activation of specific caspase pathways might provide further clues.[14][15]
Q5: How does this compound induce autophagy, and is it related to its other activities?
A5: this compound has been identified as an inducer of autophagic flux.[7][16][17] This effect appears to be independent of its proteasome inhibitory activity.[6] The induction of autophagy can have complex consequences on cell fate, including promoting cell survival or contributing to cell death, depending on the cellular context. It is another off-target effect to consider when analyzing experimental outcomes.
Troubleshooting Guide
| Observed Problem | Potential Cause | Suggested Solution |
| Unexpectedly high cytotoxicity compared to known FOXM1 knockdown effects. | The observed cell death is likely due to the off-target inhibition of the proteasome. | 1. Perform a proteasome activity assay to confirm inhibition. 2. Conduct a FOXM1 overexpression rescue experiment. If cytotoxicity persists, it's likely off-target. 3. Lower the concentration of this compound and perform a time-course experiment to find a window where FOXM1 inhibition is observed with minimal cytotoxicity. |
| Contradictory results when comparing this compound to siRNA-mediated FOXM1 knockdown. | This compound's off-target effects are influencing the phenotype. | 1. Validate key findings using at least two different FOXM1-targeting siRNAs. 2. Treat cells with a specific proteasome inhibitor (e.g., MG132) at a concentration that gives a similar level of proteasome inhibition to this compound to see if it phenocopies the this compound effect. |
| Accumulation of polyubiquitinated proteins in Western blots. | This is a clear indicator of proteasome inhibition. | 1. Acknowledge this off-target effect in your data interpretation. 2. Use a lower concentration of this compound if possible. 3. If the goal is to specifically study FOXM1, consider alternative methods like genetic knockdown or other small molecule inhibitors with a different mechanism of action. |
| Formation of puncta characteristic of autophagy (e.g., in GFP-LC3 expressing cells). | This compound is inducing autophagy as an off-target effect. | 1. Confirm autophagic flux using lysosomal inhibitors like Bafilomycin A1. 2. If autophagy is confounding your results, consider co-treatment with autophagy inhibitors (e.g., 3-Methyladenine) to dissect its contribution to the observed phenotype. |
Quantitative Data Summary
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) |
| A2780 | Ovarian Cancer | 1.10 | 48 |
| HEC-1A | Endometrial Cancer | 2.22 | 48 |
| MDA-MB-231 | Breast Cancer | ~2.5-5 | 48 |
| Various Cancer Cells | Multiple Types | 3-10 | Not Specified |
Note: IC50 values can vary depending on the assay conditions and cell line.[11][18]
Key Experimental Protocols
Protocol 1: FOXM1 Overexpression Rescue Experiment
Objective: To determine if the effects of this compound are mediated by its inhibition of FOXM1.
Methodology:
-
Cell Transfection: Transfect the cells of interest with either an empty vector control or a vector expressing a constitutively active mutant of FOXM1 (ΔN-FOXM1).[1]
-
This compound Treatment: 24 hours post-transfection, treat the cells with various concentrations of this compound.
-
Phenotypic Analysis: Assess the phenotype of interest (e.g., cell viability, apoptosis, cell cycle arrest) at an appropriate time point (e.g., 24-48 hours).
-
Data Analysis: Compare the effect of this compound in cells with the empty vector versus cells overexpressing ΔN-FOXM1. A rescue of the phenotype in ΔN-FOXM1-expressing cells indicates an on-target effect.
Protocol 2: Cellular Proteasome Activity Assay
Objective: To quantify the inhibitory effect of this compound on proteasome activity.
Methodology:
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired time. Include a known proteasome inhibitor (e.g., MG132) as a positive control and a vehicle (e.g., DMSO) as a negative control.
-
Cell Lysis: Lyse the cells to release the proteasomes.
-
Proteasome Activity Measurement: Use a commercial proteasome activity assay kit (e.g., from Millipore or similar suppliers).[8] These assays typically use a fluorogenic substrate (e.g., Suc-LLVY-AMC for chymotrypsin-like activity) that is cleaved by active proteasomes to release a fluorescent signal.[9]
-
Data Quantification: Measure the fluorescence using a plate reader. A decrease in fluorescence in this compound-treated cells compared to the vehicle control indicates proteasome inhibition.
Protocol 3: Caspase-3 Activity Assay for Apoptosis
Objective: To measure the induction of apoptosis by this compound.
Methodology:
-
Cell Treatment: Treat cells with this compound. Include a known apoptosis inducer (e.g., staurosporine) as a positive control.
-
Cell Lysis: Prepare cell lysates according to the manufacturer's protocol of the chosen caspase assay kit.
-
Caspase-3 Activity Measurement: Use a colorimetric or fluorometric caspase-3 assay kit (e.g., from Abcam or Thermo Fisher Scientific).[14][15][19] These assays use a substrate that is specifically cleaved by active caspase-3 to produce a detectable signal.
-
Data Analysis: Quantify the signal using a spectrophotometer or fluorometer. An increase in signal in this compound-treated cells indicates apoptosis induction.
Visualizing Cellular Pathways and Workflows
Caption: On-target signaling pathway of this compound via FOXM1 inhibition.
Caption: Off-target signaling pathways of this compound.
Caption: Experimental workflow to distinguish on- and off-target effects.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Molecular mechanism of Forkhead box M1 inhibition by this compound in breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, proteasome inhibitors and FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound interacts covalently with Rpt subunits of the 19S proteasome and proteasome substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A new target for proteasome inhibitors: FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thiopeptides Induce Proteasome-Independent Activation of Cellular Mitophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Autophagy induction by this compound improves the efficacy of immunogenic chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. Proteasomes: Isolation and Activity Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. dergipark.org.tr [dergipark.org.tr]
- 12. Targeting of mutant p53-induced FoxM1 with this compound induces cytotoxicity and enhances carboplatin sensitivity in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. FoxM1 Is a General Target for Proteasome Inhibitors | PLOS One [journals.plos.org]
- 14. Caspase Assays | Thermo Fisher Scientific - US [thermofisher.com]
- 15. abcam.com [abcam.com]
- 16. researchgate.net [researchgate.net]
- 17. Autophagy induction by this compound for the improvement of anticancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. medchemexpress.com [medchemexpress.com]
- 19. Caspase Assay Kits - Elabscience® [elabscience.com]
Validation & Comparative
A Comparative Analysis of Thiostrepton and Siomycin: Immunosuppressive Potential Beyond Their Antibiotic Action
For Immediate Release
[City, State] – [Date] – In the quest for novel immunomodulatory agents, the thiopeptide antibiotics thiostrepton and siomycin have emerged as compelling candidates, exhibiting significant immunosuppressive activities alongside their well-established anticancer properties. This guide provides a comprehensive comparison of the immunosuppressant effects of this compound and siomycin, offering researchers, scientists, and drug development professionals a detailed overview supported by experimental data, methodologies, and mechanistic insights.
Executive Summary
Both this compound and siomycin, known inhibitors of the Forkhead box M1 (FOXM1) transcription factor, demonstrate potent effects on the immune system. This compound has been shown to effectively inhibit the differentiation and function of regulatory T cells (Tregs), key mediators of immune suppression. Siomycin exhibits inhibitory effects on both B-cell and T-cell proliferation. While direct comparative studies are limited, this guide consolidates available data to facilitate an objective assessment of their potential as immunosuppressive agents.
Comparative Immunosuppressive Activity
The immunosuppressive profiles of this compound and siomycin are characterized by their distinct effects on different lymphocyte populations.
| Parameter | This compound | Siomycin |
| Primary Immune Cell Target | Regulatory T cells (Tregs)[1][2] | B-cells and T-cells[3] |
| Effect on T-Cell Proliferation | Inhibits T-cell activation and proliferation[4] | Inhibits T-cell proliferation[3] |
| Effect on B-Cell Function | Data not extensively available | Inhibits B-cell activation and antibody production[3] |
| Effect on Regulatory T cells (Tregs) | Disrupts Treg differentiation and suppressive function[1][2] | Data not available |
| Effect on Cytokine Production | Downregulates proinflammatory cytokines (TNF-α, IL-1β, IL-6, IL-12 p40)[5] | Data on specific T-cell cytokine profiles is limited |
| Known Mechanistic Target | FOXM1, potential modulation of other transcription factor networks in Tregs[1] | FOXM1[6] |
Experimental Data
This compound: Inhibition of Regulatory T-cell Differentiation
In vitro studies have demonstrated that this compound significantly impairs the differentiation of naive CD4+ T cells into induced Tregs (iTregs) in a dose-dependent manner. This effect is observed without a significant impact on T-cell viability at effective concentrations.
| Concentration of this compound | Inhibition of Foxp3+ iTregs (%) |
| 200 nM | Significant inhibition observed[1] |
| 500 nM | Potent inhibition of iTreg differentiation[1] |
Siomycin: Antiproliferative Activity
| Cell Line | IC50 (µM) at 24h |
| K562 (human leukemia) | 6.25 ± 3.60[2] |
| MiaPaCa-2 (pancreatic cancer) | 6.38 ± 5.73[2] |
An abstract also confirms its in vitro immunosuppressive property against B-cells stimulated with a T-cell independent antigen, dinitrophenyl-lipopolysaccharide (DNP-LPS), and its inhibitory effect on T-cell proliferation[3].
Signaling Pathways and Mechanisms of Action
Both this compound and siomycin are recognized inhibitors of the FOXM1 transcription factor, a key regulator of cell cycle progression and proliferation. Their immunosuppressive activities are, at least in part, attributable to this shared mechanism. However, recent evidence suggests more nuanced pathways may be involved.
This compound's Impact on Treg Function
This compound's ability to suppress Treg differentiation and function appears to be independent of FOXM1 inhibition in these cells[1]. This suggests that this compound may modulate other critical transcription factor networks or signaling pathways that govern Treg identity and suppressive capacity.
References
- 1. The Streptomyces Metabolite this compound Inhibits Regulatory T Cell Differentiation and Function to Boost Antitumor Immune Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects and mechanism of siomycin A on the growth and apoptosis of MiaPaCa-2 cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Suppressive effect of antibiotic siomycin on antibody production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound alleviates experimental colitis by promoting RORγt ubiquitination and modulating dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound alleviates experimental colitis by promoting RORγt ubiquitination and modulating dysbiosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole Antibiotics Siomycin a and this compound Inhibit the Transcriptional Activity of FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Thiostrepton and Micrococcin as Anti-Malarial Agents
Aimed at researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-malarial efficacy of two thiopeptide antibiotics, Thiostrepton and Micrococcin. This analysis is supported by experimental data on their potency and distinct mechanisms of action against Plasmodium falciparum, the deadliest species of malaria parasite.
Both this compound and Micrococcin are complex thiopeptide antibiotics known to inhibit protein synthesis in prokaryotic systems. Their activity extends to the malaria parasite's apicoplast, a non-photosynthetic plastid of prokaryotic origin that is essential for parasite survival.[1][2][3] However, significant differences in their potency and mode of action position them differently as potential anti-malarial drug candidates.
Quantitative Comparison of Anti-Malarial Activity
Micrococcin demonstrates substantially higher potency against Plasmodium falciparum in in-vitro studies when compared to this compound. The 50% inhibitory concentration (IC50) for Micrococcin is in the nanomolar range, whereas this compound's IC50 is in the micromolar range, indicating that a much lower concentration of Micrococcin is required to inhibit parasite growth.[2]
| Compound | P. falciparum Strain(s) | IC50 (Growth Inhibition) | IC50 (Protein Synthesis Inhibition) | Cytotoxicity (HeLa cells IC50) |
| Micrococcin | 3D7, LF4 | 35 ± 7.9 nM | 90 ± 22 nM | Not Reported |
| This compound | 3D7, Dd2 | 3.2 ± 0.9 µM | 15 ± 4 µM | 27.8 µM |
Table 1: Summary of in-vitro anti-malarial activity and cytotoxicity of Micrococcin and this compound. Data compiled from multiple sources.[1][2]
Mechanisms of Action: A Tale of Two Thiopeptides
While both compounds target the apicoplast ribosome, their mechanisms and resulting phenotypic effects on the parasite differ significantly.
Micrococcin: This potent thiopeptide is understood to primarily target the large subunit of the apicoplast ribosome, thereby inhibiting protein synthesis.[2][3][4] This leads to a delayed-death phenotype, characteristic of many antibiotics that target the apicoplast, where the parasite fails to replicate in the subsequent cycle.[5] The remarkably higher potency of Micrococcin compared to this compound may be attributed to subtle differences in their interaction with the ribosomal RNA or potentially more efficient accumulation within the parasite or its apicoplast.[2][3]
This compound: In contrast, this compound exhibits a dual mechanism of action against P. falciparum.[1][5][6] In addition to inhibiting apicoplast protein synthesis, it also targets the parasite's 20S proteasome, a critical complex for protein degradation and recycling in eukaryotes.[5][6] This dual targeting results in a more rapid killing of the parasite, a departure from the typical delayed-death phenotype.[1][7] This faster action is a desirable trait for an anti-malarial therapeutic. Furthermore, this compound has shown activity against the transmissible gametocyte stages of the parasite, which is crucial for blocking malaria transmission.[1][7]
Signaling pathways of this compound and Micrococcin in P. falciparum.
Experimental Protocols
The anti-malarial activity and mechanism of action of this compound and Micrococcin have been elucidated through several key in-vitro experiments.
Parasite Culture and Drug Sensitivity Assays
-
P. falciparum Culture: Asexual stages of chloroquine-sensitive (e.g., 3D7) and chloroquine-resistant (e.g., Dd2) strains of P. falciparum are maintained in continuous culture in human erythrocytes.
-
Growth Inhibition Assay ([³H]Hypoxanthine Incorporation): This assay is a standard method to determine the effect of compounds on parasite growth.
-
Synchronized ring-stage parasites are incubated with serial dilutions of the test compounds for a full replication cycle (48 hours).
-
[³H]Hypoxanthine is added to the culture, which is incorporated by the parasites for nucleic acid synthesis.
-
After incubation, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
The IC50 values are calculated by comparing the incorporation in treated versus untreated control cultures.[2]
-
-
Protein Synthesis Inhibition Assay ([³H]Leucine Incorporation): This assay specifically measures the impact of the compounds on protein synthesis.
-
The protocol is similar to the growth inhibition assay, but instead of [³H]hypoxanthine, [³H]leucine is added to the culture medium.
-
The incorporation of radiolabeled leucine into newly synthesized proteins is quantified to determine the extent of inhibition.[2]
-
-
Malstat Viability Assay: This colorimetric assay measures the activity of the parasite-specific enzyme lactate dehydrogenase (pLDH) as an indicator of parasite viability.[1]
Workflow for in-vitro anti-malarial assays.
Conclusion
References
- 1. This compound and Derivatives Exhibit Antimalarial and Gametocytocidal Activity by Dually Targeting Parasite Proteasome and Apicoplast - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Antibiotic Micrococcin Is a Potent Inhibitor of Growth and Protein Synthesis in the Malaria Parasite - PMC [pmc.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. crdd.osdd.net [crdd.osdd.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. The antibiotic micrococcin is a potent inhibitor of growth and protein synthesis in the malaria parasite - PubMed [pubmed.ncbi.nlm.nih.gov]
Thiostrepton's Impact on Ribosomal Elongation Factors: A Comparative Analysis of EF-G and EF4
For Immediate Release
This guide provides a detailed comparison of the inhibitory effects of the thiopeptide antibiotic, thiostrepton, on two critical bacterial translation elongation factors: Elongation Factor G (EF-G) and Elongation Factor 4 (EF4). This document is intended for researchers, scientists, and drug development professionals investigating antibacterial agents and protein synthesis.
Executive Summary
Data Presentation: Quantitative Comparison of this compound's Effect on EF-G and EF4
The inhibitory effect of this compound on the ribosome-dependent GTPase activity of both EF-G and EF4 has been quantified. The following table summarizes the key findings.
| Parameter | EF-G | EF4 | Reference |
| IC50 (Ribosome-Dependent GTP Hydrolysis) | ~0.15 µM | ~0.15 µM | [1][2][3][4][5] |
| Inhibitory Mechanism | Abrogation of stable binding to the 70S ribosome | Abrogation of stable binding to the 70S ribosome | [1][2][4] |
| Stoichiometry of Inhibition | 1:1 (this compound:Ribosome) for complete inactivation | 1:1 (this compound:Ribosome) for complete inactivation | [4] |
Note: The IC50 values are equivalent to the concentration of the 70S ribosomes used in the assays, indicating a strong, stoichiometric inhibition.[1][2][3][4][5]
Mechanism of Action
This compound binds to the 23S rRNA in the 50S ribosomal subunit, in a region that overlaps with the binding site of both EF-G and EF4. This binding prevents the stable association of these factors with the ribosome, which is a prerequisite for their function.[1][2] While some studies have debated the precise mechanism for EF-G, suggesting that this compound may inhibit steps subsequent to GTP hydrolysis such as phosphate release and factor turnover[6][7][8], direct comparative studies have shown that the primary mode of inhibition for both EF-G and EF4 is the disruption of their stable binding to the ribosome.[1][2][4] This is further supported by evidence that an EF-G mutant lacking domains IV and V, which are crucial for ribosomal interaction, is insensitive to this compound.[1][2][3][5]
Experimental Protocols
The following are summaries of the key experimental protocols used to determine the effect of this compound on EF-G and EF4 function.
Ribosome-Dependent GTP Hydrolysis Assay
This assay measures the rate of GTP hydrolysis by EF-G or EF4 in the presence of 70S ribosomes and varying concentrations of this compound.
-
Reaction Components: Purified 70S ribosomes (e.g., 0.2 µM), EF-G or EF4 (e.g., 0.5 µM), and [γ-32P]GTP (e.g., 10 µM) are combined in a reaction buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH4Cl, 20 mM Mg(OAc)2).[1][5]
-
This compound Incubation: For inhibition studies, this compound is pre-incubated with the 70S ribosomes (e.g., for 10 minutes at 37°C) before the addition of the elongation factor and GTP.[1][5] For dose-response curves, the concentration of this compound is varied.[1][5]
-
Measurement: The reaction is allowed to proceed for a defined time and then quenched. The amount of hydrolyzed 32Pi is quantified, typically after separation from unhydrolyzed [γ-32P]GTP using an activated charcoal extraction method.[1]
-
Data Analysis: The rate of GTP hydrolysis is plotted against the this compound concentration to determine the IC50 value.
Ribosome Binding Assay (Gel Filtration Method)
This assay directly assesses the ability of EF-G and EF4 to bind to the 70S ribosome in the presence and absence of this compound.
-
Complex Formation: 70S ribosomes (e.g., 1.0 µM) are incubated with the GTPase (EF-G or EF4, e.g., 4.0 µM) and a non-hydrolyzable GTP analog, such as GDPNP (e.g., 1 mM), to stabilize the complex. For the inhibition sample, this compound (e.g., 10 µM) is included in the incubation.[1][9]
-
Separation: The reaction mixture is loaded onto a size-exclusion chromatography column (e.g., Sephacryl-300 HR spin column). The column is centrifuged to separate the large ribosome-GTPase complexes, which elute in the flow-through, from the smaller, unbound GTPase that is retained in the resin.[1]
-
Analysis: The protein content of the flow-through is analyzed by SDS-PAGE to visualize the amount of EF-G or EF4 that co-eluted with the ribosomes, indicating stable binding.[1][9]
Chemical Footprinting
This technique is used to map the binding sites of EF-G and EF4 on the ribosomal RNA and to observe how this compound might interfere with this interaction.
-
Complex Assembly: Functional ribosomal complexes are formed with mRNA and tRNA. EF-G or EF4, along with a non-hydrolyzable GTP analog, are then added.[1][5]
-
Chemical Modification: The complexes are treated with chemical probes (e.g., dimethyl sulfate - DMS) that modify rRNA bases not protected by protein binding.[1][5]
-
Analysis: The modified rRNA is purified, and the locations of the modifications are identified by primer extension analysis. A lack of modification ("footprint") indicates protection by the bound factor.[1][5] Comparing the footprints in the presence and absence of this compound can reveal how the antibiotic affects the factor's interaction with the ribosome.
Mandatory Visualization
The following diagrams illustrate the key interactions and the inhibitory effect of this compound.
References
- 1. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. "this compound Inhibits Stable 70S Ribosome Binding and Ribosome-Depende" by P. Clint Spiegel, Justin D. Walter et al. [cedar.wwu.edu]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. pnas.org [pnas.org]
- 7. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Thiostrepton: A Comparative Analysis Against Drug-Resistant Pathogens
An In-Depth Guide for Researchers and Drug Development Professionals
The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents and mechanisms of action. Thiostrepton, a natural thiopeptide antibiotic, has demonstrated significant efficacy against a spectrum of drug-resistant bacteria.[1] This guide provides a comparative analysis of this compound's performance against key resistant pathogens, supported by quantitative data and detailed experimental protocols. Its unique dual-action mechanism, targeting both protein synthesis and bacterial stress responses, positions it as a compelling candidate for further investigation.[2][3]
Primary Mechanism of Action: Ribosome Inhibition
This compound exerts its primary bactericidal effect by inhibiting protein synthesis. It binds to a cleft in the large ribosomal subunit formed by the 23S rRNA and the L11 protein.[2][4] This interaction blocks the function of elongation factors (EF-Tu and EF-G), thereby halting peptide elongation.[5][6] The expression of a 23S rRNA-modifying methyltransferase, Tsr, from the producing organism Streptomyces azureus confers resistance by impairing this compound's ability to bind to its ribosomal target.[7][8]
Comparative Efficacy Against Key Pathogens
This compound has shown potent activity against both Gram-positive and, under specific conditions, Gram-negative multidrug-resistant (MDR) pathogens.
Gram-Negative Pathogens: Neisseria gonorrhoeae
N. gonorrhoeae, recently classified as an urgent threat by the WHO due to rising resistance, is remarkably sensitive to this compound.[3][4] Unlike other antibiotics, this compound does not appear to induce tolerance or persistence in this pathogen.[3][4]
Table 1: Comparative Activity against N. gonorrhoeae T9 Strain
| Antibiotic | MIC (µg/mL) | MBC (µg/mL) |
|---|---|---|
| This compound | < 1 | 3.75 |
| Ampicillin | 0.31 | 1.25 |
| Gentamicin | 3.75 | 7.5 |
| Nalidixic Acid | 0.83 | 3.35 |
| Rifampicin | 0.22 | 0.9 |
| Tetracycline | 0.2 | 0.8 |
Data sourced from studies on N. gonorrhoeae strain T9.[4][9]
Gram-Negative Pathogens: P. aeruginosa & A. baumannii
While generally considered inactive against Gram-negative bacteria, this compound can inhibit MDR Pseudomonas aeruginosa and Acinetobacter baumannii under iron-limited conditions, such as those found at infection sites.[7][10] It exploits pyoverdine receptors (FpvA and FpvB) to cross the outer membrane.[7][8] Its activity is significantly enhanced when combined with iron chelators.[7]
Table 2: this compound Activity against MDR Gram-Negative Isolates
| Pathogen | Condition | % Growth Inhibition |
|---|---|---|
| P. aeruginosa (MDR clinical isolates) | 5 µM this compound | >80% for most isolates |
| P. aeruginosa (MDR clinical isolates) | 5 µM this compound + 86 µM Deferasirox (Iron Chelator) | ~100% for most isolates |
| A. baumannii (MDR clinical isolates) | 5 µM this compound | Variable (>80% for some isolates) |
| A. baumannii (MDR clinical isolates) | 5 µM this compound + 86 µM Deferasirox (Iron Chelator) | >80% for most isolates |
Data represents the percentage of isolates showing significant growth inhibition.[7]
Gram-Positive & Other Pathogens: MRSA & M. abscessus
This compound is effective against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci.[11] It also shows significant promise against Mycobacterium abscessus, a notoriously difficult-to-treat multidrug-resistant mycobacterium.[12][13] Importantly, it retains its efficacy against M. abscessus strains that have developed resistance to standard-of-care antibiotics.[12][13]
Table 3: this compound MIC₉₀ against M. abscessus Strains
| M. abscessus Strain | Resistance Profile | This compound MIC₉₀ (µM) |
|---|---|---|
| Wild-Type (S-morphotype) | - | 0.7 - 2.7 |
| Wild-Type (R-morphotype) | - | 0.7 - 2.7 |
| AMK-R | Amikacin Resistant (MIC > 150 µg/mL) | 0.7 - 2.7 |
| CFX-R | Cefoxitin Resistant (MIC > 120 µg/mL) | 0.7 - 2.7 |
| CLA-R | Clarithromycin Resistant (MIC > 20 µg/mL) | 0.7 - 2.7 |
Data demonstrates that this compound's efficacy is not compromised by existing resistance to other antibiotics.[12][13]
Secondary Mechanism: Inhibition of the Stringent Response
A key advantage of this compound is its ability to inhibit the bacterial stringent response (SR). The SR is a crucial survival mechanism triggered by stress (like nutrient starvation or antibiotic exposure) that leads to a state of metabolic dormancy, contributing to antibiotic tolerance and persistence.[5][14] The response is mediated by the alarmone (p)ppGpp, synthesized by the RelA enzyme.[5]
This compound's binding to the L11 protein on the ribosome prevents the binding and activation of RelA, thereby blocking (p)ppGpp synthesis and inhibiting the stringent response.[4][5] This secondary mechanism may explain why this compound is less likely to induce a persistent state in bacteria like N. gonorrhoeae.[3][4]
Experimental Protocols & Workflows
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of an antibiotic against a specific bacterium.[4]
Methodology:
-
Preparation: A two-fold serial dilution of this compound is prepared in a 96-well microplate using an appropriate growth medium (e.g., GC broth for N. gonorrhoeae).
-
Inoculation: The bacterial strain is grown to a logarithmic phase, and the culture is diluted to a standardized concentration (e.g., ~5 x 10⁵ CFU/mL). Each well is inoculated with this bacterial suspension.
-
Incubation: The microplate is incubated under suitable conditions (e.g., 37°C, 5% CO₂) for a defined period (e.g., 24-48 hours).
-
MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[4]
-
MBC Determination: An aliquot from the wells showing no visible growth is plated onto antibiotic-free agar plates. The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count after incubation.[4]
Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method used to assess the effect of a compound on the viability of host cells, ensuring that the antimicrobial activity is not due to general toxicity.[15]
Methodology:
-
Cell Seeding: Host cells (e.g., primary human cells) are seeded into a 96-well plate at a specific density (e.g., 20,000 cells/well) and allowed to adhere overnight.[15]
-
Treatment: The cell culture medium is replaced with fresh medium containing serial dilutions of this compound. The cells are incubated for a specified duration (e.g., 24 hours).[15]
-
MTT Addition: The MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well. Metabolically active cells contain mitochondrial reductase enzymes that convert the yellow MTT into purple formazan crystals.[15]
-
Solubilization: A solubilizing agent is added to dissolve the formazan crystals, resulting in a purple solution.
-
Measurement: The absorbance of the solution is measured using a microplate spectrophotometer at a wavelength of 570 nm. The intensity of the color is proportional to the number of viable cells.[15]
Conclusion and Future Outlook
This compound demonstrates potent activity against a range of clinically significant drug-resistant pathogens, including MRSA, M. abscessus, and N. gonorrhoeae. Its efficacy against certain MDR Gram-negative bacteria under iron-deficient conditions highlights a novel strategy for targeting these challenging infections. The dual mechanism of inhibiting both protein synthesis and the stringent response pathway makes it a particularly robust candidate, potentially reducing the likelihood of developing tolerance and persistence.[3]
While challenges related to its poor solubility and bioavailability have historically limited its systemic use in humans, these are not insurmountable.[1][14] Future research focused on developing novel formulations through nanotechnology or creating more soluble analogs via genetic manipulation could unlock the full therapeutic potential of this compound.[3][11] This guide underscores the value of re-evaluating established antibiotics like this compound as powerful tools in the ongoing fight against antimicrobial resistance.
References
- 1. This compound: multifaceted biological activities and its applications in treatment of inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [iris.unisalento.it]
- 4. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 6. selleckchem.com [selleckchem.com]
- 7. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. researchgate.net [researchgate.net]
- 10. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. This compound: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. This compound - Wikipedia [en.wikipedia.org]
- 15. agilent.com [agilent.com]
Does Thiostrepton induce antibiotic persistence unlike other antibiotics
A comparative analysis of Thiostrepton's role in antibiotic persistence reveals a distinct mechanism that sets it apart from many conventional antibiotics. Unlike antibiotics that can induce a state of dormancy in a subpopulation of bacteria, leading to treatment failure and recurrent infections, this compound actively prevents the key signaling pathway responsible for this persistence.
This guide provides a detailed comparison of this compound with other antibiotics, supported by experimental data, to elucidate its unique activity against persistent bacterial cells. The information presented is intended for researchers, scientists, and drug development professionals.
Data Presentation: Quantitative Comparison of Antibiotic Efficacy and Persistence
The following tables summarize the minimum inhibitory concentration (MIC), minimum bactericidal concentration (MBC), and the observed effect on bacterial persistence for this compound and a panel of comparator antibiotics against Neisseria gonorrhoeae strain T9, as reported by Talà et al. (2023).[1][2]
| Antibiotic | Class | Target | MIC (µg/mL) | MBC (µg/mL) |
| This compound | Thiopeptide | Ribosome (L11 protein and 23S rRNA) | < 1 (0.54 µM) | 3.75 |
| Ampicillin | β-lactam | Cell wall synthesis | 0.08 | 1.25 |
| Gentamicin | Aminoglycoside | Ribosome (30S subunit) | 2.5 | 7.5 |
| Nalidixic Acid | Quinolone | DNA gyrase/Topoisomerase IV | 1.12 | 3.35 |
| Rifampicin | Rifamycin | RNA polymerase | 0.3 | 0.9 |
| Tetracycline | Tetracycline | Ribosome (30S subunit) | 0.27 | 0.8 |
Table 1: Comparative Minimum Inhibitory and Bactericidal Concentrations. MIC and MBC values for this compound and comparator antibiotics against N. gonorrhoeae strain T9.
| Antibiotic | Time-Kill Curve Profile (Persistence Induction) |
| This compound | No persistence observed. Rapid and complete killing with no surviving bacteria detected after 6 hours. |
| Ampicillin | Persistence observed. Biphasic killing curve, with a subpopulation of bacteria surviving treatment. |
| Gentamicin | Tolerance observed. Slow initial killing rate. |
| Nalidixic Acid | Persistence observed. Biphasic killing curve, with a subpopulation of bacteria surviving treatment. |
| Rifampicin | Persistence observed. Biphasic killing curve, with a subpopulation of bacteria surviving treatment. |
| Tetracycline | Persistence observed. Biphasic killing curve, with a subpopulation of bacteria surviving treatment. |
Table 2: Qualitative Comparison of Persistence Induction from Time-Kill Curve Assays. Description of the killing kinetics and the induction of persistence for each antibiotic at its MBC.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Determination
The MIC and MBC of each antibiotic were determined using the broth microdilution method.
-
Preparation of Bacterial Inoculum: A suspension of N. gonorrhoeae was prepared in GC broth supplemented with Polyvitox to a concentration of approximately 5 x 10^5 CFU/mL.
-
Serial Dilution of Antibiotics: The antibiotics were serially diluted in a 96-well microtiter plate containing GC broth to obtain a range of concentrations.
-
Inoculation and Incubation: Each well was inoculated with the bacterial suspension and the plates were incubated at 37°C in a 5% CO2 atmosphere for 24 hours.
-
MIC Determination: The MIC was defined as the lowest concentration of the antibiotic that completely inhibited visible bacterial growth.
-
MBC Determination: Aliquots from the wells with no visible growth were plated on antibiotic-free agar plates and incubated for 48 hours. The MBC was defined as the lowest concentration of the antibiotic that resulted in a ≥99.9% reduction in the initial inoculum.
Time-Kill (Persistence) Assay
The persistence assay was performed to evaluate the bactericidal kinetics of each antibiotic and the formation of persister cells.
-
Bacterial Culture Preparation: N. gonorrhoeae was grown in GC broth to the exponential phase (OD600 ≈ 0.5).
-
Antibiotic Exposure: Each antibiotic was added to the bacterial culture at its respective MBC.
-
Sampling and Viable Cell Counting: At various time points (e.g., 0, 1, 2, 4, 6, and 24 hours), aliquots were taken from each culture. The samples were serially diluted and plated on antibiotic-free agar to determine the number of colony-forming units (CFU/mL).
-
Data Analysis: The log10 CFU/mL was plotted against time to generate the time-kill curves. A biphasic curve, characterized by an initial rapid killing phase followed by a plateau or a much slower killing rate, is indicative of the presence of persister cells.
Signaling Pathways and Mechanisms of Action
This compound's Unique Mechanism: Inhibition of the Stringent Response
A key differentiator of this compound is its ability to inhibit the stringent response, a crucial bacterial stress response pathway that is a major driver of antibiotic persistence.[1][2] The stringent response is mediated by the alarmone molecules guanosine pentaphosphate (pppGpp) and guanosine tetraphosphate (ppGpp), collectively known as (p)ppGpp.
Caption: this compound's inhibition of the stringent response pathway.
When bacteria experience nutrient starvation, uncharged tRNA molecules accumulate and bind to the ribosome, activating the RelA protein. RelA then synthesizes (p)ppGpp, triggering the stringent response, which leads to a decrease in metabolic activity and the formation of persister cells. This compound binds to the L11 protein on the large ribosomal subunit, which prevents the recruitment and activation of RelA, thereby blocking (p)ppGpp synthesis and the induction of persistence.[1][2]
Mechanisms of Persistence Induced by Other Antibiotics
In contrast to this compound, other antibiotics can induce persistence through various mechanisms, often as a byproduct of their primary mode of action or by triggering other stress responses.
Caption: Putative mechanisms of persistence induction by other antibiotics.
-
Ampicillin and Nalidixic Acid: These antibiotics can induce the SOS response, a DNA damage repair system, which has been linked to the formation of persister cells.
-
Rifampicin: This antibiotic has been shown to interact with and potentially activate toxin-antitoxin (TA) systems, such as MazF, which can lead to a dormant, persistent state.
-
Tetracycline: The presence of tetracycline can select for and maintain plasmids that carry not only resistance genes but also genes that may contribute to persistence.
-
Gentamicin: The uptake of aminoglycosides like gentamicin is dependent on the proton-motive force (PMF). Persister cells often have a reduced PMF, leading to decreased antibiotic uptake and survival.
Experimental Workflow
The following diagram illustrates the general workflow for a time-kill persistence assay.
Caption: General workflow for a time-kill persistence assay.
Conclusion
The available evidence strongly suggests that this compound's mechanism of action is fundamentally different from that of many other antibiotics in the context of bacterial persistence. By directly inhibiting the stringent response pathway, this compound appears to be incapable of inducing the dormant, antibiotic-tolerant state that characterizes persister cells. This unique property makes this compound a compelling candidate for further research and development, particularly for the treatment of chronic and recurrent bacterial infections where persistence is a major clinical challenge. The findings from the comparative studies with Neisseria gonorrhoeae highlight the potential of targeting the stringent response as a novel anti-persistence strategy.
References
- 1. Frontiers | this compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae [frontiersin.org]
- 2. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the 'Classical' Model of Thiostrepton Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the 'classical' model of the antibiotic Thiostrepton's mechanism of action against alternative findings. It presents supporting experimental data, detailed protocols for key experiments, and visualizations to clarify complex interactions and workflows.
Introduction to this compound and its Mechanism of Action
This compound is a potent thiopeptide antibiotic that inhibits protein synthesis in prokaryotes. Understanding its precise mechanism is crucial for overcoming resistance and developing new therapeutics. The 'classical' model of this compound action posits that the antibiotic functions by binding to the 50S ribosomal subunit and sterically hindering the stable binding of essential GTPase translation factors, such as Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).[1][2] This guide examines the experimental evidence that underpins this long-standing model and considers data from alternative models.
The 'Classical' Model: Inhibition via Steric Hindrance
The cornerstone of the classical model is that this compound physically blocks the function of translational GTPases.[1]
-
Binding Site: this compound binds to a specific cleft on the 50S ribosomal subunit. This site is formed by the interaction between the N-terminal domain of ribosomal protein L11 and specific loops (helices 43 and 44) of the 23S ribosomal RNA (rRNA).[1][3][4] This region is a critical part of the GTPase Associated Center (GAC), a functional hub for translation factor activity.[1][3]
-
Mechanism of Inhibition: By occupying this site, this compound prevents the stable association of translation factors, particularly EF-G, with the ribosome.[1][5] This abrogation of stable binding directly inhibits essential steps in protein synthesis, including the translocation of tRNA and mRNA, which is mediated by EF-G.[1][6] The model also accounts for the inhibition of other factors that bind to this overlapping site, including Initiation Factor 2 (IF2) and EF-Tu.[2][7]
The following diagram illustrates the core concept of the classical model.
Caption: this compound binds the GAC, preventing stable EF-G binding and halting translocation.
Experimental Validation of the Classical Model
Multiple lines of experimental evidence support the classical model. Key quantitative data are summarized below, followed by representative experimental protocols.
Biochemical assays have been instrumental in quantifying the effects of this compound. The data consistently show potent inhibition of translation factor function that correlates with ribosome binding.
| Parameter | Condition | Value | Interpretation | Reference |
| IC₅₀ | Inhibition of EF-G and EF4 GTPase activity | 0.15 µM | Potent inhibition at a concentration equivalent to the ribosome concentration used in the assay. | [1][5] |
| K_D | This compound binding to E. coli 23S rRNA | 0.24 µM | Strong and specific binding to the ribosomal RNA component of the GAC. | [8] |
| K_D | This compound binding to mutant 23S rRNA (A1067C) | 24 µM | A >100-fold reduction in binding affinity, confirming the importance of this specific nucleotide for interaction. | [8][9] |
| Inhibition | EF-G•ribosome binding affinity | ~10-fold reduction | Kinetic studies show this compound allows an initial weak binding step but prevents the stable association required for function. | [1] |
A. Ribosome Binding Assay (Gel Filtration Method)
This protocol is used to determine if this compound prevents the stable binding of translation factors to the 70S ribosome.
-
Complex Formation: Purified 70S ribosomes (0.15 µM) are incubated with or without this compound (e.g., 10 µM) in a suitable binding buffer.
-
Factor Addition: Elongation Factor G (EF-G) and a non-hydrolyzable GTP analog (GDPNP) are added to the mixture. GDPNP "locks" EF-G in a state that is competent for stable ribosome binding.
-
Incubation: The reaction is incubated to allow for the formation of stable 70S•EF-G•GDPNP complexes.
-
Separation: The reaction mixture is loaded onto a size-exclusion chromatography column (e.g., Sephacryl S-300). The larger ribosomal complexes will elute earlier than the smaller, unbound EF-G.
-
Analysis: Fractions are collected and analyzed by SDS-PAGE and Western blotting or by using radiolabeled components to quantify the amount of EF-G co-eluting with the 70S ribosomes.
B. Ribosome-Dependent GTPase Activity Assay
This protocol measures the functional consequence of this compound's presence on the enzymatic activity of EF-G.
-
Reaction Setup: Prepare reaction mixtures containing purified 70S ribosomes (0.15 µM), EF-G, and varying concentrations of this compound.
-
Initiation: Start the reaction by adding [γ-³²P]GTP. The ribosome stimulates EF-G to hydrolyze GTP to GDP and inorganic phosphate (³²Pᵢ).
-
Time Course: Incubate the reactions at 37°C and take aliquots at various time points.
-
Quenching: Stop the reaction in each aliquot by adding activated charcoal, which binds unhydrolyzed [γ-³²P]GTP.
-
Quantification: Centrifuge the samples to pellet the charcoal. Measure the radioactivity of the supernatant, which contains the released ³²Pᵢ, using a scintillation counter.
-
Analysis: Plot the amount of ³²Pᵢ released over time for each this compound concentration. Calculate the rate of GTP hydrolysis and determine the IC₅₀ value, which is the concentration of this compound required to inhibit 50% of the GTPase activity.[1]
The workflow for the GTPase activity assay is depicted below.
Caption: A three-stage workflow for measuring this compound's inhibition of GTPase activity.
Comparison with Alternative Models
While the classical model is well-supported, some studies using rapid kinetic techniques have proposed a refined model. This alternative view suggests that this compound does not completely block the initial binding of EF-G or even single-round GTP hydrolysis.[6]
-
Alternative Model: this compound allows the initial, transient binding of EF-G and subsequent GTP hydrolysis. However, it then traps the EF-G•GDP complex on the ribosome, inhibiting subsequent steps like the release of inorganic phosphate (Pᵢ) and, crucially, the dissociation of EF-G from the ribosome.[6] This effectively stalls the elongation cycle by preventing factor turnover.
-
Reconciliation: The apparent discrepancy between models may stem from different experimental conditions and techniques.[1] Equilibrium-based methods like gel filtration tend to show a clear abrogation of stable binding, supporting the classical view.[1][5] In contrast, pre-steady-state rapid kinetics can resolve transient intermediate steps, leading to the alternative model.[6]
Both models agree on the fundamental outcome: this compound potently inhibits the overall function and turnover of EF-G on the ribosome. The classical model provides a direct and robust explanation for the antibiotic's primary inhibitory effect, while the alternative model offers a more nuanced view of the specific kinetic steps that are disrupted. For drug development purposes, the classical model's core tenet—that this compound disrupts the stable interaction between translation factors and the GAC—remains the most critical and experimentally validated concept.
References
- 1. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mode of action of this compound in the initiation of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bib-pubdb1.desy.de [bib-pubdb1.desy.de]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound inhibition of tRNA delivery to the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The binding of this compound to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Cross-Resistance of Thiostrepton: A Comparative Analysis with Other Protein Synthesis Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-resistance profile of thiostrepton with other protein synthesis inhibitors that target the bacterial ribosome. By presenting supporting experimental data from key studies, this document aims to inform research and development efforts in the field of antibacterial agents.
Introduction to this compound and its Mechanism of Action
This compound is a thiopeptide antibiotic that inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit. Its primary binding site is a cleft formed by the 23S ribosomal RNA (rRNA) and ribosomal protein L11. This interaction interferes with the function of elongation factors, particularly EF-G and EF-Tu, thereby halting the translocation step of protein synthesis. Resistance to this compound typically arises from mutations in the 23S rRNA, specifically at position A1067, or in the gene encoding the L11 protein.
Comparative Analysis of Cross-Resistance
Understanding the cross-resistance profile of this compound is crucial for evaluating its potential as a therapeutic agent, especially in the context of rising antibiotic resistance. This section presents a comparative analysis of this compound's cross-resistance with other major classes of 50S protein synthesis inhibitors.
This compound and the MLSB Phenotype
The MLSB (Macrolide-Lincosamide-Streptogramin B) resistance phenotype is a common mechanism of cross-resistance among these three classes of antibiotics. It is typically conferred by methylation of the 23S rRNA, which reduces the binding affinity of these drugs. Importantly, this compound is generally not affected by the MLSB resistance mechanism due to its distinct binding site on the ribosome.
Cross-Resistance in Characterized Mutants
Studies on spontaneous antibiotic-resistant mutants in various bacterial species provide valuable insights into cross-resistance patterns. A key study on the thermophilic bacterium Rhodothermus marinus identified several mutations that confer resistance to this compound and other 50S inhibitors.[1]
Table 1: Mutations in Rhodothermus marinus Conferring Resistance to 50S Ribosomal Subunit Inhibitors [1]
| Mutation in 23S rRNA | Antibiotic Selected For |
| A1067C | This compound |
| ΔA1069 | This compound |
| A1069AA (insertion) | This compound |
| G1071GG (insertion) | This compound |
| G2057A | Erythromycin |
| A2058G | Erythromycin, Spiramycin, Tylosin, Lincomycin |
| A2059G | Erythromycin, Chloramphenicol |
| G2061C | Chloramphenicol, Lincomycin |
| A2062C | Chloramphenicol, Erythromycin, Spiramycin |
| A2453C | Chloramphenicol |
| U2500A | Chloramphenicol |
| A2503G | Chloramphenicol |
| U2504G | Chloramphenicol |
| U2611G | Erythromycin |
This table summarizes the mutations identified in Rhodothermus marinus and the specific antibiotics used for their selection.
While the above table indicates the mutations and the selective antibiotic, detailed quantitative data on the cross-resistance of these mutants to a broader panel of antibiotics is essential for a complete understanding. Further investigation is needed to obtain comprehensive Minimum Inhibitory Concentration (MIC) data for these and other this compound-resistant strains against a variety of protein synthesis inhibitors.
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of antibiotic cross-resistance.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.
Protocol: Broth Microdilution Method
-
Preparation of Antibiotic Stock Solutions: Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of 10 mg/mL.
-
Preparation of Microtiter Plates: Aseptically dispense 50 µL of sterile Mueller-Hinton broth (or other appropriate growth medium) into each well of a 96-well microtiter plate.
-
Serial Dilution of Antibiotics: Add 50 µL of the antibiotic stock solution to the first well of a row. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, down the row. The last well serves as a growth control and contains no antibiotic.
-
Inoculum Preparation: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in the microtiter plate wells.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate.
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
Reading the Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (i.e., the well is clear).
Ribosome Binding Assay
This assay is used to determine the ability of an antibiotic to bind to its ribosomal target.
Protocol: In Vitro Ribosome Binding Assay
-
Preparation of Ribosomes: Isolate 70S ribosomes from the bacterial strain of interest using standard ultracentrifugation techniques.
-
Radioactive Labeling of Antibiotic: If possible, use a radiolabeled form of the antibiotic (e.g., [3H]-thiostrepton).
-
Binding Reaction: In a reaction tube, combine the isolated ribosomes, the radiolabeled antibiotic, and a suitable binding buffer. Include control tubes with a non-labeled version of the antibiotic to determine non-specific binding.
-
Incubation: Incubate the reaction mixture under conditions that allow for binding to occur (e.g., 37°C for 30 minutes).
-
Separation of Bound and Unbound Antibiotic: Separate the ribosome-bound antibiotic from the free antibiotic using a method such as nitrocellulose filter binding or size-exclusion chromatography.
-
Quantification: Quantify the amount of radioactivity on the filter or in the ribosome-containing fractions using a scintillation counter. This will determine the amount of antibiotic bound to the ribosomes.
Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key concepts and processes related to this compound's mechanism of action and resistance.
Caption: Mechanism of action of this compound.
Caption: Mechanisms of resistance to this compound.
Caption: Workflow for MIC determination.
Conclusion
The available data indicates that this compound possesses a distinct mechanism of action and resistance profile compared to the commonly co-resistant macrolide, lincosamide, and streptogramin B antibiotics. Resistance to this compound is primarily mediated by specific mutations in the 23S rRNA and ribosomal protein L11. While studies have identified these mutations, a comprehensive quantitative analysis of cross-resistance across a wide range of protein synthesis inhibitors is still needed to fully assess the clinical potential of this compound and guide the development of new analogues. Further research focusing on generating detailed MIC profiles of this compound-resistant strains is highly encouraged.
References
Thiostrepton's Cytotoxicity: A Comparative Analysis in Cancer vs. Healthy Cells
For Researchers, Scientists, and Drug Development Professionals
Thiostrepton, a natural cyclic oligopeptide antibiotic, has garnered significant interest in the field of oncology for its potent anti-cancer properties. This guide provides an objective comparison of this compound's cytotoxic effects on cancerous versus healthy cells, supported by experimental data. The information presented herein is intended to aid researchers in evaluating the therapeutic potential of this compound.
Data Presentation: Comparative Cytotoxicity of this compound
The following table summarizes the half-maximal inhibitory concentration (IC50) and median effective dose (ED50) values of this compound in various human cancer and non-cancerous cell lines. A lower IC50/ED50 value indicates greater cytotoxicity.
| Cell Line | Cell Type | IC50 / ED50 (µM) | Reference |
| Cancer Cells | |||
| MDA-MB-231 | Breast Adenocarcinoma | 1.19 | [1] |
| HCT-116 | Colon Cancer | 1.2 | |
| HCT-15 | Colon Cancer | 5.1 | |
| HT-29 | Colon Cancer | 4.4 | |
| Rhabdomyosarcoma (RMS) | Pediatric Soft Tissue Sarcoma | 4.986 - 9.764 | [2][3] |
| Acute Myeloid Leukemia (AML) | Hematopoietic Malignancy (16 cell lines) | 1.91 - 38.67 | [4] |
| Non-Cancerous Cells | |||
| MCF-10A | Untransformed Breast Epithelial | "Little to no effect" at concentrations cytotoxic to cancer cells | [1] |
| Healthy CD34+ Cells | Hematopoietic Stem Cells | "Largely unaffected" by cytotoxic concentrations | |
| Dendritic Cells | Immune Cells | Less cytotoxic than Bortezomib |
Key Observation: The available data strongly suggests that this compound exhibits a selective cytotoxicity towards cancer cells while showing significantly lower toxicity to healthy, non-cancerous cells. This selectivity is a crucial attribute for a potential anti-cancer therapeutic.
Experimental Protocols
The following are detailed methodologies for common assays used to determine the cytotoxicity of this compound.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cell density, based on the measurement of cellular protein content.
Protocol:
-
Cell Plating: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48 or 72 hours).
-
Cell Fixation: Gently remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water and allow them to air dry.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Destaining: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound dye. Allow the plates to air dry.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Plating: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Incubation: Expose the cells to a range of this compound concentrations for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate at 37°C for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm with a microplate reader.
-
IC50 Calculation: Determine the IC50 value by plotting the percentage of cell viability against the log of the drug concentration.
Mandatory Visualization
Signaling Pathways Affected by this compound
This compound has been shown to exert its anti-cancer effects by modulating several key signaling pathways within cancer cells. The two primary pathways identified are the FOXM1 and PI3K/AKT pathways.
Caption: this compound's primary mechanisms of action.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates a typical workflow for assessing the cytotoxicity of this compound in a laboratory setting.
Caption: A generalized experimental workflow for determining cytotoxicity.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. news-medical.net [news-medical.net]
- 3. This compound Suppresses the Progression of Rhabdomyosarcoma by Inhibiting the PI3K‐AKT Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound induces cell death of acute myeloid leukemia blasts and the associated macrophage population - PMC [pmc.ncbi.nlm.nih.gov]
Thiostrepton in the Spotlight: A Comparative Analysis of FOXM1 Inhibitors in Cancer Research
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Thiostrepton and other prominent FOXM1 inhibitors. Supported by experimental data, this analysis delves into their mechanisms of action and relative potencies, offering a valuable resource for advancing cancer therapeutics.
The Forkhead box M1 (FOXM1) transcription factor is a critical driver of tumorigenesis, playing a pivotal role in cell cycle progression, proliferation, and metastasis. Its overexpression is a hallmark of numerous cancers, making it a prime target for therapeutic intervention. Among the arsenal of molecules developed to counter its oncogenic activity, the natural product this compound has emerged as a significant inhibitor. This guide offers a detailed comparison of this compound's efficacy against other known FOXM1 inhibitors, supported by quantitative data and detailed experimental protocols.
Unveiling the Potency: A Head-to-Head Comparison
Recent studies have provided valuable quantitative data on the efficacy of various FOXM1 inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) and maximum efficacy of this compound in comparison to other notable inhibitors in high-grade serous ovarian cancer (HGSOC) cell lines, offering a clear snapshot of their relative potencies.
| Inhibitor | Cell Line | IC50 (µM) | Efficacy (% Viability Loss at Max. Concentration) |
| This compound | CAOV3 | 0.62 | 93% (at 2.5 µM) |
| OVCAR4 | 0.98 | 99% (at 2.5 µM) | |
| FDI-6 | CAOV3 | >50 | Low |
| OVCAR4 | >50 | Low | |
| NB-73 | CAOV3 | 0.45 | 98% (at 2.5 µM) |
| OVCAR4 | 0.75 | 99% (at 2.5 µM) | |
| NB-115 | CAOV3 | 0.39 | 97% (at 2.5 µM) |
| OVCAR4 | 0.65 | 99% (at 2.5 µM) | |
| Monensin | CAOV3 | 0.18 | 95% (at 2.5 µM) |
| OVCAR4 | 0.25 | Low | |
| RCM-1 | CAOV3 | No activity up to 50 µM | No activity |
| OVCAR4 | No activity up to 50 µM | No activity | |
| NP9 | CAOV3 | >50 | Low |
| OVCAR4 | >50 | Low |
The Science Behind the Suppression: Mechanisms of Action
FOXM1 inhibitors employ diverse strategies to neutralize their target. This compound, a thiazole antibiotic, has a multifaceted mechanism. It has been shown to directly interact with the FOXM1 protein, inhibiting its transcriptional activity and promoting its degradation[1]. Some studies suggest this occurs through the inhibition of the proteasome, a cellular machinery responsible for protein degradation[1].
In contrast, other inhibitors exhibit more targeted mechanisms. For instance, FDI-6 is a small molecule that directly binds to the DNA-binding domain of FOXM1, thereby preventing it from activating its downstream target genes[1]. The novel NB compounds (NB-73 and NB-115) also directly bind to FOXM1 and promote its degradation[1]. Other natural compounds like Siomycin A function similarly to this compound, also acting as proteasome inhibitors to suppress FOXM1.
Visualizing the Molecular Battleground
To better understand the context in which these inhibitors operate, the following diagrams illustrate the FOXM1 signaling pathway and a typical experimental workflow for evaluating inhibitor efficacy.
Caption: FOXM1 Signaling Pathway.
Caption: Experimental Workflow for Inhibitor Comparison.
Rigorous Evaluation: Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of FOXM1 inhibitors.
Cell Viability Assay (CyQuant™ MTT Assay)
This assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium and incubated for 24 hours to allow for attachment.
-
Inhibitor Treatment: The culture medium is replaced with fresh medium containing various concentrations of the FOXM1 inhibitors (e.g., this compound, FDI-6). A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plate is incubated for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 10 µL of a 12 mM MTT stock solution is added to each well.
-
Formazan Formation: The plate is incubated for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.
-
Solubilization: 100 µL of a SDS-HCl solution is added to each well to solubilize the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the vehicle-treated control.
Western Blot Analysis for FOXM1 Protein Expression
This technique is used to detect and quantify the levels of specific proteins in a sample.
-
Cell Lysis: After treatment with FOXM1 inhibitors, cells are washed with ice-cold PBS and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the cell lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody specific for FOXM1 (and a loading control like β-actin or GAPDH).
-
Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Reverse Transcription-Quantitative PCR (RT-qPCR) for FOXM1 mRNA Expression
RT-qPCR is used to measure the amount of a specific RNA.
-
RNA Extraction: Total RNA is extracted from inhibitor-treated and control cells using a suitable RNA isolation kit (e.g., TRIzol).
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer.
-
Reverse Transcription: A fixed amount of total RNA (e.g., 1 µg) is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.
-
Quantitative PCR: The qPCR reaction is set up using the synthesized cDNA, gene-specific primers for FOXM1 and a reference gene (e.g., GAPDH or ACTB), and a SYBR Green or TaqMan-based qPCR master mix.
-
Thermocycling: The reaction is performed in a real-time PCR cycler.
-
Data Analysis: The relative expression of FOXM1 mRNA is calculated using the ΔΔCt method, normalizing the data to the expression of the reference gene.
References
A Comparative Guide to the In Vitro and In Vivo Efficacy of Thiostrepton and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
Thiostrepton, a naturally occurring thiopeptide antibiotic, and its derivatives have garnered significant attention for their potent biological activities, extending beyond their initial antibacterial applications to promising anticancer and anti-inflammatory properties. This guide provides an objective comparison of the in vitro and in vivo efficacy of this compound and its select derivatives, supported by experimental data to aid in research and development endeavors.
In Vitro Efficacy: A Comparative Analysis
The in vitro activity of this compound and its derivatives has been evaluated against a range of cancer cell lines and bacterial strains. The half-maximal inhibitory concentration (IC50) and minimum inhibitory concentration (MIC) are key parameters for assessing their potency.
Anticancer Activity
This compound and its analogue, siomycin A, have demonstrated significant cytotoxicity against various human cancer cell lines. Their primary mechanism of action involves the inhibition of the Forkhead box M1 (FOXM1) transcription factor, a key regulator of cell cycle progression and proliferation.[1]
Table 1: In Vitro Anticancer Efficacy of this compound and Siomycin A
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound | MDA-MB-231 | Breast Cancer | ~2.5 | [2] |
| HepG2 | Liver Cancer | ~3.0 | [2] | |
| Leukemia (CEM, HL60, U937) | Leukemia | Low µM range | [1] | |
| Liver (Hep-3B, Huh7, SK-Hep) | Liver Cancer | Low µM range | [1] | |
| Siomycin A | Leukemia (CEM, HL60, U937) | Leukemia | Low µM range | [1] |
| Liver (Hep-3B, Huh7, SK-Hep) | Liver Cancer | Low µM range | [1] |
Note: "Low µM range" indicates that specific values were not provided in the source, but the activity was reported to be in the low micromolar range.
Antibacterial Activity
This compound exhibits potent activity against a broad spectrum of Gram-positive bacteria. Its mechanism involves binding to the 23S rRNA of the bacterial ribosome, thereby inhibiting protein synthesis.[3] Some derivatives have been synthesized to improve properties like aqueous solubility while maintaining antibacterial efficacy.[4]
Table 2: In Vitro Antibacterial Efficacy of this compound
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| This compound | Neisseria gonorrhoeae T9 | < 1 | [5] |
| Mycobacterium abscessus | 0.7 - 2.7 (µM) | [6] |
In Vivo Efficacy: Tumor Growth Inhibition
The in vivo anticancer potential of this compound has been primarily evaluated in xenograft models using human cancer cell lines implanted in immunodeficient mice.
Xenograft Studies
Encapsulation of the highly hydrophobic this compound into nanoparticles, such as micelles, has been shown to enhance its bioavailability and tumor accumulation, leading to significant inhibition of tumor growth in vivo.[2][7]
Table 3: In Vivo Anticancer Efficacy of Micelle-Encapsulated this compound
| Cell Line | Cancer Type | Animal Model | Treatment | Outcome | Reference |
| MDA-MB-231 | Breast Cancer | Xenograft (mice) | Micelle-thiostrepton | Reduced tumor growth rate | [7] |
| HepG2 | Liver Cancer | Xenograft (mice) | Micelle-thiostrepton | Reduced tumor growth rate | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key assays cited in this guide.
In Vitro Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound or its derivatives for a specified duration (e.g., 48 hours).
-
MTT Addition: Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
In Vivo Xenograft Model for Anticancer Efficacy
This protocol outlines a general procedure for evaluating the antitumor activity of this compound derivatives in a mouse model.
-
Cell Preparation: Culture human cancer cells (e.g., MDA-MB-231) under standard conditions.
-
Animal Model: Use immunodeficient mice (e.g., nude mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of cancer cells into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Administration: Once tumors reach a palpable size, randomly assign mice to treatment and control groups. Administer the this compound formulation (e.g., micelle-encapsulated) via a suitable route (e.g., intraperitoneal injection) at a predetermined dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study.
-
Endpoint Analysis: At the end of the study, euthanize the mice, excise the tumors, and weigh them. Tumor tissues can be further analyzed for biomarkers (e.g., FOXM1 expression, apoptosis markers) by immunohistochemistry or Western blotting.
Signaling Pathways and Experimental Workflows
Visualizing the molecular interactions and experimental processes provides a clearer understanding of the underlying mechanisms and study designs.
References
- 1. Thiazole Antibiotics Target FoxM1 and Induce Apoptosis in Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Micelle-encapsulated this compound as an effective nanomedicine for inhibiting tumor growth and for suppressing FOXM1 in human xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel this compound Analogs with Improved Solubility | Yale Ventures [ventures.yale.edu]
- 5. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: A Novel Therapeutic Drug Candidate for Mycobacterium abscessus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Micelle-encapsulated this compound as an effective nanomedicine for inhibiting tumor growth and for suppressing FOXM1 in human xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Thiostrepton's Interaction with Diverse Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive structural and functional comparison of thiostrepton binding to various ribosomes. This compound, a potent thiopeptide antibiotic, effectively inhibits protein synthesis by targeting a highly conserved region on the large ribosomal subunit. Understanding the nuances of its interaction across different ribosomal species is crucial for the development of novel antibiotics and for elucidating the fundamental mechanisms of translation. This document summarizes key binding affinity data, details the experimental protocols used to obtain this data, and presents visual representations of the experimental workflows and the this compound binding site.
Quantitative Analysis of this compound Binding Affinity
The affinity of this compound for its ribosomal target varies across different bacterial species and is significantly reduced in resistant strains. The following tables summarize key quantitative data from various studies.
| Ribosome Source | Method | Parameter | Value | Reference |
| Escherichia coli | Nitrocellulose Filter Binding | Kd (for 23S rRNA) | 2.4 x 10-7 M | [1] |
| Escherichia coli | GTP Hydrolysis Assay | IC50 | 0.15 µM | [2][3][4] |
| Escherichia coli | Nitrocellulose Filter Binding | Kd (fMet-Phe-tRNAPhe complex) | 0.02 µM | [5] |
| Bacillus stearothermophilus | Fluorescence Assay | Predicted Affinity (Ka) | ~109 M-1 | [6] |
| Bacillus subtilis (sensitive) | Isotope Binding Assay | Binding | High | [7][8] |
| Bacillus subtilis (resistant) | Isotope Binding Assay | Binding | Low | [7][8] |
| Streptomyces azureus | Not specified | Binding | Unable to bind | [9] |
Table 1: this compound Binding Affinities for Various Bacterial Ribosomes. Dissociation constants (Kd), 50% inhibitory concentrations (IC50), and predicted association constants (Ka) highlight the high affinity of this compound for its target in sensitive bacteria.
Structural Insights into the this compound Binding Pocket
High-resolution structural studies, primarily X-ray crystallography of the Deinococcus radiodurans large ribosomal subunit in complex with this compound (PDB ID: 3CF5), have elucidated the precise binding site.[9][10] this compound binds in a cleft formed by the N-terminal domain of ribosomal protein L11 (also known as uL11) and helices 43 and 44 of the 23S ribosomal RNA.[9]
Key interactions include:
-
23S rRNA: Stacking interactions with nucleotide A1067 in helix 43 and A1095 in helix 44.
-
Ribosomal Protein L11: Interactions with conserved proline residues within the N-terminal domain of L11.
This binding mode sterically hinders the association of translation factors, such as Elongation Factor G (EF-G), with the ribosome, thereby inhibiting translocation and subsequent steps in protein synthesis.[9] Resistance to this compound often arises from mutations in A1067 or A1095 of the 23S rRNA or in the L11 protein, which reduce the binding affinity of the drug. The producing organism, Streptomyces azureus, protects itself by methylating A1067, which prevents this compound binding.
While a high degree of conservation exists in this binding pocket across bacteria, subtle structural differences may account for variations in binding affinity. Eukaryotic and mitochondrial ribosomes exhibit natural resistance to this compound, which is attributed to differences in the L11 protein sequence and the surrounding rRNA structure.[6]
Experimental Protocols
The quantitative data presented in this guide were obtained through various biochemical and biophysical techniques. Below are detailed methodologies for the key experiments cited.
Nitrocellulose Filter Binding Assay
This assay is used to determine the equilibrium dissociation constant (Kd) of the this compound-ribosome complex.
Principle: This method relies on the ability of nitrocellulose membranes to bind proteins and protein-ligand complexes, while unbound small molecules or RNA pass through. By using radiolabeled this compound or ribosomal components, the amount of complex formed can be quantified.
Methodology:
-
Preparation of Ribosomes and Ligand: Purified 70S ribosomes or 50S subunits are serially diluted to a range of concentrations. Radiolabeled this compound (e.g., with 35S) is prepared at a constant, low concentration.
-
Binding Reaction: The ribosomes and radiolabeled this compound are incubated in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, and KCl at a specific pH) at a defined temperature for a sufficient time to reach equilibrium.
-
Filtration: The reaction mixtures are passed through a nitrocellulose filter under vacuum. The filter is then washed with cold binding buffer to remove non-specifically bound ligand.
-
Quantification: The amount of radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The fraction of bound ligand is plotted against the ribosome concentration, and the data are fitted to a binding isotherm to determine the Kd.
A double-filter method, which includes a DEAE membrane below the nitrocellulose membrane to capture unbound nucleic acids, can be employed to improve the precision of the assay when working with ribosomal RNA fragments.[11]
GTP Hydrolysis Assay
This assay measures the inhibitory effect of this compound on the GTPase activity of elongation factors, providing an IC50 value.
Principle: this compound inhibits the function of elongation factors like EF-G, which are GTPases. The rate of GTP hydrolysis, measured using a radiolabeled GTP analog, is therefore reduced in the presence of the antibiotic.
Methodology:
-
Reaction Setup: Purified 70S ribosomes, the GTPase (e.g., EF-G), and [γ-32P]GTP are assembled in a reaction buffer (e.g., 90 mM K-HEPES pH 7.5, 100 mM NH4Cl, 20 mM Mg(OAc)2).[2]
-
Inhibition: For dose-response experiments, varying concentrations of this compound are pre-incubated with the ribosomes before the addition of the GTPase and [γ-32P]GTP.[2]
-
Reaction and Quenching: The reactions are incubated at 37°C for a defined period. The reaction is then quenched, for example, by adding activated charcoal which binds unhydrolyzed GTP.
-
Quantification: The amount of hydrolyzed 32Pi in the supernatant is quantified using a scintillation counter.
-
Data Analysis: The percentage of GTP hydrolysis is plotted against the this compound concentration, and the data are fitted to determine the IC50 value.
Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Thiostrepton Complexes
Cryo-EM is a powerful technique to visualize the three-dimensional structure of the ribosome in complex with this compound at near-atomic resolution.
Principle: The ribosome-antibiotic complex is rapidly frozen in a thin layer of vitreous ice, preserving its native conformation. A transmission electron microscope is then used to acquire a large number of images of the randomly oriented particles. These images are computationally processed to reconstruct a high-resolution 3D map of the complex.
Methodology:
-
Complex Formation: Purified 70S ribosomes or 50S subunits are incubated with an excess of this compound to ensure saturation of the binding site.
-
Grid Preparation: A small volume of the complex solution is applied to an EM grid, blotted to create a thin film, and plunge-frozen in liquid ethane.
-
Data Collection: The frozen grid is transferred to a cryo-electron microscope, and a large dataset of images is collected using a direct electron detector.
-
Image Processing: The individual particle images are picked, aligned, and classified. A 3D reconstruction is then generated and refined to high resolution.
-
Model Building and Analysis: An atomic model of the ribosome-thiostrepton complex is built into the cryo-EM density map, allowing for detailed analysis of the binding interactions.
Visualizing Experimental Workflows and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the workflow of the key experimental techniques and the structural organization of the this compound binding site.
References
- 1. The binding of this compound to 23S ribosomal RNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits stable 70S ribosome binding and ribosome-dependent GTPase activation of elongation factor G and elongation factor 4 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound inhibits the turnover but not the GTPase of elongation factor G on the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Binding of this compound to ribosomes from this compound-sensitive and -resistant Bacillus subtilis strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Binding of this compound to Ribosomes from this compound-Sensitive and -Resistant Bacillus subtilis Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3cf5 - Thiopeptide antibiotic this compound bound to the large ribosomal subunit of Deinococcus radiodurans - Summary - Protein Data Bank Japan [pdbj.org]
- 11. A double-filter method for nitrocellulose-filter binding: application to protein-nucleic acid interactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating Thiostrepton's Inhibition of the Stringent Response: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The bacterial stringent response is a critical survival mechanism triggered by nutritional stress, leading to the production of the alarmone guanosine pentaphosphate and tetraphosphate, collectively known as (p)ppGpp. This signaling molecule orchestrates a global reprogramming of cellular processes, enabling bacteria to endure harsh conditions and contributing to antibiotic tolerance and virulence. Consequently, the enzymes responsible for (p)ppGpp synthesis, primarily RelA and SpoT (RSH enzymes), have emerged as promising targets for novel antibacterial agents. This guide provides a comparative analysis of Thiostrepton and other known inhibitors of the stringent response, supported by experimental data and detailed protocols to aid in the validation and discovery of new therapeutic leads.
Mechanism of Action: this compound's Unique Approach
This compound, a thiopeptide antibiotic, indirectly inhibits the stringent response by targeting the bacterial ribosome. It binds specifically to a cleft formed by the ribosomal protein L11 and helices 43 and 44 of the 23S rRNA on the large 50S subunit. This binding site is crucial for the function of RelA, the primary enzyme responsible for (p)ppGpp synthesis in response to amino acid starvation. The interaction of this compound with L11 prevents the binding of RelA to the ribosome, which is a prerequisite for its activation by uncharged tRNA in the ribosomal A-site. By preventing RelA activation, this compound effectively blocks the production of (p)ppGpp and halts the stringent response cascade. This mechanism also interferes with the function of essential translation elongation factors EF-Tu and EF-G.
Comparative Analysis of Stringent Response Inhibitors
While this compound offers a unique ribosomal-targeting mechanism, other molecules have been developed to directly inhibit the enzymatic activity of RelA/RSH proteins. This section compares this compound with notable alternatives, Relacin and Rhodanine derivatives.
| Inhibitor | Target | Mechanism of Action | IC50 | Organism | Reference |
| This compound | Ribosomal Protein L11 | Indirectly inhibits RelA activation by preventing its binding to the ribosome. | Prevents serine hydroxamate-induced ppGpp accumulation at 3.75 µg/mL. | Neisseria gonorrhoeae | |
| Relacin | RelA/Rel SpoT Homolog (RSH) enzymes | Competitive inhibitor that mimics (p)ppGpp, binding to the active site of Rel enzymes. | ~100 µM (for ~80-100% inhibition of RelA/Rel) | Escherichia coli / Deinococcus radiodurans (in vitro) | |
| Synthetic (p)ppGpp Analogue (Acetyl-benzoyl derivative) | RelMsm | Direct inhibitor of (p)ppGpp synthetase activity. | ~40 µM | Mycobacterium smegmatis (in vitro) | |
| ppApp and 6-thio-ppGpp | RelA | Potent direct inhibitors of RelA's synthetic activity. | 24.5 ± 3.5 µM (ppApp) 21.3 ± 2.1 µM (6-thio-ppGpp) | Escherichia coli (in vitro) |
Experimental Protocols
Accurate validation of stringent response inhibitors requires robust and reproducible experimental methods. Below are detailed protocols for an in vitro (p)ppGpp synthesis assay and its analysis using thin-layer chromatography (TLC).
In Vitro (p)ppGpp Synthesis Assay for IC50 Determination
This assay measures the enzymatic activity of a purified RelA or RSH enzyme in the presence of varying concentrations of an inhibitor to determine its half-maximal inhibitory concentration (IC50).
Materials:
-
Purified RelA or RSH enzyme
-
Reaction Buffer (e.g., 50 mM Tris-HCl pH 8.0, 100 mM NaCl, 10 mM MgCl2, 2 mM DTT)
-
ATP
-
GTP
-
Radiolabeled [α-³²P]GTP or [γ-³²P]ATP
-
Inhibitor stock solution (e.g., this compound, Relacin) dissolved in a suitable solvent (e.g., DMSO)
-
Thin-Layer Chromatography (TLC) plates (PEI Cellulose F)
-
TLC Developing Buffer (e.g., 1.5 M KH₂PO₄, pH 3.4)
-
Phosphor screen and imager
-
Microcentrifuge tubes
-
Incubator
Procedure:
-
Reaction Setup: Prepare a master mix containing the reaction buffer, ATP, GTP, and a small amount of radiolabeled GTP or ATP.
-
Inhibitor Dilution Series: Prepare serial dilutions of the inhibitor in the reaction buffer.
-
Enzyme Reaction:
-
In microcentrifuge tubes, add a fixed amount of the purified RelA/RSH enzyme.
-
Add the different concentrations of the inhibitor to the respective tubes. Include a control with no inhibitor.
-
Pre-incubate the enzyme with the inhibitor for a short period (e.g., 10 minutes) at the desired reaction temperature (e.g., 37°C).
-
Initiate the reaction by adding the master mix containing the substrates.
-
-
Incubation: Incubate the reaction mixtures at the optimal temperature for the enzyme for a fixed period (e.g., 30-60 minutes).
-
Reaction Termination: Stop the reaction by adding a small volume of formic acid or by heat inactivation.
-
TLC Analysis: Proceed with the Thin-Layer Chromatography protocol to separate and quantify the synthesized (p)ppGpp.
-
IC50 Calculation:
-
Quantify the amount of radiolabeled (p)ppGpp produced at each inhibitor concentration.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value.
-
Thin-Layer Chromatography (TLC) for (p)ppGpp Quantification
TLC is a widely used method to separate and visualize radiolabeled nucleotides, allowing for the quantification of (p)ppGpp synthesis.
Procedure:
-
Plate Preparation: Using a pencil, gently draw an origin line about 1 cm from the bottom of a PEI Cellulose F TLC plate.
-
Spotting: Carefully spot a small volume (e.g., 1-2 µL) of each terminated reaction mixture onto the origin line. Allow the spots to dry completely.
-
Chromatography:
-
Pour the TLC developing buffer into a chromatography tank to a depth of about 0.5 cm.
-
Place the spotted TLC plate into the tank, ensuring the origin line is above the buffer level.
-
Seal the tank and allow the solvent to ascend the plate by capillary action until it is near the top.
-
-
Drying and Visualization:
-
Remove the plate from the tank and let it air dry completely.
-
Expose the dried TLC plate to a phosphor screen.
-
Visualize the separated radioactive spots using a phosphor imager.
-
-
Quantification:
-
The spots corresponding to GTP, ATP, and (p)ppGpp will be separated based on their charge and size.
-
Quantify the intensity of the (p)ppGpp spot relative to the total radioactivity in the lane to determine the percentage of product formation.
-
Visualizing the Pathways and Workflows
To better understand the complex processes involved, the following diagrams illustrate the stringent response pathway, this compound's mechanism of inhibition, and a typical experimental workflow.
Thiostrepton: A Comparative Analysis of its Activity in Gram-Positive and Gram-Negative Bacteria
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of thiostrepton's antibacterial activity against Gram-positive and Gram-negative bacteria, supported by experimental data and detailed methodologies. This compound, a complex thiopeptide antibiotic, is a potent inhibitor of bacterial protein synthesis. However, its efficacy is predominantly skewed towards Gram-positive organisms, a phenomenon rooted in the fundamental structural differences between these two major bacterial classes.
Mechanism of Action: Halting Protein Synthesis
This compound exerts its bactericidal effects by targeting the bacterial ribosome, the cellular machinery responsible for protein synthesis. Specifically, it binds to a cleft formed by the 23S ribosomal RNA (rRNA) and the L11 ribosomal protein on the large 50S ribosomal subunit.[1][2][3][4] This binding event physically obstructs the sites for GTPase elongation factors, primarily Elongation Factor G (EF-G) and Elongation Factor Tu (EF-Tu).[3][5][6][7]
The key consequences of this obstruction are:
-
Inhibition of EF-G Binding: this compound prevents the stable binding of EF-G to the ribosome, which is essential for the translocation of tRNA and mRNA, a critical step in peptide chain elongation.[5]
-
Blockade of EF-Tu Function: The binding of the EF-Tu-GTP-aminoacyl-tRNA ternary complex to the ribosomal A-site is also prevented, thereby inhibiting the delivery of new amino acids to the growing polypeptide chain.[7]
-
Inhibition of Initiation: Beyond elongation, this compound can also impair the initiation phase of protein synthesis by interfering with the function of Initiation Factor 2 (IF-2).[7]
By disrupting these crucial steps, this compound effectively freezes protein synthesis, leading to bacterial cell death.
Caption: Mechanism of this compound Action.
The Great Divide: Why Activity Differs
The primary reason for this compound's selective activity lies in the distinct architecture of the bacterial cell envelope.
-
Gram-Positive Bacteria: These bacteria possess a thick, but porous, peptidoglycan cell wall that is readily permeable to large molecules like this compound. The absence of an outer membrane allows the antibiotic to easily reach its ribosomal target within the cytoplasm.
-
Gram-Negative Bacteria: In contrast, Gram-negative bacteria have a more complex cell envelope. A thin peptidoglycan layer is surrounded by an outer membrane, which functions as a highly selective permeability barrier. This lipid-rich outer membrane effectively prevents the large, hydrophobic this compound molecule from entering the cell, thus protecting the ribosome from its inhibitory action.
Caption: Bacterial Cell Envelope Comparison.
Quantitative Analysis: Minimum Inhibitory Concentration (MIC)
The difference in activity is clearly demonstrated by comparing the Minimum Inhibitory Concentration (MIC) values of this compound against various bacterial species. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.
| Bacterial Species | Gram Stain | Typical MIC (µg/mL) | Typical MIC (µM) | Notes |
| Gram-Positive | ||||
| Staphylococcus aureus (MRSA) | Positive | 0.032 - 0.064 | < 0.04 | Highly susceptible. |
| Bacillus subtilis | Positive | ~ 0.083 | ~ 0.05 | Highly susceptible. |
| Mycobacterium abscessus | (Acid-Fast) | 1.16 - 4.49 | 0.7 - 2.7 | Effective against this non-tuberculous mycobacterium.[8] |
| Gram-Negative | ||||
| Neisseria gonorrhoeae | Negative | < 1.0 | < 0.54 | A notable exception; highly sensitive.[1][4] |
| Pseudomonas aeruginosa | Negative | ~ 8.3 | ~ 5.0 | Susceptibility is significantly enhanced in iron-limited conditions.[9][10] |
| Acinetobacter baumannii | Negative | ~ 8.3 | ~ 5.0 | Similar to P. aeruginosa, activity is potentiated by iron chelators.[9][10] |
| Escherichia coli | Negative | > 17 | > 10 | Generally considered resistant due to the outer membrane barrier. |
Note: MIC values can vary depending on the specific strain and the testing conditions.
Exceptions to the Rule: Gram-Negative Susceptibility
While most Gram-negative bacteria are intrinsically resistant to this compound, some important exceptions exist:
-
Neisseria gonorrhoeae : This Gram-negative diplococcus is unusually sensitive to this compound, with an MIC value below 1 µg/mL.[1][4] The precise mechanism for this heightened sensitivity is an area of ongoing research but suggests a more permeable outer membrane compared to other Gram-negative species.
-
Pseudomonas aeruginosa and Acinetobacter baumannii : Recent studies have revealed that under iron-limited conditions, similar to those found at infection sites, this compound can inhibit the growth of these opportunistic pathogens.[9][10][11] It is proposed that this compound hijacks pyoverdine receptors (FpvA and FpvB), which are iron-siderophore uptake channels, to gain entry across the outer membrane.[9][11] This activity is potentiated by the co-administration of FDA-approved iron chelators.[9][10]
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
The MIC values presented are typically determined using a standardized broth microdilution method, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).
Caption: Broth Microdilution MIC Assay Workflow.
Methodology:
-
Preparation of Antibiotic Dilutions: this compound is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in a liquid bacterial growth medium (e.g., Mueller-Hinton Broth) across the wells of a 96-well microtiter plate.[12] This creates a gradient of antibiotic concentrations.
-
Inoculum Preparation: The bacterial strain to be tested is grown to a specific density, then diluted to a standardized concentration, typically around 5 x 10^5 colony-forming units (CFU)/mL.[12]
-
Inoculation: Each well containing the diluted this compound is inoculated with the standardized bacterial suspension.[12] Control wells are included: a positive control (bacteria with no antibiotic) and a negative control (medium with no bacteria).
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).[13]
-
MIC Determination: After incubation, the plate is visually inspected or read with a plate reader. The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.[12]
Conclusion
This compound is a powerful inhibitor of bacterial protein synthesis with pronounced activity against Gram-positive bacteria. This selectivity is primarily attributed to the impermeable outer membrane of Gram-negative bacteria. However, this paradigm is not absolute. The notable susceptibility of Neisseria gonorrhoeae and the discovery of iron-dependent uptake mechanisms in pathogens like Pseudomonas aeruginosa highlight novel avenues for expanding the therapeutic potential of this classic antibiotic. Understanding these distinct interactions is crucial for guiding future research and development efforts in the ongoing battle against bacterial infections.
References
- 1. brieflands.com [brieflands.com]
- 2. EUCAST: EUCAST Panel of S. pneumoniae and betalactam agents [eucast.org]
- 3. This compound-resistant mutants of Bacillus subtilis: localization of resistance to the 50S subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antimicrobial Susceptibility Testing for Enterococci - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, a resurging drug inhibiting the stringent response to counteract antibiotic-resistance and expression of virulence determinants in Neisseria gonorrhoeae - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Hijacks Pyoverdine Receptors To Inhibit Growth of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antibiotic Susceptibility Patterns of Streptococcus pneumoniae in China and Comparison of MICs by Agar Dilution and E-Test Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 11. researchgate.net [researchgate.net]
- 12. antibiotics.toku-e.com [antibiotics.toku-e.com]
- 13. Antimicrobial Susceptibility/Resistance of Streptococcus Pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Thiostrepton
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when handling potent compounds like Thiostrepton. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a secure and efficient research environment. By offering procedural, step-by-step guidance, we aim to be your preferred source for laboratory safety and chemical handling information, building deep trust by providing value beyond the product itself.
Essential Safety and Handling Protocols
When working with this compound, a thiazole antibiotic, strict adherence to safety protocols is crucial to minimize exposure and ensure a safe laboratory environment.
Personal Protective Equipment (PPE):
The primary defense against accidental exposure is the consistent and correct use of Personal Protective Equipment.
-
Eye Protection: Wear safety glasses with side shields or chemical safety goggles that comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1] It is important to note that contact lenses should not be worn when handling this compound as they can absorb and concentrate irritants.
-
Hand Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile gloves are a suitable option. Always inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: Long-sleeved laboratory coats are required to protect the skin.
-
Respiratory Protection: In situations where dust formation is possible, such as when weighing or transferring the powder, a dust respirator should be used to avoid inhalation.[2]
Handling Procedures:
Proper handling techniques are critical to prevent contamination and accidental exposure.
-
Ventilation: Always handle this compound in a well-ventilated area.[2] For procedures with a higher risk of aerosolization, a chemical fume hood should be utilized.
-
Avoid Contact: Take all necessary precautions to avoid direct contact with the skin, eyes, and clothing.[1]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of this compound powder.[1] Do not eat, drink, or smoke in areas where this compound is handled.
-
Dust Formation: Minimize the generation of dust during handling.[1][2]
Storage:
Correct storage of this compound is essential for maintaining its stability and preventing accidental release.
-
Temperature: Store this compound in a freezer at -20°C.[3][4]
-
Container: Keep the compound in a tightly sealed, original container in a cool, dry, and well-ventilated area.[2]
-
Incompatibilities: Avoid contact with oxidizing agents.[2]
Quantitative Data at a Glance
For easy reference and comparison, the key quantitative data for this compound are summarized in the table below.
| Property | Value | Source(s) |
| Molecular Formula | C₇₂H₈₅N₁₉O₁₈S₅ | [3][5][6] |
| Molar Mass | 1664.83 g/mol | [5] |
| Appearance | White to off-white powder | [5] |
| Melting Point | 246 to 256 °C (decomposes) | [4][5] |
| Solubility | Insoluble in water. Soluble in chloroform, dioxane, pyridine, glacial acetic acid, and DMF. | [5] |
| Oral LD50 (mouse) | >10,000 mg/kg | [2] |
| Intraperitoneal LD50 (mouse) | 2000 mg/kg | [2] |
| Intravenous LD50 (mouse) | 41 mg/kg | [2] |
Experimental Protocol: In Vivo Administration of this compound in a Mouse Model
This section provides a detailed methodology for the preparation and administration of this compound for in vivo studies, as adapted from a study on experimental colitis.[7]
Objective: To prepare a this compound solution for intraperitoneal injection in mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Sterile saline solution (0.9% NaCl)
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
-
Vortex mixer
-
Animal-grade syringes and needles
Procedure:
-
Reconstitution of this compound:
-
Aseptically weigh the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add a precise volume of DMSO to the tube to achieve a stock solution concentration of 40 mg/ml.[7]
-
Vortex the tube thoroughly until the this compound is completely dissolved.
-
-
Preparation of Dosing Solution:
-
Based on the desired dosage and the weight of the experimental animals, calculate the required volume of the this compound stock solution.
-
On the day of administration, dilute the this compound stock solution with sterile saline to the final desired concentration for injection. For example, to achieve a dose of 17 mg/kg for a 20g mouse, you would need 0.34 mg of this compound.
-
The final injection volume should be appropriate for the size of the animal (typically 100-200 µL for a mouse).
-
-
Administration:
-
Gently restrain the mouse.
-
Administer the prepared this compound solution via intraperitoneal (i.p.) injection using a sterile syringe and an appropriate gauge needle.
-
Safety Precautions during the Experiment:
-
All procedures involving the handling of this compound and injections should be performed in a biological safety cabinet.
-
Wear appropriate PPE, including a lab coat, gloves, and eye protection, throughout the procedure.
-
Dispose of all contaminated materials, including needles, syringes, and tubes, in designated hazardous waste containers.
Visualizing the Mechanism of Action and Handling Workflow
To provide a clear understanding of this compound's mechanism of action and the logical flow of handling procedures, the following diagrams have been generated.
Caption: Mechanism of this compound's antibiotic activity.
Caption: Safe handling workflow for this compound in the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of this compound and any contaminated materials is a critical final step in the handling process to prevent environmental contamination and ensure regulatory compliance.
General Principles:
-
Classification: this compound waste should be treated as hazardous chemical waste.[8]
-
Segregation: Do not mix this compound waste with general laboratory trash or other waste streams.
-
Regulations: All waste disposal must be conducted in accordance with local, state, and federal regulations.[2]
Step-by-Step Disposal Procedure:
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused powder, contaminated gloves, weighing paper, and pipette tips, in a clearly labeled, leak-proof hazardous waste container.
-
The container should be marked with "Hazardous Waste" and the specific chemical name, "this compound."
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound, such as unused solutions or contaminated solvents, in a separate, clearly labeled, and sealed hazardous waste container.
-
The container should be compatible with the solvents used.
-
-
Sharps:
-
Dispose of any needles and syringes used for injections in a designated sharps container that is puncture-resistant and leak-proof.
-
-
Decontamination:
-
Decontaminate work surfaces and equipment that have come into contact with this compound using an appropriate cleaning agent. Dispose of the cleaning materials as hazardous waste.
-
-
Waste Pickup:
-
Arrange for the collection of the hazardous waste containers by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor. Do not dispose of this compound waste down the drain or in regular trash.[2]
-
References
- 1. fishersci.com [fishersci.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. goldbio.com [goldbio.com]
- 4. This compound | CAS#:1393-48-2 | Chemsrc [chemsrc.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. medkoo.com [medkoo.com]
- 7. This compound alleviates experimental colitis by promoting RORγt ubiquitination and modulating dysbiosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
